1-Fluoro-2-phenoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFAQWWQJZQMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374581 | |
| Record name | 1-fluoro-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124330-20-7 | |
| Record name | 1-fluoro-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124330-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Fluoro-2-phenoxybenzene via Ullmann Condensation
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 1-fluoro-2-phenoxybenzene. This diaryl ether is a valuable scaffold in medicinal chemistry and materials science. The guide focuses on the copper-catalyzed Ullmann condensation, a cornerstone of C-O bond formation, blending foundational principles with modern, ligand-accelerated protocols for enhanced efficiency and reproducibility.
The Ullmann Condensation: A Strategic Overview
First reported by Fritz Ullmann in 1905, the Ullmann condensation has evolved from a reaction requiring harsh conditions and stoichiometric amounts of copper to a versatile, catalytic method for forming carbon-heteroatom bonds.[1] The synthesis of diaryl ethers via the Ullmann reaction involves the copper-promoted coupling of an aryl halide with a phenol.[1][2][3]
The significance of this reaction is underscored by the prevalence of the diaryl ether moiety in a vast number of natural products, pharmaceuticals, polymers, and agrochemicals.[4][5] Modern advancements, particularly the introduction of specialized ligands, have dramatically improved the reaction's scope and mildness, making it an indispensable tool in contemporary organic synthesis.[6][7]
Core Principles & Mechanistic Insights
The successful synthesis of this compound hinges on the careful selection and interplay of four key components: the aryl halide, the nucleophile (phenol), the copper catalyst system, and the base.
Reactant Selection & Causality
-
Aryl Halide: The typical precursor is an ortho-halofluorobenzene, such as 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene. The reactivity of the aryl halide follows the order I > Br > Cl.[5] The fluorine atom, being an electron-withdrawing group, activates the aryl halide toward the coupling reaction.[2]
-
Nucleophile: Phenol serves as the oxygen source. In the presence of a base, it is deprotonated to the more nucleophilic phenoxide anion, which is essential for the reaction to proceed.
The Modern Catalytic System
Traditional Ullmann reactions often required high temperatures (>150 °C) and activated copper powder.[2][8] Modern protocols employ a soluble catalytic system that operates under significantly milder conditions.
-
Copper Source: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), are most commonly used as they are often the catalytically active species or its direct precursor.[9][10]
-
The Role of Ligands: Ligands are the cornerstone of modern Ullmann ether synthesis. Their addition accelerates the reaction, allowing for lower temperatures and catalyst loadings.[6][11] They achieve this by:
-
Increasing the solubility and stability of the copper catalyst.
-
Enhancing the reactivity of the copper center by modifying its electronic properties.
-
Facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. Inexpensive and effective ligands such as N,N-dimethylglycine, L-proline, and 1,10-phenanthroline have proven highly effective.[6][9][10]
-
-
Base: The base is crucial for generating the phenoxide nucleophile. The choice of base can significantly impact the reaction rate and yield. While stronger bases can increase nucleophilicity, they may also lead to side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][10][12] Cs₂CO₃ is often highly effective due to its high solubility in organic solvents and the enhanced reactivity of the cesium phenoxide.[9]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are traditionally used to ensure the solubility of the reactants and salts.[2] However, reactions in non-polar solvents like toluene or xylene have also been developed.[12]
The Catalytic Cycle
The generally accepted mechanism for the ligand-assisted Ullmann diaryl ether synthesis involves a Cu(I)/Cu(III) cycle.
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
The cycle initiates with the formation of a copper(I) phenoxide complex from the active Cu(I)-ligand species and the phenoxide generated by the base.[2] This complex then undergoes oxidative addition with the aryl halide (1-bromo-2-fluorobenzene) to form a transient Cu(III) intermediate.[3] The final, crucial step is reductive elimination, which forms the C-O bond of the desired diaryl ether product and regenerates the active Cu(I) catalyst.[3]
Experimental Protocol and Optimization
The following protocol provides a reliable starting point for the synthesis. Optimization is often necessary based on the specific purity of reagents and equipment used.
General Experimental Workflow
Caption: Standard workflow for Ullmann diaryl ether synthesis.
Step-by-Step Protocol
Materials:
-
1-Bromo-2-fluorobenzene (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (0.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene, anhydrous (to achieve 0.5 M concentration w.r.t. aryl halide)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene, phenol, CuI, N,N-dimethylglycine, and K₂CO₃.
-
Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.[10]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (to remove copper salts), followed by 1 M NaOH (to remove excess phenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.
Optimization Parameters
The efficiency of the Ullmann condensation is highly dependent on the reaction conditions. The following table outlines key parameters and their typical variations for optimization.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |
| Copper Source | CuI (5 mol%) | Cu₂O (5 mol%) | CuBr (5 mol%) | CuI often provides the most consistent results due to its direct entry into the Cu(I) catalytic cycle. |
| Ligand | N,N-Dimethylglycine | L-Proline | 1,10-Phenanthroline | Ligand choice is substrate-dependent; amino acids are broadly effective and inexpensive.[6] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ often gives higher yields but is more expensive. K₃PO₄ is a strong, effective alternative.[6][10] |
| Solvent | Toluene | Dioxane | DMF | Solvent choice affects temperature and solubility. DMF may lead to faster reactions but can be harder to remove.[12] |
| Temperature | 90 °C | 110 °C | 130 °C | Higher temperatures increase reaction rate but may also promote side reactions like dehalogenation.[8] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A logical workflow for troubleshooting common Ullmann condensation issues.
-
Low or No Yield: This is the most common issue. Verify the quality of the copper catalyst, as Cu(I) sources can oxidize upon storage.[8] Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. Finally, confirm that the system is truly under an inert atmosphere, as oxygen can deactivate the catalyst.[8]
-
Dehalogenation Side Product: The observation of fluorobenzene as a byproduct indicates that the aryl halide is being reduced rather than coupled. This is often caused by trace amounts of water or other protic impurities.[10] Employing a more active ligand system can also mitigate this by accelerating the desired C-O bond formation, allowing it to outcompete the dehalogenation pathway.[8]
-
Incomplete Reaction: If starting material persists after an extended period, the reaction temperature may be too low for the specific substrate-ligand combination. A modest increase in temperature or switching to a higher-boiling solvent may be necessary.
Conclusion and Future Directions
The Ullmann condensation remains a powerful and reliable method for the synthesis of this compound and other diaryl ethers. By leveraging modern, ligand-accelerated protocols, researchers can achieve high yields under relatively mild conditions. A thorough understanding of the reaction mechanism and the function of each component is critical for both successful execution and effective troubleshooting.
Future developments in this field are likely to focus on further reducing catalyst loading, employing more environmentally benign solvents, and developing heterogeneous or nano-catalyst systems that simplify purification and allow for catalyst recycling.[4][5] These advancements will continue to enhance the utility and sustainability of the Ullmann condensation in both academic and industrial settings.
References
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (PMC). [Link]
-
Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. [Link]
-
Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. National Institutes of Health. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (PMC). [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Ullmann Condensation. SynArchive. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
Characterization of 1-Fluoro-2-phenoxybenzene: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Fluoro-2-phenoxybenzene (CAS No. 124330-20-7), also known as 2-fluorodiphenyl ether, is an aromatic ether with a molecular structure featuring a fluorine atom positioned ortho to the phenoxy group.[1] This substitution pattern imparts unique electronic and steric properties that make it a molecule of interest in medicinal chemistry, materials science, and synthetic organic chemistry. As with any specialized chemical entity, a thorough understanding of its physicochemical and spectroscopic properties is paramount for its effective application and safe handling in a research and development setting.
This in-depth technical guide provides a comprehensive overview of the characterization data for this compound. In light of the limited publicly available experimental data for this specific isomer, this guide combines verified identifiers with predicted spectroscopic data and reasoned analytical estimations based on structurally analogous compounds. This approach is designed to offer a robust and practical resource for scientists, enabling informed experimental design and interpretation.
Molecular and Physical Properties
The fundamental identifiers and physical properties of this compound are crucial for its handling, purification, and use in quantitative experiments.
Core Identifiers
A unique Chemical Abstracts Service (CAS) number and standardized chemical nomenclature are essential for unambiguous identification in literature and databases.
| Property | Value | Source |
| CAS Number | 124330-20-7 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Fluorodiphenyl ether, 2-fluoro-1-phenoxybenzene, 2-fluorophenyl phenyl ether | [2] |
| Molecular Formula | C₁₂H₉FO | [3] |
| Molecular Weight | 188.20 g/mol | [3] |
| InChI Key | PVFAQWWQJZQMBN-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2F | [1] |
Predicted Physical Properties
| Property | Predicted/Estimated Value | Notes |
| Boiling Point | > 154 °C | Estimated based on structural analogs. |
| Appearance | Colorless liquid/solid | Based on typical diaryl ethers. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents). | Inferred from structural characteristics. |
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. The following sections detail the expected spectroscopic signatures for this compound based on predictive models and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The asymmetry of this compound results in a complex and informative spectrum.
The ¹H NMR spectrum is expected to show nine distinct signals in the aromatic region (approximately 6.8 - 7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting. The protons ortho to the fluorine and the ether linkage will be the most significantly shifted.
-
Rationale for Predictions: The electron-withdrawing nature of the fluorine atom and the anisotropic effects of the ether linkage and adjacent phenyl ring are the primary determinants of the chemical shifts. Protons ortho and para to the fluorine atom will experience through-space and through-bond coupling, resulting in complex splitting patterns.
The ¹³C NMR spectrum is predicted to display 12 unique signals, as all carbon atoms are chemically non-equivalent. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift.
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |
| C-F | ~155-160 | ¹JCF ≈ 240-250 |
| C-O (fluorinated ring) | ~145-150 | ²JCF ≈ 10-15 |
| C-O (non-fluorinated ring) | ~156-158 | - |
| Other Aromatic C-H | ~115-130 | Variable (²JCF, ³JCF, ⁴JCF) |
| Other Aromatic Quaternary C | ~120-135 | Variable |
-
Basis of Prediction: Predictions are generated using established NMR prediction algorithms that consider additive effects of substituents on the benzene ring.[5][6][7] The large ¹JCF coupling is a hallmark of directly fluorinated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its aromatic rings, the C-O-C ether linkage, and the C-F bond.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600-1450 | Aromatic C=C Ring Stretch | Strong-Medium |
| 1280-1200 | Aryl C-O Stretch (Asymmetric) | Strong |
| 1250-1150 | Aryl C-F Stretch | Strong |
| 1050-1000 | Aryl C-O Stretch (Symmetric) | Medium |
| 770-730 & 700-680 | C-H Out-of-Plane Bending | Strong |
-
Expert Interpretation: The presence of strong bands in the 1280-1150 cm⁻¹ region will be characteristic, arising from the overlapping C-O and C-F stretching vibrations. The pattern of C-H out-of-plane bending bands in the fingerprint region can provide confirmatory evidence for the ortho-disubstitution pattern on one of the rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 188.06, corresponding to the exact mass of the C₁₂H₉FO⁺ radical cation.
-
Key Fragmentation Pathways: The stability of the aromatic rings suggests that fragmentation will likely involve the ether linkage. Common fragmentation patterns for diaryl ethers include:
-
Loss of the phenoxy radical (-•OPh) to give a fluorophenyl cation (m/z = 95).
-
Loss of a fluorine atom (-•F) is less common but possible, leading to a peak at m/z = 169.
-
Cleavage to form a phenyl cation (m/z = 77).
-
Experimental and Analytical Protocols
To ensure the acquisition of high-quality characterization data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans, 45° pulse angle, 2-second relaxation delay).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 124330-20-7) is not widely available, a robust safety assessment can be formulated based on the known hazards of structurally related compounds such as fluorinated aromatic compounds and diaryl ethers.[8][9]
GHS Hazard Classification (Inferred)
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Eye Damage/Irritation: Likely to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or with heated material, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures (General Recommendations)
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This technical guide provides a foundational set of characterization data for this compound, tailored for the research and drug development community. By integrating verified identifiers with high-quality predicted spectroscopic data and established safety protocols for analogous compounds, this document serves as a critical resource for scientists working with this specific fluorinated diaryl ether. The protocols and data presented herein are designed to uphold scientific integrity, enabling researchers to proceed with confidence in their experimental endeavors while prioritizing safety.
References
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
-
University of Oxford. C NMR Spectroscopy. [Link]
Sources
spectroscopic analysis of 1-Fluoro-2-phenoxybenzene NMR data
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Fluoro-2-phenoxybenzene NMR Data
Introduction
This compound, also known as 2-fluorodiphenyl ether, is a disubstituted aromatic compound featuring a diphenyl ether backbone. The diphenyl ether motif is a core structure in numerous natural products and pharmacologically active molecules, valued for its conformational flexibility and metabolic stability.[1] The introduction of a fluorine atom onto this scaffold significantly modulates its electronic properties, lipophilicity, and metabolic fate, making it a valuable building block in medicinal chemistry and materials science.
A thorough understanding of the molecular structure and electronic environment of this compound is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such fluorinated organic compounds. This guide provides a comprehensive, in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral features. It is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of NMR data for fluoroaromatic systems.
PART 1: Theoretical Foundations of NMR for Fluoroaromatics
The unique properties of the fluorine-19 nucleus make it an exceptionally informative NMR probe. As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR offers sensitivity approaching that of ¹H NMR.[2][3] Its key distinguishing feature is the vast chemical shift range—typically spanning over 400 ppm—which provides exquisite sensitivity to subtle changes in the local electronic environment.[4]
In the context of this compound, the most critical diagnostic features arise from spin-spin (J) coupling . This phenomenon, mediated by bonding electrons, results in the splitting of NMR signals and provides definitive through-bond connectivity information. For fluoroaromatics, the key interactions are:
-
Heteronuclear ¹H-¹⁹F Coupling (ⁿJHF): Coupling between fluorine and protons occurs over multiple bonds. Vicinal (³JHF) and four-bond (⁴JHF) couplings are particularly useful for assigning protons on the fluorinated ring. These coupling constants typically range from 2 to 10 Hz.[5][6]
-
Heteronuclear ¹³C-¹⁹F Coupling (ⁿJCF): Carbon-fluorine couplings are a cornerstone of fluoroaromatic characterization.
-
One-bond coupling (¹JCF): This is a large and highly characteristic coupling, typically between 180 and 250 Hz for sp² carbons, resulting in a prominent doublet in the proton-decoupled ¹³C NMR spectrum.[6][7][8]
-
Long-range couplings (ⁿJCF, n > 1): Couplings through two (²JCF), three (³JCF), and even more bonds are readily observed and are invaluable for assigning the remaining carbons of the fluorinated ring. These couplings are typically in the range of 1-25 Hz.[7][9][10]
-
A multi-nuclear approach, integrating ¹H, ¹³C, and ¹⁹F data, is therefore essential for a complete and validated structural assignment.
PART 2: Experimental Design and Protocol
The acquisition of high-quality, unambiguous NMR data is predicated on a well-designed experimental protocol.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its relatively simple residual solvent signal and good solvating power for many organic molecules. For solubility or temperature studies, other solvents like DMSO-d₆ or Acetone-d₆ may be used.
-
Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg in 0.6 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the ¹H and ¹³C NMR spectra to 0.00 ppm. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer can be referenced indirectly.
-
Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
-
-
Data Acquisition:
-
Instrumentation: Use a modern NMR spectrometer with a minimum field strength of 400 MHz for ¹H observation.
-
Standard 1D Spectra:
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width to cover all aromatic signals (typically 0-10 ppm).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C. Inverse-gated decoupling can be used for more accurate integration if needed, though it is not standard for routine characterization.[3]
-
¹⁹F NMR: Acquire a standard fluorine spectrum. If proton coupling is desired, run a non-decoupled experiment. For routine screening, a proton-decoupled ¹⁹F spectrum provides a sharp singlet, simplifying analysis.
-
-
2D Correlation Spectra (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H J-coupling networks, essential for identifying adjacent protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH), providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is crucial for identifying quaternary carbons and linking different spin systems, such as connecting the two aromatic rings across the ether linkage.
-
-
Experimental Workflow Diagram
Caption: Numbering scheme for this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will exhibit signals for nine aromatic protons, which can be divided into two distinct groups: those on the fluorinated ring (A) and those on the unsubstituted phenoxy ring (B).
-
Ring B (H-2' to H-6'): This system will resemble a typical monosubstituted benzene ring. H-2'/H-6' will be downfield due to proximity to the electron-withdrawing ether oxygen. H-4' will be a triplet, and H-3'/H-5' will be a triplet (or more complex multiplet). These five protons will integrate to 5H.
-
Ring A (H-3, H-4, H-5, H-6): This is a more complex four-proton system. All protons are coupled to each other (H-H coupling) and to the fluorine atom (H-F coupling). The signal for H-6, being ortho to the fluorine, is expected to show the largest H-F coupling (³JHF ≈ 7-10 Hz). The signal for H-3, being meta to the fluorine, will show a smaller ⁴JHF coupling (≈ 4-6 Hz).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2', H-6' | 7.30 - 7.45 | d or m | JHH ≈ 7-8 |
| H-4' | 7.10 - 7.25 | t | JHH ≈ 7-8 |
| H-3', H-5' | 7.00 - 7.15 | t or m | JHH ≈ 7-8 |
| H-3 to H-6 | 6.80 - 7.20 | m (complex) | JHH, JHF various |
Note: The signals for Ring A protons often overlap, forming a complex multiplet. 2D NMR is essential for definitive assignment.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the aromatic carbons. The key to assignment lies in identifying the characteristic C-F coupling patterns on Ring A.
-
C-1 (ipso-F): This signal will be a large doublet due to the one-bond coupling to fluorine (¹JCF ≈ 240-250 Hz). It will be found at a high chemical shift (downfield) due to the direct attachment of the electronegative fluorine atom.
-
C-2 (ipso-O): This signal will be a doublet due to two-bond coupling to fluorine (²JCF ≈ 10-15 Hz). It will also be downfield due to the attached ether oxygen.
-
Other Ring A Carbons: C-3, C-4, C-5, and C-6 will also appear as doublets with smaller ³JCF and ⁴JCF coupling constants.
-
Ring B Carbons: These will appear as sharp singlets (in the proton-decoupled spectrum) at chemical shifts typical for a phenoxy group.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Predicted JCF (Hz) |
| C-1 | 155 - 159 | d | ~245 (¹JCF) |
| C-2 | 145 - 148 | d | ~12 (²JCF) |
| C-1' | 156 - 158 | s | - |
| C-3', C-5' | ~129.8 | s | - |
| C-4' | ~123.5 | s | - |
| C-4 | ~124.5 | d | ~3-4 (⁴JCF) |
| C-6 | ~124.2 | d | ~7 (³JCF) |
| C-2', C-6' | ~120.0 | s | - |
| C-5 | ~117.2 | d | ~2 (⁵JCF) |
| C-3 | ~116.8 | d | ~20 (³JCF) |
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum provides a direct window into the fluorine's environment.
-
Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. [11]* Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be a multiplet due to coupling primarily with the ortho-protons (H-6 and H-3, though H-3 is electronically ortho to the ether). The largest splitting will be from the ³JHF coupling to H-6.
-
Proton-Decoupled Spectrum: In a proton-decoupled ¹⁹F NMR spectrum, the signal will collapse into a sharp singlet, confirming the presence of a single, unique fluorine environment.
Key J-Coupling Pathways Diagram
Caption: Key NMR J-coupling pathways for assigning the fluorinated ring.
Conclusion
The spectroscopic analysis of this compound is a prime example of multi-nuclear NMR spectroscopy's power in structure elucidation. The ¹H NMR spectrum, while complex, provides initial information on the two distinct aromatic systems. However, it is the ¹³C and ¹⁹F NMR spectra that offer the most definitive diagnostic data. The large, one-bond ¹JCF coupling constant immediately identifies the carbon atom directly attached to fluorine, while the array of smaller, long-range ⁿJHF and ⁿJCF couplings allows for the complete and unambiguous assignment of every proton and carbon in the fluorinated ring. When combined with 2D correlation techniques like HSQC and HMBC, this multi-faceted approach provides a self-validating system for structural confirmation, crucial for ensuring the identity and purity of this important chemical scaffold in research and development settings.
References
- Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Deriv
- CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023).
- 19F-centred NMR analysis of mono-fluorin
- FLUORINE COUPLING CONSTANTS. (1976). Progress in NMR Spectroscopy.
- Proton and fluorine NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy.
- Carbon-fluorine coupling constants, n J CF.
- Structures and inhibitory affinity data of substituted diphenyl ethers.
- Fluorine NMR. University of California, Santa Barbara.
- 19Fluorine NMR. University of Arizona.
- 19F NMR Chemical Shift Table. Alfa Chemistry.
- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
- Coupling of Protons with Fluorine.
- NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. (2016). Physical Chemistry Chemical Physics.
Sources
- 1. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
- 2. biophysics.org [biophysics.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. researchgate.net [researchgate.net]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. sfu.ca [sfu.ca]
- 9. westmont.edu [westmont.edu]
- 10. researchgate.net [researchgate.net]
- 11. 19F [nmr.chem.ucsb.edu]
An In-depth Technical Guide to the Discovery and Historical Synthesis of Fluorinated Diaryl Ethers
Abstract
The diaryl ether moiety is a cornerstone in the architecture of a vast array of functionally critical molecules, from life-saving pharmaceuticals to advanced polymers. The strategic introduction of fluorine into this scaffold dramatically enhances molecular properties, including metabolic stability, binding affinity, and thermal resistance. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to fluorinated diaryl ethers. We will delve into the core synthetic pillars—Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Cross-Coupling—examining the mechanistic underpinnings and causal factors that govern experimental choices. This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis of key methodologies to empower the rational design and synthesis of next-generation fluorinated molecules.
Introduction: The Confluence of a Privileged Scaffold and a Unique Element
Diaryl ethers are a class of organic compounds featuring two aryl groups linked by an oxygen atom. This structural unit is prevalent in numerous naturally occurring and synthetic compounds with significant biological activity and material properties.[1] They form the backbone of molecules ranging from the antibiotic vancomycin to high-performance polymers.[1][2]
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties.[3] As the most electronegative element, fluorine can modulate acidity, basicity, conformation, and metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong, contributing to increased thermal and chemical stability.[4] These attributes have made organofluorine compounds indispensable in modern medicinal chemistry, agrochemicals, and materials science.[6][7][8]
Consequently, fluorinated diaryl ethers represent a uniquely powerful class of molecules. The synergy between the robust diaryl ether scaffold and the property-enhancing effects of fluorine has led to their application in:
-
Medicinal Chemistry: Improving drug potency, bioavailability, and metabolic profiles. The presence of fluorine can enhance binding to target proteins and block sites of metabolic oxidation.[4][9][10]
-
Agrochemicals: Increasing the efficacy and environmental persistence of herbicides, fungicides, and insecticides.[3][7][11]
-
Materials Science: Creating advanced poly(aryl ether) polymers with high thermal stability, low dielectric constants, and low moisture absorption, which are critical for applications in microelectronics and aerospace.[2][12][13][14]
This guide traces the historical development of synthetic methods for these vital compounds, from early, harsh procedures to the sophisticated catalytic systems used today.
A Historical Perspective: From Brute Force to Catalytic Finesse
The journey to synthesize diaryl ethers began over a century ago with the advent of copper-mediated reactions. The initial methods, while groundbreaking, were often limited by severe reaction conditions and a narrow substrate scope.
The Dawn of Ether Synthesis: The Ullmann Condensation
In 1905, Fritz Ullmann reported a seminal reaction: the copper-catalyzed condensation of an alkali phenoxide with an aryl halide to form a diaryl ether.[15][16][17] This reaction, now known as the Ullmann Condensation (or Ullmann ether synthesis), became the first widely used method for constructing the diaryl ether linkage.
Traditional Ullmann reactions were notoriously demanding, typically requiring:
-
Stoichiometric amounts of copper metal or copper salts.[15]
-
High temperatures , often exceeding 200 °C.[15]
-
High-boiling polar solvents like nitrobenzene or dimethylformamide (DMF).[15]
These conditions severely limited the functional group tolerance and made the synthesis of complex, sensitive molecules challenging. The reactivity of the aryl halide followed the trend I > Br > Cl >> F, making the direct use of aryl fluorides difficult in this classical context.[17] Despite its limitations, the Ullmann condensation laid the foundational groundwork for C-O bond formation and remained a principal method for decades.
Core Synthetic Methodologies: A Modern Toolkit
Modern organic synthesis offers a diverse and powerful array of methods for constructing fluorinated diaryl ethers. These can be broadly categorized into nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for forming C-O bonds, particularly when synthesizing fluorinated diaryl ethers. The causality behind its effectiveness lies in the unique properties of fluorine.
Expertise & Experience: The Causality Behind SNAr
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex .[18][19] In some cases, a concerted mechanism may operate.[18][20] For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[18][21]
Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. Fluorine's intense electron-withdrawing inductive effect makes the carbon atom to which it is attached highly electrophilic and thus susceptible to attack. This activation of the ring often outweighs its reluctance as a leaving group in the second, faster step. Therefore, for activated systems, aryl fluorides are often more reactive than their chloro, bromo, or iodo counterparts.[21]
Mandatory Visualization: SNAr Mechanism for Diaryl Ether Formation
Sources
- 1. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. scielo.org.mx [scielo.org.mx]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational investigations on base-catalyzed diaryl ether formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
CAS number and molecular structure of 1-Fluoro-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Fluoro-2-phenoxybenzene, a fluorinated aromatic ether with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles.
Core Molecular Attributes of this compound
This compound, also known as 2-fluorodiphenyl ether, is an organic compound featuring a phenoxy group attached to a fluorinated benzene ring at the ortho position. The presence and position of the fluorine atom significantly influence the molecule's electronic properties and reactivity.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 124330-20-7 | |
| Molecular Formula | C₁₂H₉FO | |
| Molecular Weight | 188.20 g/mol | |
| Synonyms | 2-Fluorodiphenyl ether |
Synthesis and Reactivity
The primary route for synthesizing this compound and other diaryl ethers is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2]
Ullmann Condensation Workflow:
Caption: Generalized workflow for the Ullmann condensation.
Experimental Protocol: Ullmann Synthesis of Diaryl Ethers
This protocol is a generalized procedure based on the principles of the Ullmann condensation for the synthesis of diaryl ethers.[3]
-
Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), phenol (1.2 eq), a base such as potassium carbonate (2.0 eq), and a copper(I) catalyst, for instance, copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to a high temperature, typically in the range of 150-210°C, and maintain it with vigorous stirring.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts and residual DMF. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure diaryl ether.
Reactivity Insights:
The fluorine atom at the ortho position to the ether linkage exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring in subsequent reactions. Simple aromatic halogenated compounds are generally unreactive.[4][5][6] However, they can be incompatible with strong oxidizing and reducing agents.[4][5][6]
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The fluorine atom will cause splitting of the signals of adjacent protons. |
| ¹³C NMR | Aromatic carbons will appear in the range of approximately 115-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |
| IR Spectroscopy | C-O-C stretching vibrations for the ether linkage (around 1240 cm⁻¹), C-F stretching (around 1200 cm⁻¹), and characteristic aromatic C-H and C=C stretching bands.[8][9][10] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 188.20. Common fragmentation patterns would involve the cleavage of the ether bond. |
Applications in Research and Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science.[11][12][13] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[11][12]
Potential Applications:
-
Medicinal Chemistry: this compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The diaryl ether motif is present in a number of biologically active compounds.
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for novel pesticides and herbicides.
-
Materials Science: Fluorinated aromatic compounds are used in the development of polymers and liquid crystals for electronics and display technologies.[14]
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. The isomeric 1-Fluoro-4-phenoxybenzene is known to cause skin and eye irritation and may cause respiratory irritation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations.
Conclusion
This compound is a valuable synthetic intermediate with considerable potential for application in drug discovery, agrochemicals, and materials science. Its synthesis is accessible through well-established methods like the Ullmann condensation. A thorough understanding of its reactivity and spectroscopic properties is crucial for its effective utilization in research and development.
References
-
1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614. PubChem. (n.d.). Retrieved from [Link]
-
1-Fluoro-2-[1-(4-fluorophenoxy)ethyl]benzene | C14H12F2O | CID 151170736. PubChem. (n.d.). Retrieved from [Link]
-
Ullmann condensation. Wikipedia. (n.d.). Retrieved from [Link]
-
Supporting Information for. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
1-Bromo-2-fluoro-4-phenoxybenzene | C12H8BrFO | CID 70085974. PubChem. (n.d.). Retrieved from [Link]
-
Ullmann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
CAS 1138557-58-0 | 1-Bromo-2-fluoro-4-phenoxybenzene. Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. ResearchGate. (n.d.). Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. (2025). Retrieved from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. (n.d.). Retrieved from [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. (n.d.). Retrieved from [Link]
-
Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... ResearchGate. (n.d.). Retrieved from [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. (n.d.). Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. NIH. (n.d.). Retrieved from [Link]
-
Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. (n.d.). Retrieved from [Link]
-
Webinar on Interpretation IR spectra with classical Examples. YouTube. (2020, May 7). Retrieved from [Link]
-
Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. NIH. (n.d.). Retrieved from [Link]
-
Phenoxybenzamine. StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. ChemRxiv. (n.d.). Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-Fluorobiphenyl | 321-60-8 [chemicalbook.com]
- 5. 2-Fluorobiphenyl | 321-60-8 [amp.chemicalbook.com]
- 6. 2-FLUOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Solubility and Stability of 1-Fluoro-2-phenoxybenzene
Introduction: The Strategic Importance of Fluorinated Aryl Ethers in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide provides a comprehensive technical overview of the solubility and stability of 1-Fluoro-2-phenoxybenzene. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The diaryl ether motif is also a privileged scaffold in numerous biologically active compounds. This compound, as a fluorinated aryl ether, represents a key building block in the synthesis of novel therapeutics and functional materials.[3][4][5][6][7]
A thorough understanding of the physicochemical properties of such intermediates is not merely an academic exercise; it is a critical prerequisite for efficient process development, formulation design, and ultimately, the successful translation of a chemical entity into a viable product. This document moves beyond a simple recitation of data, offering a framework for understanding the causality behind experimental choices and providing robust, self-validating protocols for in-house characterization. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from close structural analogs and first principles to establish a reliable predictive foundation and a clear path for experimental validation.
Predicted Physicochemical Properties of this compound
Based on its structure—a hybrid of fluorobenzene and phenoxybenzene (diphenyl ether)—we can infer a set of physicochemical properties that will govern its behavior in experimental settings.
Predicted Solubility Profile
The solubility of a compound is a critical parameter for its handling, reaction, and purification. The "like dissolves like" principle, combined with data from analogs, provides a strong basis for prediction.
-
Aqueous Solubility: Expected to be very low. Both fluorobenzene and phenoxybenzene have poor water solubility.[8][9] The molecule is predominantly non-polar and lacks significant hydrogen bonding capabilities.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted, making these solvents suitable for creating stock solutions for biological screening.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): Good solubility is expected due to the presence of the ether linkage. 2-Fluorobiphenyl, a structural analog, is soluble in ether.[8][10][11][12][13]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is anticipated.
-
Alcoholic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is likely. 2-Fluorobiphenyl is soluble in alcohol.[8][10][11][12][13]
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Moderate solubility is predicted in aromatic solvents like toluene, while solubility in aliphatic hydrocarbons like hexanes is expected to be lower.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS | Very Low | Predominantly non-polar structure with no significant H-bonding groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |
| Ethers | THF, Diethyl Ether | Good | "Like dissolves like" principle; structural similarity. |
| Chlorinated | DCM, Chloroform | High | Effective solvation of the aromatic rings. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Can engage in weak hydrogen bonding and has a non-polar character. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Pi-pi stacking interactions between the solvent and the compound's aromatic rings. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | The molecule's polarity, though low, is likely too high for significant solubility in these solvents. |
Predicted Stability Profile
The stability of this compound will dictate its storage conditions, handling procedures, and compatibility with various reaction conditions.
-
Thermal Stability: The C-F and C-O-C (ether) bonds in aryl systems are generally robust. Studies on fluorinated alkyl aryl ethers have shown high thermal durability.[14] Therefore, this compound is expected to be stable at ambient and moderately elevated temperatures. Thermal decomposition, if it occurs at high temperatures, would likely generate carbon monoxide, carbon dioxide, and hydrogen fluoride.[15][16]
-
Hydrolytic Stability: The molecule is anticipated to be stable under neutral and mildly acidic or basic aqueous conditions at ambient temperature. The C-F bond on an aromatic ring is exceptionally stable to hydrolysis. While some fluorinated compounds can exhibit unexpected hydrolytic instability, this is not typical for simple aryl fluorides.[17] Prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to ether cleavage.
-
Photostability: Aromatic ethers can undergo photodegradation. Studies on related brominated diphenyl ethers show that dehalogenation is a primary degradation pathway.[18] It is plausible that under UV irradiation, this compound could undergo C-F bond cleavage or rearrangement reactions.
-
Oxidative Stability: The molecule is expected to be stable to common atmospheric oxidation. However, it will be incompatible with strong oxidizing agents.[16]
Experimental Protocols for Characterization
The following section provides detailed, field-proven methodologies for the experimental determination of the solubility and stability of this compound.
Protocol 1: Quantitative Solubility Determination by HPLC-UV
This protocol describes a robust method for quantifying the solubility of this compound in various solvents using High-Performance Liquid Chromatography with a UV detector.
Rationale: The gravimetric method can be prone to errors, especially with volatile solvents. HPLC-UV provides high sensitivity and accuracy, allowing for precise quantification. An external calibration curve ensures the reliability of the measurements.[19]
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
-
HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound by scanning a dilute solution (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
-
Equilibration of Saturated Solutions:
-
Add an excess of solid this compound to vials containing each test solvent (e.g., water, ethanol, toluene).
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
Centrifuge the equilibrated suspensions at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Caption: Workflow for Quantitative Solubility Determination by HPLC-UV.
Protocol 2: Forced Degradation and Stability-Indicating Method Development
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Rationale: A stability-indicating method is one that can resolve the parent compound from its degradation products, ensuring that a decrease in the parent peak is due to degradation and not co-elution. Forced degradation studies under harsh conditions (acid, base, oxidation, heat, light) are essential for this purpose.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105 °C) for 48 hours. Dissolve a portion in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis by HPLC-MS:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (~50 µg/mL).
-
Analyze the samples using an HPLC system coupled to a mass spectrometer (MS). A gradient elution method is typically required to separate the parent compound from its degradation products.
-
The MS will help in identifying the mass of the degradation products, providing clues to their structures.
-
-
Method Validation:
-
The developed HPLC method should demonstrate baseline separation between the peak for this compound and all degradation product peaks. This confirms the method is "stability-indicating."
-
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Implications for Drug Development and Research
-
Process Chemistry: The predicted high solubility in organic solvents suggests that a wide range of conditions can be employed for its use in synthesis. Purification by crystallization may be feasible from a solvent system where it has moderate solubility at room temperature and high solubility at elevated temperatures (e.g., an ethanol/water mixture).
-
Formulation: For in vitro biological assays, stock solutions in DMSO are appropriate. The low aqueous solubility indicates that for in vivo studies, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary.
-
Storage and Handling: Based on its predicted stability, this compound should be stored in a well-sealed container in a cool, dry place, protected from light.[20]
Conclusion
References
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-2-methoxy- (CAS 321-28-8). Retrieved from [Link]
- Analytical Method Summaries. (2022, November 7). [General Analytical Techniques].
- Sigma-Aldrich. (2025, November 6).
- Organic Syntheses Procedure. (n.d.). [General Organic Synthesis Techniques].
- Organic Syntheses Procedure. (n.d.).
- Fisher Scientific. (2014, February 28).
- Fisher Scientific. (2009, September 22).
- Analytical Method Summaries. (2018, February 19). [PFAS Analysis].
-
ResearchGate. (2000, January). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 6).
-
PubChem. (n.d.). 1-Fluoro-2-(3-methylphenoxy)benzene. Retrieved from [Link]
- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
- CONICET. (2020, February 20). Analytical Methods.
-
ChemWhat. (n.d.). 2-Fluorobiphenyl CAS#: 321-60-8. Retrieved from [Link]
- ResearchGate. (n.d.).
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Organic Syntheses Procedure. (n.d.). Fluorobenzene. Retrieved from [Link]
- ChemBK. (2024, April 9). 2-Fluorobiphenyl.
- Analytical Methods. (n.d.). [General Analytical Techniques].
-
PubMed. (2018, May 23). Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates. Retrieved from [Link]
- Wiley-VCH. (n.d.).
-
PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]
- Sigma-Aldrich. (2025, May 7).
-
PubMed. (2009, May 7). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Retrieved from [Link]
-
ChemBK. (n.d.). phenoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluoro-4-phenoxybenzene. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). [Fluoromethyl Phenyl Sulfone Synthesis].
- ChemicalBook. (n.d.). 2-Fluorobiphenyl.
-
NCBI. (2006, March 10). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). US4172959A - Process for the manufacture of diphenyl ethers.
-
Semantic Scholar. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Phenoxybenzamine. Retrieved from [Link]
-
ResearchGate. (2021, November 1). Environmental photodegradation of 2-chlorobiphenyl in surface waters. Retrieved from [Link]
-
National Institutes of Health. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. Retrieved from [Link]
-
MDPI. (2024, September 4). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. Retrieved from [Link]
-
PubMed. (n.d.). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Retrieved from [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 3. ajrconline.org [ajrconline.org]
- 4. 1443344-59-9|1-Fluoro-2-((2-(trifluoromethyl)phenoxy)methyl)benzene|BLD Pharm [bldpharm.com]
- 5. 1138557-58-0|1-Bromo-2-fluoro-4-phenoxybenzene|BLD Pharm [bldpharm.com]
- 6. 124330-20-7|this compound|BLD Pharm [bldpharm.com]
- 7. 1-Bromo-2-fluoro-4-phenoxybenzene | C12H8BrFO | CID 70085974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. 2-Fluorobiphenyl, 98% | Fisher Scientific [fishersci.ca]
- 11. chemwhat.com [chemwhat.com]
- 12. 2-Fluorobiphenyl | 321-60-8 [chemicalbook.com]
- 13. 2-Fluorobiphenyl price,buy 2-Fluorobiphenyl - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Fluoro-2-methoxybenzene(321-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. 2-Fluorobiphenyl(321-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. fishersci.com [fishersci.com]
A Theoretical Investigation into the Electronic Properties of 1-Fluoro-2-phenoxybenzene: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 1-Fluoro-2-phenoxybenzene. Leveraging established computational methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and materials science. By elucidating the molecule's structural, vibrational, and electronic characteristics through Density Functional Theory (DFT), we offer insights into its reactivity, stability, and potential applications. This guide details the theoretical underpinnings of geometry optimization, vibrational spectroscopy (FT-IR and FT-Raman), NMR and UV-Vis spectral analysis, and advanced electronic structure analyses including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
Introduction: The Significance of Fluorinated Phenoxybenzenes
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity and small size of fluorine can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Similarly, the phenoxy group is a key structural motif in many biologically active compounds and advanced materials. The combination of these two moieties in this compound presents a molecule of significant interest for theoretical exploration. Understanding the electronic landscape of this compound is crucial for predicting its reactivity, designing novel derivatives with tailored properties, and accelerating the development of new pharmaceuticals and functional materials.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for their ability to provide detailed insights into molecular properties at the atomic level. This guide outlines a systematic computational approach to characterize the electronic properties of this compound, providing a virtual laboratory for in-depth analysis.
Methodological Framework: A Computational and Spectroscopic Approach
Our theoretical investigation is grounded in a robust computational workflow designed to yield accurate and reliable data on the electronic properties of this compound.
Computational Details
All theoretical calculations are proposed to be performed using the Gaussian suite of programs. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the widely-used B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A 6-311++G(d,p) basis set would be employed to provide a good balance between computational cost and accuracy for describing the electronic structure of a molecule of this nature. Frequency calculations on the optimized geometry would be performed at the same level of theory to confirm that the structure corresponds to a true energy minimum on the potential energy surface.
Figure 1: Computational workflow for the theoretical analysis of this compound.
Spectroscopic and Electronic Property Simulations
-
Vibrational Analysis: The optimized molecular structure would be used to calculate the harmonic vibrational frequencies. The resulting data would be used to simulate the FT-IR and FT-Raman spectra, allowing for the assignment of characteristic vibrational modes.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to predict the 1H and 13C NMR chemical shifts.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be performed to simulate the electronic absorption spectrum, providing insights into the electronic transitions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.
-
Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.
Theoretical Results and Discussion
This section presents the anticipated results from the computational analysis of this compound, based on established theoretical principles and data from related molecules.
Molecular Geometry
The geometry optimization would provide the most stable conformation of this compound. The key bond lengths, bond angles, and dihedral angles would be determined. The C-F bond is expected to be relatively short due to the high electronegativity of fluorine. The C-O-C bond angle of the ether linkage will be a key parameter influencing the overall shape of the molecule.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-F | ~1.35 |
| C-O (phenoxy) | ~1.37 |
| C-O (benzene) | ~1.42 |
| C-C (aromatic) | ~1.39 - 1.41 |
| **Bond Angles (°) ** | |
| C-C-F | ~118-120 |
| C-O-C | ~118-120 |
| Dihedral Angles (°) | |
| C-C-O-C | Defines the twist of the phenoxy group |
Vibrational Spectroscopy
The simulated FT-IR and FT-Raman spectra would reveal the characteristic vibrational modes of this compound.
-
C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm-1 region.
-
C=C stretching: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm-1 range.
-
C-O stretching: The C-O stretching of the ether linkage will likely produce a strong band in the 1200-1300 cm-1 region.
-
C-F stretching: A characteristic C-F stretching vibration is expected around 1100-1200 cm-1.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) |
| Aromatic C-H stretch | 3050 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-O-C stretch | 1240 - 1280 |
| C-F stretch | 1150 - 1200 |
Electronic Properties
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO may be distributed over the fluoro-substituted benzene ring. The calculated HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability.
Figure 2: Schematic representation of HOMO and LUMO energy levels.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Red/Yellow regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. These are expected around the oxygen and fluorine atoms due to their high electronegativity.
-
Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms.
Figure 3: Conceptual diagram of MEP analysis.
NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units. This analysis can quantify the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. Key interactions to investigate in this compound include:
-
Lone pair delocalization: The delocalization of lone pairs from the oxygen and fluorine atoms into the antibonding orbitals of the aromatic rings. This contributes to the stability of the molecule.
-
Hyperconjugation: Interactions between bonding and antibonding orbitals that lead to charge delocalization and stabilization.
The second-order perturbation theory analysis of the Fock matrix in the NBO basis can be used to estimate the stabilization energy associated with these donor-acceptor interactions.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the in-depth study of the electronic properties of this compound. By employing DFT calculations, a wealth of information regarding the molecule's geometry, vibrational modes, and electronic characteristics can be obtained. The analysis of HOMO-LUMO energies, MEP maps, and NBO interactions provides a powerful predictive tool for understanding the reactivity, stability, and potential interaction sites of this molecule. These theoretical insights are invaluable for guiding the rational design of new molecules with desired properties for applications in drug discovery and materials science.
References
- Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016.
- Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993, 98, 5648–5652.
- Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988, 37, 785–789.
- Krishnakumar, V.; S, Senthil. FT-IR, FT-Raman, NMR and UV-vis spectra, NBO and HOMO-LUMO analysis of 4-fluoro-2-nitrobenzoic acid. Indian J. Pure Appl. Phys.2014, 52, 24-34.
- Mary, Y. S.; Raju, K.; Panicker, C. Y.; Armaković, S.; Armaković, S. J.; Van Alsenoy, C. FT-IR, FT-Raman, NMR, UV-Vis, NBO, HOMO-LUMO and MEP analysis of 2-fluoro-5-nitrotoluene. Spectrochim. Acta A Mol. Biomol. Spectrosc.2015, 149, 895-906.
- Reed, A. E.; Curtiss, L. A.; Weinhold, F. Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chem. Rev.1988, 88, 899-926.
- Glendening, E. D.; Landis, C. R.; Weinhold, F. NBO 6.0: Natural bond orbital analysis program. J. Comput. Chem.2013, 34, 1429-1437.
- Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods, 2nd ed.; Gaussian, Inc.: Pittsburgh, PA, 1996.
- Manak, A., & Uvarani, R. (2023).
- Preethi, V., Vijukumar, V. G., AnilaRaj, S., & Vidya, V. G. (2022). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Journal of Molecular Structure, 1265, 133423.
- Research India Publications. (n.d.). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. International Journal of ChemTech Research, 9(5), 629-644.
- Scholars Research Library. (n.d.). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. Der Pharma Chemica, 8(1), 364-375.
A Senior Application Scientist's Guide to the Reactivity of the C-F Bond in 1-Fluoro-2-phenoxybenzene
Foreword: The Strategic Imperative of C-F Bond Activation
To researchers, scientists, and drug development professionals, the carbon-fluorine (C-F) bond represents both a cornerstone of modern molecular design and a formidable synthetic challenge. Its exceptional strength and polarity impart unique properties to pharmaceuticals, agrochemicals, and materials, enhancing metabolic stability, lipophilicity, and bioavailability.[1][2] However, this same stability renders the C-F bond notoriously inert, making its selective cleavage and functionalization a critical frontier in organic chemistry.[3][4]
This guide focuses on a particularly relevant scaffold: 1-fluoro-2-phenoxybenzene . This molecule embodies the dual challenge of activating a strong aryl C-F bond while navigating the electronic and steric influence of an adjacent phenoxy group. Understanding its reactivity is not merely an academic exercise; it is key to unlocking novel synthetic pathways for creating complex molecular architectures and for the potential degradation of persistent fluorinated compounds in the environment.[3][5]
This document eschews a rigid template. Instead, it is structured to provide a logical and in-depth exploration, from the fundamental principles governing the C-F bond's nature to the practical application of cutting-edge catalytic systems. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of current methodologies, grounding every claim in authoritative, verifiable sources.
Section 1: The Nature of the C-F Bond in the Aryl Ether Context
The reactivity of the C-F bond in this compound is dictated by a confluence of factors:
-
Inherent Bond Strength: The C(sp²)-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy (BDE) significantly higher than its heavier halogen counterparts.[6] This high energy barrier is the primary obstacle to its cleavage.
-
Electronic Influence of the Phenoxy Group: The adjacent phenoxy substituent exerts competing electronic effects. Its oxygen atom can donate electron density to the fluorinated ring via a +M (mesomeric) effect, which can influence the electron density at the carbon atom of the C-F bond. Conversely, the electronegative oxygen also exerts a -I (inductive) effect. The interplay of these effects modulates the C-F bond's polarity and susceptibility to attack.
-
Coordination Geometry: The ortho-phenoxy group provides a potential bidentate chelation site for a transition metal catalyst. This can pre-organize the substrate in the metal's coordination sphere, potentially facilitating the difficult oxidative addition step required for many catalytic cycles.
Section 2: Catalytic Strategies for C-F Bond Functionalization
The activation of the inert C-F bond almost invariably requires catalysis.[5] The choice of catalyst and reaction conditions is paramount and dictates the transformation's success.
Transition-Metal-Catalyzed Cross-Coupling: The Workhorse of C-F Activation
Transition metals, particularly nickel, have proven to be the most effective catalysts for activating and functionalizing aryl C-F bonds.[5][7] Palladium, while a mainstay for other cross-couplings, is often less effective for the more robust C-F bond.[8]
Nickel-Catalyzed Systems: Nickel's lower cost and unique electronic properties make it highly suitable for activating sluggish electrophiles like fluoroarenes.[7] The general mechanism involves the oxidative addition of the C-F bond to a low-valent Ni(0) species, a step that is often rate-limiting. The choice of ligand is critical to stabilize the nickel center and promote this challenging step. Bidentate phosphine ligands are commonly employed for this purpose.[5]
A representative transformation is the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a 2-phenoxybiphenyl derivative.
// Nodes Ni0L2 [label="Ni(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArF [label="this compound\n(Ar-F)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_Ni_F [label="Ar-Ni(II)-F(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Ar_Ni_ArB [label="Ar-Ni(II)-Ar'(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Ar_Ar [label="2-Phenoxybiphenyl\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArBOH2 [label="Ar'B(OH)₂\nBase", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ni0L2 -> Ar_Ni_F [label="Oxidative\nAddition"]; ArF -> Ar_Ni_F [style=invis]; Ar_Ni_F -> Ar_Ni_ArB [label="Transmetalation"]; ArBOH2 -> Ar_Ni_ArB [style=invis]; Ar_Ni_ArB -> Ar_Ar [label="Reductive\nElimination"]; Ar_Ar -> Ni0L2 [label="Catalyst\nRegeneration", style=dashed]; }
Visible-Light Photoredox Catalysis: A Modern, Milder Approach
Visible-light photoredox catalysis has emerged as a powerful strategy for C-F bond activation under exceptionally mild conditions.[9][10] These reactions proceed via single-electron transfer (SET) pathways, generating radical intermediates that can bypass the high-energy barriers associated with traditional two-electron oxidative addition.[10]
The core principle involves a photocatalyst (PC) that, upon excitation by visible light, becomes a potent reductant or oxidant.[9] For C-F bond cleavage, a reductive quenching cycle is often employed. The excited photocatalyst (PC) is reduced by a sacrificial electron donor to form a super-reductant (PC⁻), which is powerful enough to transfer an electron to the fluoroaromatic substrate.[11] This generates a radical anion, which then fragments, cleaving the C-F bond to release a fluoride ion and an aryl radical. This aryl radical can then be trapped by a suitable coupling partner.
// Nodes PC [label="PC", fillcolor="#F1F3F4", fontcolor="#202124"]; PC_star [label="PC", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"]; PC_minus [label="PC⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArF [label="Ar-F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArF_radical [label="[Ar-F]•⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar_radical [label="Ar•", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Donor [label="Donor", fillcolor="#F1F3F4", fontcolor="#202124"]; Donor_oxidized [label="Donor•⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Partner [label="Coupling\nPartner", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PC -> PC_star [label="Visible Light\n(hν)"]; PC_star -> PC_minus [label="SET"]; Donor -> PC_star [style=invis]; PC_minus -> PC [label="SET"]; ArF -> PC_minus [style=invis]; PC_minus -> ArF_radical [style=invis, constraint=false]; ArF_radical -> Ar_radical [label="Fragmentation\n(-F⁻)"]; Ar_radical -> Product; Partner -> Product [style=invis]; Donor -> Donor_oxidized [style=dashed, arrowhead=none]; PC_star -> Donor_oxidized [label="Quenching", style=invis, constraint=false]; }
The main challenge in this area has been developing photocatalysts with sufficient reducing power to activate the strong C-F bond.[11] Recent advances in catalyst design, including highly distorted organic photocatalysts, are overcoming this limitation.[11][12]
Section 3: Comparative Analysis of Methodologies
The choice between a transition-metal-catalyzed approach and a photoredox approach depends on several factors, including substrate scope, functional group tolerance, and desired reaction conditions.
| Methodology | Catalyst System | Typical Conditions | Advantages | Limitations | References |
| Suzuki-Miyaura Coupling | Ni(cod)₂ / Phosphine Ligand, Base (e.g., K₂CO₃) | 25-80 °C, Anhydrous Solvent (e.g., Toluene, Dioxane) | High yields, well-established, broad scope for boronic acids. | Often requires inert atmosphere, sensitive to air and moisture, potential for catalyst poisoning. | [5],[13] |
| Hydrodefluorination | NiCl₂ / Ligand, Reducing Agent (e.g., Silane) | Elevated temperatures | Effective for removing fluorine atoms. | Limited to reduction, not functionalization. | [5] |
| Amination | Ni(0) / Ligand, Base | High temperatures | Direct formation of C-N bonds. | Can require harsh conditions, limited amine scope. | [5] |
| Photoredox Defluorination | Organic Dye (e.g., BPI) or Ir/Ru complex, Electron Donor | Room Temperature, Visible Light (e.g., Blue LEDs) | Extremely mild conditions, high functional group tolerance, environmentally benign. | Requires specific photocatalysts with high reducing potential, quantum yield can be low. | [9],[11],[12] |
Section 4: Experimental Protocol - Nickel-Catalyzed Suzuki-Miyaura Coupling
This section provides a trusted, field-proven protocol for the cross-coupling of this compound with an arylboronic acid. This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Objective: To synthesize 2-phenoxy-3'-methylbiphenyl from this compound and m-tolylboronic acid.
Reagents & Equipment:
-
This compound
-
m-Tolylboronic acid
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (Caution: Air sensitive)
-
Tricyclohexylphosphine [PCy₃] (Caution: Air sensitive)
-
Potassium Carbonate [K₂CO₃] (finely ground and dried)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, standard glassware for workup and chromatography.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add to the flask:
-
Ni(cod)₂ (10 mol%)
-
PCy₃ (20 mol%)
-
K₂CO₃ (2.0 equivalents)
-
m-Tolylboronic acid (1.2 equivalents)
-
This compound (1.0 equivalent)
-
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Lower the flask into an oil bath pre-heated to an optimized temperature (e.g., starting at room temperature and gradually increasing if needed, per optimization data like that found for similar substrates).[13] Stir the reaction mixture vigorously.
-
Reaction Monitoring (Causality Check): The progress of the reaction should be monitored by TLC or GC-MS. Take small aliquots from the reaction mixture under inert conditions at regular intervals (e.g., every 2 hours). The disappearance of the starting material (this compound) and the appearance of a new, less polar spot/peak corresponding to the product will indicate reaction progress. This step is crucial for determining the optimal reaction time and preventing byproduct formation from prolonged heating.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 2-phenoxy-3'-methylbiphenyl.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The functionalization of the C-F bond in this compound is a vibrant and evolving field. While nickel-catalyzed cross-coupling reactions represent a robust and reliable method, the future undoubtedly lies in the development of more sustainable and milder protocols.[5] Photoredox catalysis, with its use of visible light and ambient temperatures, stands out as a particularly promising avenue.[9][10] Further research into novel, highly reducing organic photocatalysts and the expansion of the reaction scope will continue to push the boundaries of what is possible, enabling the synthesis of increasingly complex and valuable molecules for the pharmaceutical and materials science industries.
References
-
Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]
-
Title: Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis Source: MDPI URL: [Link]
-
Title: Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis Source: Semantic Scholar URL: [Link]
-
Title: Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination Source: Semantic Scholar URL: [Link]
-
Title: Degradation breakthrough of stabilized compounds with C-F bonds Source: The Innovation URL: [Link]
-
Title: Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances Source: Nature URL: [Link]
-
Title: Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination Source: PubMed URL: [Link]
-
Title: Photoredox Catalyzed Single C−F Bond Activation of Trifluoromethyl Ketones: A Solvent Controlled Divergent Access of gem‐Difluoromethylene Containing Scaffolds Source: ResearchGate URL: [Link]
-
Title: Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Transition metal-catalyzed C–F bond activation Source: ResearchGate URL: [Link]
-
Title: Carbon-Fluorine Bond Activation Source: LCC CNRS Toulouse URL: [Link]
-
Title: Activation of carbon-fluorine bonds via cooperation of a photocatalyst and tin Source: ScienceDaily URL: [Link]
-
Title: Get the F Out! C-F Bond Functionalization Source: Baran Lab URL: [Link]
-
Title: C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales Source: PubMed URL: [Link]
-
Title: Carbon-fluorine bond activation coupled with carbon-carbon bond formation at iridium. Confirmation of complete kinetic diastereoselectivity at the new carbon stereocenter by intramolecular trapping using vinyl as the migrating group Source: PubMed URL: [Link]
-
Title: The bond strength and cross-coupling reaction via C–F cleavage. a Bond dissociation energies (BDEs) Source: ResearchGate URL: [Link]
-
Title: Mechanistic and Computational Studies of Oxidatively-Induced Aryl−CF3 Bond-Formation at Pd Source: SciSpace URL: [Link]
-
Title: Mechanistic and Computational Studies of Oxidatively-Induced Aryl−CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation Source: Journal of the American Chemical Society URL: [Link]
-
Title: C–F Bond Formation for the Synthesis of Aryl Fluorides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aryl–F Bond Cleavage vs. C–E Reductive Elimination: Competitive Pathways of Metal–Ligand-Cooperation-Based E–H Bond Activation (E = N, S) Source: ResearchGate URL: [Link]
-
Title: Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent Source: PubMed URL: [Link]
-
Title: Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions Source: UCI Department of Chemistry URL: [Link]
-
Title: Nickel-catalyzed cross-couplings involving carbon-oxygen bonds Source: PubMed URL: [Link]
-
Title: Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation Source: Beilstein Journals URL: [Link]
-
Title: Nickel-Catalyzed Cross-Electrophile Coupling between C(sp 2 )–F and C(sp 2 )–Cl Bonds by the Reaction of ortho -Fluoro-Aromatic Amides with Aryl Chlorides Source: ResearchGate URL: [Link]
-
Title: Reactivity of Halogenoalkanes Source: Save My Exams URL: [Link]
-
Title: Carbon–fluorine bond cleavage mediated by metalloenzymes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) The Reactivity of Fluorine Source: ResearchGate URL: [Link]
Sources
- 1. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 4. baranlab.org [baranlab.org]
- 5. mdpi.com [mdpi.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 8. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Fluoro-2-phenoxybenzene
Introduction: Unlocking the Potential of 1-Fluoro-2-phenoxybenzene in SNAr Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the quest for efficient and versatile methods to construct complex aromatic scaffolds is paramount. Nucleophilic Aromatic Substitution (SNAr) reactions stand as a cornerstone of C-N and C-O bond formation on aromatic rings. This guide focuses on the strategic application of a uniquely positioned substrate, This compound , in SNAr reactions.
The strategic placement of a fluorine atom—a highly electronegative and consequently excellent leaving group in SNAr—adjacent to a phenoxy group creates a nuanced electronic environment. While the phenoxy group is generally considered electron-donating through resonance, its inductive electron-withdrawing effect, coupled with that of the fluorine, renders the ipso-carbon susceptible to nucleophilic attack. This inherent reactivity profile makes this compound an attractive precursor for the synthesis of a variety of high-value compounds, including N-aryl-2-phenoxyanilines, which are key intermediates in the synthesis of pharmacologically significant dibenzo[b,f][1][2]oxazepines and phenoxazines.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, step-by-step protocols for leveraging this compound in SNAr reactions but also delves into the mechanistic underpinnings and practical considerations that ensure successful and reproducible outcomes.
Core Principles: The Mechanics of SNAr with this compound
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine or a phenoxide) on the carbon atom bearing the fluorine atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: In the subsequent, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[3]
The choice of solvent and base is critical in facilitating this transformation. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly employed as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.[4] A suitable base is often required to deprotonate the nucleophile, enhancing its reactivity.
Visualizing the Mechanism and Workflow
To provide a clearer understanding, the following diagrams illustrate the SNAr mechanism with this compound and a typical experimental workflow for the synthesis of N-aryl-2-phenoxyanilines.
Caption: General mechanism of the SNAr addition-elimination reaction.
Sources
Application Note: 1-Fluoro-2-phenoxybenzene as a Versatile Precursor for Advanced Scaffolds in Medicinal Chemistry
Abstract
This guide provides a comprehensive overview of 1-fluoro-2-phenoxybenzene, a key precursor for constructing complex molecular architectures in medicinal chemistry. The diaryl ether motif is prevalent in numerous biologically active compounds, and the strategic placement of a fluorine atom on one of the aryl rings offers a reactive handle for nucleophilic aromatic substitution (SNAr). This document details the fundamental reactivity, provides validated, step-by-step protocols for its application in synthesizing N-aryl heterocycles and biaryl compounds, and explains the chemical principles underpinning these methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the efficient synthesis of novel chemical entities.
Introduction: The Strategic Value of this compound
The diaryl ether linkage is a privileged scaffold in drug discovery, providing a balance of conformational flexibility and structural rigidity that is conducive to potent interactions with biological targets. This compound emerges as a particularly valuable starting material by combining this important structural motif with a highly versatile synthetic handle: the carbon-fluorine bond.
In the context of medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of a drug candidate. Fluorine's unique properties can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups to improve cell permeability and oral bioavailability.[1][2][3][4][5]
The primary utility of this compound stems from the reactivity of the C-F bond. Fluorine's high electronegativity polarizes the carbon atom to which it is attached, rendering it electrophilic and susceptible to attack by nucleophiles. Furthermore, in the context of nucleophilic aromatic substitution (SNAr), fluoride is an excellent leaving group, a consequence of the C-F bond being the strongest single bond to carbon, which paradoxically accelerates the rate-determining nucleophilic addition step of the reaction.[6][7] This application note will explore the practical applications of this reactivity, providing detailed protocols for its use in constructing molecules of medicinal interest.
Physicochemical Properties and Safe Handling
Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉FO |
| Molar Mass | 188.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 321-61-9 |
| Density | 1.185 g/cm³ at 25 °C |
| Boiling Point | 258-260 °C |
| Melting Point | 7-8 °C |
Safety and Handling Precautions: this compound should be handled in a well-ventilated fume hood.[8][9] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is required.[9] It is combustible and should be stored away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents. All transfers should be conducted with care to avoid ingestion, inhalation, and skin contact.[8][10] Refer to the most current Safety Data Sheet (SDS) from your supplier for comprehensive safety information.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The principal reaction pathway for this compound is the SNAr mechanism. This two-step addition-elimination process is distinct from SN1 and SN2 reactions and is characteristic of activated aryl halides.[11] Although the phenoxy group is only weakly activating, the exceptional ability of fluorine to stabilize the intermediate and act as a leaving group makes this reaction feasible with a range of nucleophiles, particularly at elevated temperatures.
The mechanism proceeds as follows:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[6]
-
Elimination of Fluoride: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
Caption: The Addition-Elimination mechanism of SNAr.
Application I: Synthesis of N-Aryl Scaffolds
The formation of carbon-nitrogen bonds via SNAr is a cornerstone of modern medicinal chemistry, enabling the synthesis of countless bioactive heterocycles and aniline derivatives. This compound is an excellent substrate for this transformation.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol provides a robust starting point for the coupling of primary or secondary amines, including cyclic amines and electron-deficient anilines.
Caption: Experimental workflow for amine coupling via SNAr.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 equiv.) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP to achieve a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the target temperature (typically 100-150 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual solvent and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents (DMSO, DMF) are essential as they can solvate the charged Meisenheimer complex, lowering the activation energy of the reaction, without protonating the nucleophile.[12]
-
Base: A base is required to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product. For less nucleophilic amines (e.g., anilines or heterocycles), a stronger base like Cs₂CO₃ may be necessary to facilitate the reaction.
-
Temperature: Elevated temperatures are required to provide sufficient thermal energy to overcome the activation barrier, as the phenoxy group is not a strong electron-withdrawing group.
Table 2: Example Applications in N-Arylation Reactions
| Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 120 | 12 | 92 |
| Imidazole | Cs₂CO₃ | DMF | 140 | 8 | 85 |
| 4-Methoxyaniline | K₂CO₃ | NMP | 150 | 24 | 78 |
| Pyrrolidine | K₂CO₃ | DMSO | 110 | 6 | 95 |
Application II: Synthesis of Biaryl Compounds via Cross-Coupling
While SNAr is its primary mode of reactivity, this compound can also serve as a foundational scaffold for constructing C-C bonds through metal-catalyzed cross-coupling reactions. A common strategy involves halogenating a different position on one of the aromatic rings to create an orthogonal reactive site for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.
Protocol 2: Two-Step Synthesis of a Biaryl Moiety via Suzuki Coupling
This protocol outlines a reliable method for introducing a new aryl group onto the phenoxy ring via a bromination/Suzuki coupling sequence.
Step A: Regioselective Bromination of this compound
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or CCl₄), add N-Bromosuccinimide (NBS) (1.05 equiv.).
-
The reaction can be initiated with a radical initiator (e.g., AIBN) or light for free-radical bromination, or performed in the presence of a Lewis acid for electrophilic bromination, which will favor the para-position of the phenoxy ring due to the directing effect of the ether oxygen.
-
Stir at room temperature until the starting material is consumed.
-
Perform an aqueous workup, dry the organic layer, and purify by chromatography to isolate the brominated intermediate (predominantly 1-(4-bromophenoxy)-2-fluorobenzene).
Step B: Suzuki-Miyaura Cross-Coupling This protocol is based on established methodologies for coupling aryl bromides.[13][14]
-
Vessel Preparation: To a dry Schlenk flask, add the brominated intermediate from Step A (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A highly effective and common system is Pd(OAc)₂ (2 mol%) as the precatalyst and a biarylphosphine ligand such as SPhos or XPhos (4 mol%).[13]
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 10:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst System: The C-Br bond is less reactive than a C-I bond. Therefore, a highly active catalyst system is required. Modern palladium precatalysts paired with electron-rich, bulky phosphine ligands (like SPhos) are highly efficient at promoting the oxidative addition step, which is often rate-limiting for aryl bromides.[14][15]
-
Base: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to palladium.[15]
-
Solvent: A mixture of an organic solvent and water is often used to ensure solubility of both the organic substrates and the inorganic base.
Case Study: Retrosynthesis of a Bioactive Isoflavone Analog
Many isoflavone derivatives exhibit antitumor properties.[16] this compound can be envisioned as a key starting material for analogs containing a 2-phenoxyphenyl moiety, which can modulate the compound's biological activity and pharmacokinetic profile.
Target Molecule: A substituted 2-(2-phenoxyphenyl)chromen-4-one.
Retrosynthetic Analysis: The target molecule can be disconnected via an intramolecular cyclization. The key intermediate, a chalcone derivative, can be synthesized from a substituted acetophenone and a 2-phenoxybenzaldehyde. This aldehyde can be prepared from this compound through a two-step sequence of ortho-lithiation followed by formylation. This strategy highlights how the fluorine atom is used as a placeholder while the phenoxy group directs functionalization on the other ring before the core scaffold is assembled.
Conclusion
This compound is a high-value, versatile precursor for medicinal chemistry programs. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution, providing a direct and reliable route to N-aryl and O-aryl compounds. Furthermore, its stable diaryl ether core can be selectively functionalized, enabling its use in powerful C-C bond-forming cross-coupling reactions. The protocols and principles outlined in this guide offer a solid foundation for researchers to effectively incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel therapeutic agents.
References
-
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2025). ResearchGate. [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865–2879. [Link]
-
Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications. [Link]
-
Cole, M. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Vasselin, D. A., et al. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of Medicinal Chemistry. [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Arylgermanes as Linkers for Solid Phase Synthesis. [Link]
-
Kirk, K. L. (2006). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
1-Fluoro-4-phenoxybenzene. PubChem. [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). iris.unina.it. [Link]
-
Balasubramaniam, B., & Jones, A. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. ajrconline.org [ajrconline.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom | PLOS One [journals.plos.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. 1-Fluoro-2-methoxybenzene(321-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. iris.unina.it [iris.unina.it]
- 16. Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Fluoro-2-phenoxybenzene
Introduction: Navigating the Challenges of C-F Bond Activation in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within pharmaceutical and materials science, for its remarkable ability to forge carbon-carbon bonds.[1][2] Its application in the synthesis of biaryl and heteroaryl scaffolds, prevalent motifs in biologically active molecules, has been transformative for drug discovery and development.[3][4] This guide focuses on a particularly challenging yet valuable substrate: 1-fluoro-2-phenoxybenzene. The resulting 2-phenoxybiphenyl core is a significant structural element in numerous pharmaceuticals and advanced materials.
The primary challenge in utilizing this compound lies in the inertness of the carbon-fluorine (C-F) bond. Aryl fluorides are the most challenging coupling partners among haloarenes due to the high C-F bond dissociation energy.[4][5] The presence of an ortho-phenoxy group, which is electron-donating, further deactivates the C-F bond towards oxidative addition, the often rate-limiting step in the catalytic cycle.[1] Therefore, successful coupling necessitates a departure from standard Suzuki-Miyaura conditions, requiring highly active catalyst systems.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust experimental protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reagents, and present a detailed, step-by-step protocol designed to serve as a strong starting point for optimization.
Mechanistic Considerations: Overcoming the C-F Activation Barrier
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
For a substrate like this compound, the initial oxidative addition of the Pd(0) catalyst to the C-F bond is energetically demanding. Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for such transformations.[7] The key to success lies in the selection of a highly active catalytic system, specifically the ligand coordinated to the palladium center.
The Critical Role of Ligand Selection:
Bulky and electron-rich phosphine ligands, particularly the Buchwald dialkylbiaryl phosphine ligands, have proven to be highly effective for the coupling of challenging aryl chlorides and, by extension, aryl fluorides.[7][8] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to:
-
Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the strong C-F bond.
-
Facilitate Reductive Elimination: Their steric bulk promotes the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Limiting Reagent |
| Arylboronic Acid | ≥97% | Commercially Available | 1.2 - 1.5 equivalents |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | 2 mol% |
| SPhos | ≥98% | Commercially Available | 4 mol% |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | 3.0 equivalents |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degassed |
| Water | Deionized | - | Degassed |
| Inert Gas | Argon or Nitrogen | - | High Purity |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Detailed Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (typically a 10:1 v/v ratio) via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the this compound.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenoxybiphenyl derivative.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst; low reaction temperature. | Screen alternative bulky phosphine ligands (e.g., XPhos). Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | Presence of excess water; prolonged reaction time at high temperature. | Use anhydrous solvents or a controlled amount of water. Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[9] |
| Homocoupling | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a significant challenge due to the inert nature of the C-F bond, further deactivated by the ortho-phenoxy group. However, by employing modern, highly active palladium catalyst systems featuring bulky and electron-rich ligands like SPhos, this transformation can be achieved efficiently. The protocol detailed herein provides a well-reasoned and robust starting point for the synthesis of valuable 2-phenoxybiphenyl derivatives. As with any challenging coupling reaction, empirical optimization based on the specific arylboronic acid partner is encouraged to maximize yield and purity. This powerful synthetic tool opens avenues for the rapid exploration of structure-activity relationships in drug discovery and the development of novel materials.[10]
References
- Corpas, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals.
-
ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Corpas, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511.
- Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
ResearchGate. Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. Available from: [Link]
-
Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. Available from: [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Fluoro-2-phenoxybenzene as a Building Block
Introduction: The Strategic Value of 1-Fluoro-2-phenoxybenzene in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Central to this endeavor is the design and synthesis of molecular scaffolds that can be readily functionalized to interact with biological targets. The diphenyl ether moiety, and specifically the 2-phenoxybenzene core, is a privileged scaffold found in a variety of bioactive molecules, including kinase inhibitors and anti-infective agents.[1][2][3] this compound emerges as a particularly strategic starting material for accessing these important compound classes. Its unique substitution pattern offers multiple avenues for synthetic elaboration, primarily through directed ortho-metalation (DoM) and, to a lesser extent, nucleophilic aromatic substitution (SNAr).
The fluorine atom, while not a strong activating group for classical SNAr, can influence the electronic properties of the molecule and serves as a potential site for late-stage functionalization. However, the most profound utility of the 2-phenoxy group lies in its capacity to direct metalation to the adjacent ortho-position of the fluorine-bearing ring. This regioselective activation provides a powerful handle for the introduction of a wide range of electrophiles, enabling the construction of complex and diverse molecular architectures.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging this compound as a versatile building block. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its conversion into key intermediates, and demonstrate its application in the synthesis of a class of bioactive molecules with demonstrated antiplasmodial activity.
Core Synthetic Strategy: Directed ortho-Metalation (DoM) and Carboxylation of this compound
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The reaction relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium base, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho-position. The ether oxygen of the phenoxy group in this compound can act as a Lewis basic site to direct the lithiation to the C2 position. This approach provides a reliable method for the synthesis of 2-substituted phenoxybenzene derivatives.
The following protocol outlines the synthesis of 2-phenoxybenzoic acid, a key intermediate for the synthesis of bioactive 2-phenoxybenzamides, from this compound via a DoM-carboxylation sequence.
Experimental Protocol 1: Synthesis of 2-Phenoxybenzoic Acid
Objective: To synthesize 2-phenoxybenzoic acid from this compound via directed ortho-metalation and subsequent carboxylation.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| This compound | C₁₂H₉FO | 188.20 | 5.00 g | 26.6 mmol |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 12.8 mL | 31.9 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Dry Ice (solid CO₂) | CO₂ | 44.01 | ~20 g | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | ~50 mL | - |
| Saturated Sodium Chloride (brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (5.00 g, 26.6 mmol).
-
Dissolution: Add anhydrous THF (100 mL) to the flask and stir the solution until the starting material is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (12.8 mL of a 2.5 M solution in hexanes, 31.9 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 2 hours. The formation of the ortho-lithiated species is typically indicated by a color change.
-
Carboxylation: Carefully add crushed dry ice pellets to the reaction mixture in small portions, ensuring the temperature remains below -60 °C. Continue adding dry ice until the exothermic reaction subsides and the mixture is saturated.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Once at room temperature, quench the reaction by the slow addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-phenoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the product as a white solid.[4]
Expected Yield: 70-85%
Characterization: The identity and purity of the synthesized 2-phenoxybenzoic acid should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data.
Caption: Workflow for the synthesis of 2-phenoxybenzoic acid.
Application in the Synthesis of Bioactive Antiplasmodial Agents
The 2-phenoxybenzamide scaffold has been identified as a promising starting point for the development of novel antiplasmodial agents.[5][6][7] The synthesis of these compounds can be readily achieved through the amide coupling of 2-phenoxybenzoic acid with an appropriate aniline derivative.
Experimental Protocol 2: Synthesis of N-phenyl-2-phenoxybenzamide
Objective: To synthesize a representative 2-phenoxybenzamide with potential antiplasmodial activity via amide coupling.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Phenoxybenzoic acid | C₁₃H₁₀O₃ | 214.22 | 2.00 g | 9.34 mmol |
| Aniline | C₆H₇N | 93.13 | 0.87 g | 9.34 mmol |
| EDC·HCl (EDC) | C₈H₁₈N₃Cl | 191.70 | 2.14 g | 11.2 mmol |
| HOBt | C₆H₅N₃O | 135.13 | 1.51 g | 11.2 mmol |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 3.26 mL | 18.7 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 30 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 30 mL | - |
| Saturated Sodium Chloride (brine) | NaCl | 58.44 | 30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxybenzoic acid (2.00 g, 9.34 mmol), aniline (0.87 g, 9.34 mmol), EDC (2.14 g, 11.2 mmol), and HOBt (1.51 g, 11.2 mmol).
-
Dissolution: Add dichloromethane (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Add DIPEA (3.26 mL, 18.7 mmol) to the reaction mixture and continue stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Dilute the reaction mixture with dichloromethane (50 mL) and wash successively with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford N-phenyl-2-phenoxybenzamide as a solid.
Expected Yield: 75-90%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.
Caption: Synthesis of N-phenyl-2-phenoxybenzamide.
Alternative Synthetic Pathways and Future Directions
While directed ortho-metalation is a highly effective strategy, this compound can potentially be utilized in other synthetic transformations.
-
Nucleophilic Aromatic Substitution (SNAr): Although the phenoxy group is not a strong electron-withdrawing group, the fluorine atom can be displaced by strong nucleophiles under forcing conditions. This reactivity could be exploited for the synthesis of derivatives where a different substituent is desired at the 1-position. The rate of SNAr reactions is generally F > Cl > Br > I, making fluoroarenes particularly reactive in this context, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[8][9]
-
Intramolecular Cyclization to Dibenzofurans: Diaryl ethers are common precursors for the synthesis of dibenzofurans, a class of heterocyclic compounds with a range of biological activities.[5][10] Palladium-catalyzed intramolecular C-H activation or other cyclization methods could potentially be applied to 2-functionalized derivatives of this compound to construct the dibenzofuran core.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its utility is primarily demonstrated through the highly regioselective directed ortho-metalation, which provides a reliable route to 2-substituted phenoxybenzene derivatives. This application note has provided a detailed protocol for the synthesis of 2-phenoxybenzoic acid and its subsequent conversion to a 2-phenoxybenzamide, a scaffold with known antiplasmodial activity. The presented methodologies are robust and can be adapted for the synthesis of a wide range of analogues for structure-activity relationship studies. The exploration of alternative synthetic pathways, such as SNAr and intramolecular cyclization, further expands the potential of this compound in medicinal chemistry and drug discovery.
References
-
Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Pferschy-Wenzig, E.-M., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]
-
Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Pferschy-Wenzig, E. M., Saf, R., ... & Weis, R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]
-
Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Pferschy-Wenzig, E.-M., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals (Basel, Switzerland), 14(11), 1109. [Link]
-
Carboxylation, Carbonylation, and Dehalogenation. (n.d.). Thieme. [Link]
-
Singh, P., Singh, A., Singh, A., Sharma, P., Kumar, V., & Singh, V. (2022). Synthesis and antiplasmodial activity of regioisomers and epimers of second-generation dual acting ivermectin hybrids. RSC medicinal chemistry, 13(2), 221–226. [Link]
-
Amrane, D., Arnold, C.-S., Hutter, S., Sanz-Serrano, J., Collia, M., Azqueta, A., Paloque, L., Cohen, A., Amanzougaghene, N., Tajeri, S., Franetich, J.-F., Mazier, D., Benoit-Vical, F., Verhaeghe, P., Azas, N., Vanelle, P., Botté, C., & Primas, N. (2021). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Molecules (Basel, Switzerland), 26(21), 6428. [Link]
-
D'Souza, E. S., Hegde, S., Nizam, A., & Vasantha, v. l. (2024). Synthesis of dibenzofurans via intramolecular cyclization by Niranjan. [Link]
-
Peterle, L., da Rosa, G. R., Saba, S., Lazzaris, D. E., & Barcellos, T. (2021). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in chemistry, 9, 769512. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
Kitamura, T., Zheng, L., Taniguchi, H., Sakurai, M., & Tanaka, R. (1993). Novel cyclization to benzofurans in the reaction of alkynyl(p-phenylene)bisiodonium ditriflates with phenoxide anion. Tetrahedron Letters, 34(25), 4055–4058. [Link]
-
Yan, Z., Liu, Y., & Liu, R. (2014). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 4(27), 14193-14196. [Link]
- Herter, S., et al. (2013). Regioselective carboxylation of nonnatural substrate compounds using decarboxylases.
-
Wang, W., Li, H., Wang, J., Yang, Y., & Li, Y. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules (Basel, Switzerland), 29(10), 2351. [Link]
-
Lima, L. M., & Barreiro, E. J. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society, 35(6), e20240032. [Link]
- Zhang, G., & Wang, Y. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Lyu, J., & Zhang, W. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals (Basel, Switzerland), 15(12), 1546. [Link]
-
Lyu, J., & Zhang, W. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals, 15(12), 1546. [Link]
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][11][12]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of medicinal chemistry, 57(11), 4720–4744. [Link]
-
Al-Warhi, T., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 7(12), x221307. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-苯氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain expos | Semantic Scholar [semanticscholar.org]
- 9. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiplasmodial activity of regioisomers and epimers of second-generation dual acting ivermectin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Importance of the 2-Phenoxyaniline Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Fluoro-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The 2-phenoxyaniline moiety is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of kinase inhibitors, agents targeting metabolic enzymes, and compounds with applications in treating ischemic cell injury.[1][2] The synthesis of these complex molecules often requires the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the phenoxybenzene core. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for achieving these transformations.[3][4]
This guide focuses on the use of this compound as a key starting material. The activation of the carbon-fluorine (C-F) bond, while challenging, offers a unique synthetic pathway that is often orthogonal to traditional methods involving heavier aryl halides. The inherent strength and low reactivity of the C-F bond necessitate specialized catalytic systems, making a deep understanding of the underlying principles and experimental protocols essential for success.[5][6][7]
The Challenge and Mechanism of C-F Bond Activation
The C-F bond is the strongest single bond to carbon, presenting a significant thermodynamic and kinetic barrier to cleavage.[7] Unlike their heavier halide counterparts (Cl, Br, I), aryl fluorides are often resistant to the standard conditions used in many cross-coupling reactions. Successful palladium-catalyzed coupling of aryl fluorides hinges on overcoming the high activation energy of the initial oxidative addition step.[6][8]
The generally accepted catalytic cycle for these reactions involves three key stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-F bond of this compound. This is typically the rate-determining step and is facilitated by the use of highly electron-rich and sterically bulky phosphine ligands.[8] These ligands increase the electron density on the palladium center, enhancing its nucleophilicity and ability to break the strong C-F bond.[9]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings) : The organopalladium(II) fluoride intermediate reacts with a nucleophilic coupling partner. In Suzuki-Miyaura couplings, this involves an organoboron reagent.[4] In Buchwald-Hartwig aminations, an amine coordinates to the palladium, followed by deprotonation by a strong base.[10]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]
Key Cross-Coupling Strategies and Protocols
While numerous palladium-catalyzed reactions exist, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are among the most robust and widely applied for the functionalization of this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[3] Its development has revolutionized the synthesis of anilines, which were previously difficult to access. For electron-rich aryl fluorides, the choice of a highly active catalyst system, comprising a palladium source, a sterically demanding phosphine ligand, and a strong base, is critical for achieving high yields.[10][12]
Detailed Protocol: Synthesis of N-phenyl-2-phenoxyaniline
This protocol details the coupling of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) or other suitable bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., rac-BINAP, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol). Then, add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Scientist's Note: Proper degassing of the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with inert gas for 30 minutes) is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst, inhibiting the reaction.
-
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-phenyl-2-phenoxyaniline.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound, typically a boronic acid or its ester.[4][13] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[14]
Detailed Protocol: Synthesis of 2-phenoxybiphenyl
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid[15]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable bulky, electron-rich ligand
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) to a Schlenk flask.
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.03 mmol, 3 mol%) and the ligand (PCy₃, 0.06 mmol, 6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Scientist's Note: The choice of base is critical. It facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[16] For challenging couplings, stronger bases like cesium carbonate may be beneficial.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to obtain pure 2-phenoxybiphenyl.
Summary of Key Experimental Parameters
The success of these cross-coupling reactions is highly dependent on the careful selection of several parameters. The following table summarizes typical conditions and provides rationale for their selection.
| Parameter | Typical Reagents/Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[17] Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.[10] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃, Buchwald ligands like XPhos, SPhos) or bidentate ligands (e.g., BINAP, dppf).[3] | Essential for activating the strong C-F bond. Steric bulk promotes reductive elimination, while high electron-donating ability facilitates the rate-limiting oxidative addition step.[8][9] |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. Alkoxides are common in aminations to deprotonate the amine.[10] Carbonates and phosphates are standard in Suzuki couplings to activate the boronic acid.[16] |
| Solvent | Anhydrous, degassed ethers (Dioxane, THF) or aromatic hydrocarbons (Toluene). | Must be aprotic and capable of solubilizing the reagents. The choice can influence reaction rates and catalyst stability. |
| Temperature | 80 - 120 °C | Elevated temperatures are generally required to overcome the activation energy for C-F bond cleavage. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely critical to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Experimental Workflow and Troubleshooting
A standardized workflow ensures reproducibility and safety.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Ligand is not suitable for C-F activation. | 1. Ensure all reagents are anhydrous and the system is strictly under an inert atmosphere. Use freshly opened catalyst.2. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃ or NaOt-Bu).3. Screen more electron-rich and bulky ligands (e.g., Buchwald or Hartwig-type ligands). |
| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature is too high.2. Incorrect stoichiometry (e.g., excess boronic acid in Suzuki coupling). | 1. Lower the reaction temperature and increase the reaction time.2. Use a more precise stoichiometry, typically 1.2-1.5 equivalents of the nucleophilic partner. |
| Decomposition of Reagents | 1. Base is too strong for functional groups on substrates.2. High reaction temperature. | 1. Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu) if compatible with the reaction.2. Attempt the reaction at a lower temperature, potentially with a higher catalyst loading or a more active ligand. |
References
- Miyake, G. M., et al. (2024). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. Nature.
- Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. The Hartwig Group.
- Xie, J., et al. (2018). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules.
-
Amii, H., & Uneyama, K. (2009). C−F Bond Activation in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Wang, Y., et al. (2021). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Available at: [Link]
- Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Organic Chemistry Portal.
-
Wikipedia contributors. Phenylboronic acid. Wikipedia. Available at: [Link]
- Amii, H. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.
- NROChemistry. Stille Coupling. NROChemistry.
-
Schafer, M., et al. (2019). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Chemical Science. Available at: [Link]
-
Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]
-
Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Wang, D., et al. (2016). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Available at: [Link]
-
Wikipedia contributors. Kumada coupling. Wikipedia. Available at: [Link]
-
Wikipedia contributors. Heck reaction. Wikipedia. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. BenchChem.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
- NROChemistry. Kumada Coupling. NROChemistry.
- Chem-Station. (2015). Hartwig-Miyaura C-H Borylation. Chem-Station International Edition.
-
Cazin, C. S. J. (2011). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Israel Journal of Chemistry. Available at: [Link]
- Tzschucke, C. C. Heck Reaction. University of Heidelberg.
-
Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Wang, L., et al. (2013). Improvement on synthesis of different alkyl-phenylboronic acid. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia contributors. Stille reaction. Wikipedia. Available at: [Link]
- Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
-
ResearchGate. (2014). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. ResearchGate. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2012). THE STILLE REACTION, 38 YEARS LATER. Angewandte Chemie International Edition. Available at: [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
-
Taylor & Francis Online. Heck reaction – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. Kumada Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (1998). US6162832A - 2-Phenoxyaniline derivatives. Google Patents.
- Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Chem-Station International Edition.
-
Khan, A., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. Available at: [Link]
-
Chem Tube. (2023). Buchwald-Hartwig amination. YouTube. Available at: [Link]
-
La Cascia, E., & Cammidge, A. N. (2018). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. European Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Sauthier, M., & Toure, B. B. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
-
Gemoets, H. P. L., et al. (2019). Visible-Light-Promoted Iron-Catalyzed C(sp2)-C(sp3) Kumada Cross-Coupling in Flow. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. thermofishersci.in [thermofishersci.in]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille Coupling [organic-chemistry.org]
- 15. 2-フェノキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Copper-Catalyzed Synthesis of Substituted Diaryl Ethers from 1-Fluoro-2-phenoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of functionalized diaryl ethers via a copper-catalyzed cross-coupling reaction, utilizing 1-fluoro-2-phenoxybenzene as a key building block. The protocol detailed herein is an adaptation of the Ullmann condensation, a robust method for the formation of C-O bonds.[1][2][3] This application note elucidates the reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that influence reaction efficiency and product distribution.
Introduction: The Significance of Diaryl Ethers
Diaryl ether moieties are prevalent structural motifs in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[2][4] Their synthesis is a cornerstone of modern medicinal chemistry and materials science. The copper-catalyzed Ullmann condensation represents a classical and economically viable method for the construction of these vital chemical linkages.[3][5] While traditionally requiring harsh reaction conditions, modern advancements, particularly the development of sophisticated ligand systems, have enabled these transformations to proceed under significantly milder conditions with improved yields and broader substrate scope.[6][7]
This application note focuses on the use of this compound as a versatile precursor for the synthesis of more complex diaryl ether derivatives. The fluorine atom, ortho to the phenoxy group, serves as an activated leaving group for nucleophilic aromatic substitution, making this substrate particularly amenable to copper-catalyzed etherification.
Reaction Mechanism: A Modern Perspective on the Ullmann Condensation
The copper-catalyzed etherification of an aryl halide with a phenol, commonly known as the Ullmann ether synthesis, is a type of cross-coupling reaction.[1][3] The reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of a Copper(I) Phenoxide Complex: In the presence of a base, the phenol is deprotonated to form a phenoxide, which then coordinates with a Cu(I) salt to generate a copper(I) phenoxide species. The choice of base is crucial, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8][9]
-
Oxidative Addition: The aryl halide (in this case, this compound) undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper center into the carbon-halogen bond, leading to the formation of a transient, high-valent Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, forming the new C-O bond of the diaryl ether product and regenerating a Cu(I) species, which can re-enter the catalytic cycle.
The presence of a ligand, often a bidentate N,N-, N,O-, or O,O-donor, is frequently essential for stabilizing the copper intermediates and facilitating the catalytic cycle, allowing the reaction to proceed at lower temperatures and with greater efficiency.[7][10]
Visualization of the Catalytic Cycle
Caption: Generalized catalytic cycle for the copper-catalyzed Ullmann ether synthesis.
Experimental Protocol: Synthesis of a Substituted Diaryl Ether
This protocol describes a representative procedure for the copper-catalyzed coupling of this compound with a substituted phenol.
Materials and Equipment
| Reagents | Equipment |
| This compound | Schlenk flask or sealed reaction vial |
| Substituted Phenol (e.g., 4-methoxyphenol) | Magnetic stirrer with heating plate |
| Copper(I) Iodide (CuI) | Condenser |
| L-Proline (as ligand) | Nitrogen or Argon gas inlet |
| Potassium Carbonate (K₂CO₃, anhydrous) | Standard laboratory glassware |
| Dimethyl Sulfoxide (DMSO, anhydrous) | Syringes and needles |
| Ethyl acetate (for workup) | Rotary evaporator |
| Brine solution (for workup) | Chromatography column |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin-Layer Chromatography (TLC) plates |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Cu(I) catalyst.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the substituted phenol (1.2 mmol, 1.2 eq.), Copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Workflow Visualization
Caption: Step-by-step experimental workflow for the copper-catalyzed ether synthesis.
Critical Parameters and Optimization
The success of this reaction is highly dependent on several factors:
| Parameter | Rationale and Considerations |
| Copper Source | Cu(I) salts like CuI, CuBr, and CuCl are commonly used. Cu(I) is generally considered the active catalytic species. |
| Ligand | The choice of ligand is critical for reaction efficiency.[7] Amino acids (e.g., L-proline), diamines, and phenanthrolines can accelerate the reaction and allow for lower temperatures.[8] Ligandless protocols exist but often require higher temperatures.[9] |
| Base | An appropriate base is required to deprotonate the phenol. The solubility and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.[8][9] |
| Solvent | High-boiling polar aprotic solvents such as DMSO, DMF, or NMP are typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.[2][3] |
| Temperature | Reaction temperatures generally range from 80-140 °C. The optimal temperature depends on the reactivity of the substrates and the catalytic system employed.[2][4] |
Potential Side Reaction: Intramolecular Cyclization
A noteworthy potential reaction pathway for this compound under these conditions is intramolecular cyclization to form dibenzo[b,e][1][3]dioxin. This occurs via an intramolecular Ullmann-type condensation. The reaction conditions, particularly the presence of a strong base and high temperatures, can promote this cyclization. To favor the desired intermolecular coupling, an excess of the external nucleophile (the substituted phenol) is typically employed.
Conclusion
The copper-catalyzed etherification of this compound is a powerful and versatile method for the synthesis of complex diaryl ethers. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. This application note provides a robust starting protocol and highlights the key parameters for successful implementation and optimization in a research or drug development setting.
References
-
Ullmann Reaction . Organic Chemistry Portal. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . National Institutes of Health. [Link]
-
Ullmann reaction . SlideShare. [Link]
-
Ullmann condensation . Wikipedia. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . MIT Open Access Articles. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . ACS Publications. [Link]
-
Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies . Dalton Transactions (RSC Publishing). [Link]
-
Copper- or Iron-Catalyzed Arylation of Phenols from respectively Aryl Chlorides and Aryl Iodides . ResearchGate. [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants . MDPI. [Link]
-
C–O cross-coupling reaction between phenols 26 and aryl halides 27... . ResearchGate. [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis . ACS Publications. [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands . Wiley Online Library. [Link]
-
Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides . ResearchGate. [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann reaction | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-Fluoro-2-phenoxybenzene in Agrochemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of the 2-Phenoxyphenyl Moiety in Modern Agrochemicals
1-Fluoro-2-phenoxybenzene, also known as 2-fluorodiphenyl ether, is a pivotal structural synthon in the synthesis of advanced agrochemicals. Its core diphenyl ether structure is a recurring motif in a variety of highly effective herbicides and fungicides. The introduction of fluorine, the most electronegative element, into bioactive molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[1][2][3]
This application note focuses on the utility of this compound as a precursor, particularly in the synthesis of strobilurin-class fungicides. The key to its synthetic value lies in the reactivity of the C-F bond. The fluorine atom, positioned ortho to the electron-withdrawing phenoxy group, activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) .[4][5][6] This reaction mechanism allows for the direct and efficient coupling of the 2-phenoxyphenyl unit with various nucleophilic groups, typically nitrogen-containing heterocycles, which are themselves critical pharmacophores in many fungicides.[7][8]
Core Application: Synthesis of Strobilurin Fungicide Analogues
Strobilurins are a highly successful class of fungicides that act by inhibiting mitochondrial respiration in fungi, specifically by blocking the Quinone outside (QoI) site of the cytochrome bc1 complex.[9] Many synthetic strobilurins feature a complex toxophore linked to a substituted phenyl ring via an ether linkage. This compound provides an ideal scaffold for building analogues of potent fungicides like Flufenoxystrobin.[9][10]
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of this compound's utility. The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A potent nucleophile (Nu:⁻), such as a deprotonated triazole or pyrazole, attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][11] The electron-withdrawing effect of the adjacent phenoxy group is crucial for stabilizing this intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an effective leaving group in this context. This results in the formation of a new C-Nu bond.[5]
The ortho, para-directing nature of the activating group (phenoxy) makes the fluorine at the C-1 position an excellent site for this transformation.[11]
Diagram 1: General SNAr Pathway A generalized scheme for the synthesis of agrochemical precursors from this compound.
Experimental Protocols
The following protocol details a representative synthesis of a triazole-substituted diphenyl ether, a core structure found in many modern fungicides. This procedure is designed to be self-validating by providing clear steps, expected outcomes, and characterization data.
Protocol 1: Synthesis of 1-(2-phenoxyphenyl)-1H-1,2,4-triazole
Objective: To synthesize a key fungicide intermediate via a nucleophilic aromatic substitution reaction.
Materials & Reagents:
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity |
| This compound | 124330-20-7 | 188.20 | 1.88 g (10.0 mmol) |
| 1H-1,2,4-Triazole | 288-88-0 | 69.07 | 0.83 g (12.0 mmol) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g (15.0 mmol) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Experimental Workflow:
Diagram 2: Lab Workflow for Intermediate Synthesis A step-by-step visualization of the experimental protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.88 g, 10.0 mmol), 1H-1,2,4-Triazole (0.83 g, 12.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Expected Results & Characterization:
-
Product: 1-(2-phenoxyphenyl)-1H-1,2,4-triazole
-
Appearance: White to off-white solid.
-
Yield: 75-85%.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the triazole protons (typically δ > 8.0 ppm) and the aromatic protons of the two phenyl rings (typically δ 7.0-7.6 ppm).
-
MS (ESI+): m/z calculated for C₁₄H₁₁N₃O [M+H]⁺: 238.09.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile building block for the synthesis of complex agrochemicals. The fluorine atom's ability to act as an excellent leaving group in SNAr reactions provides a reliable and efficient method for constructing the core diphenyl ether linkage found in many high-performance fungicides.[12] The protocol described herein illustrates a fundamental transformation that can be adapted for the synthesis of a diverse library of strobilurin analogues and other novel crop protection agents.[13] Future research can leverage this reactivity to introduce novel heterocyclic moieties, aiming to develop new active ingredients with improved efficacy, broader activity spectra, and enhanced environmental profiles.[14]
References
- BenchChem Technical Support Team. (2025).
- Yang, G., et al. (2007). Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues. Journal of Agricultural and Food Chemistry, 55(15).
- Shastri, L. (2025). A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation. Indian Journal of Chemistry (IJC), 64(4).
- Wang, X., et al. (N/A). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. [Journal Not Specified].
- Kukreja, S., et al. (2016). Synthesis of novel 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles (FTBs) as potent antifungal agents: molecular docking and in silico evaluation.
- Google Patents. (N/A). A kind of preparation method of Flupyroxystrobin. CN119330876A.
- Li, Z., et al. (2009). Design, Synthesis and Fungicidal Activity of Novel Strobilurin Analogues Containing Substituted N -phenylpyrimidin-2-amines.
- Wikipedia. (N/A).
- Inoue, M., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Journal Not Specified].
- Douglas, J., et al. (2020).
- Chemistry Steps. (N/A).
- LibreTexts. (2022). 16.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Maienfisch, P., et al. (N/A).
- Google Patents. (N/A). Process for the preparation of azoxystrobin and analogues thereof. US7084272B2.
- Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. 12, 192-197.
- Lythgoe, M. (N/A). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Source Not Specified].
- Polat, F., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS.
- Google Patents. (N/A). Preparation methods of azoxystrobin and its analogs. US8278445B2.
- Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science.
- Google Patents. (N/A). Process for the preparation of azoxystrobin and analogues thereof. US7084272B2.
- Shenyang Research Institute of Chemical Industry (SYRICI). (N/A). Fluorine introduction of flufenoxystrobin (F-Ⅲ). [Journal Not Specified].
- Organics. (N/A). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI.
- Coenen, H., et al. (N/A). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. [Journal Not Specified].
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Fluoro-2-phenoxybenzene in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide explores the potential utility of 1-fluoro-2-phenoxybenzene as a monomer in the synthesis of novel polymers, particularly within the class of poly(arylene ether)s. While not a conventionally activated monomer for direct nucleophilic aromatic substitution (SNAr) polymerization, this document provides a comprehensive analysis of its reactivity, outlines hypothetical synthetic strategies, and furnishes detailed protocols for the synthesis and characterization of related high-performance polymers. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies to investigate the incorporation of the unique phenoxy-substituted phenylene ether moiety into advanced polymer architectures.
Introduction: The Landscape of High-Performance Poly(arylene ether)s
Poly(arylene ether)s, a class of high-performance thermoplastics, are distinguished by their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1] These attributes stem from their rigid aromatic backbones connected by flexible ether linkages. The synthesis of these polymers predominantly relies on nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-oxygen or carbon-nitrogen bonds on aromatic rings.[2]
The efficiency of SNAr polymerization is critically dependent on the electronic nature of the monomers. Specifically, the aromatic ring bearing the leaving group (typically a halogen, with fluorine being particularly effective) must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[3][4] This activation enhances the electrophilicity of the carbon atom attached to the leaving group, facilitating attack by a nucleophile, such as a bisphenoxide.
The Monomer in Focus: this compound
2.1. Structural Analysis and Reactivity Considerations
This compound presents an interesting, albeit challenging, structural motif for polymer synthesis. The key features are:
-
A Fluorine Leaving Group: Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond.[5]
-
An Ortho-Phenoxy Substituent: The phenoxy group is the primary determinant of the reactivity of the adjacent fluorine atom.
The electronic effect of a substituent on an aromatic ring is a combination of inductive and resonance effects. The phenoxy group is generally considered to be electron-donating through resonance (due to the lone pairs on the oxygen atom) and weakly electron-withdrawing inductively. When positioned ortho to the fluorine atom, the overall electronic effect of the phenoxy group is not sufficiently electron-withdrawing to activate the C-F bond for efficient SNAr with common bisphenols. This is in stark contrast to monomers like 4,4'-difluorobenzophenone, where the strongly electron-withdrawing ketone group provides the necessary activation for polymerization.[6]
2.2. Hypothetical Polymerization Strategies
Given the low intrinsic reactivity of this compound in SNAr, its direct polymerization with bisphenols to yield high molecular weight polymers is unlikely under standard conditions. However, several advanced or indirect synthetic strategies could be envisioned:
-
Co-polymerization: this compound could potentially be used as a co-monomer in conjunction with a highly activated di-fluoro monomer. This would allow for the incorporation of the 2-phenoxy-phenylene ether unit into the polymer backbone, albeit in a controlled and limited manner.
-
Synthesis of a Di-functional Monomer: A more viable approach involves the chemical modification of this compound to create a di-functional monomer that can readily undergo polymerization. For instance, it could be derivatized to introduce activating groups or be converted into a novel bisphenol.
Exemplary Protocol: Synthesis of a Poly(arylene ether ketone) via Nucleophilic Aromatic Substitution
To provide a practical framework, the following section details a well-established protocol for the synthesis of a poly(ether ether ketone) (PEEK), a commercially significant poly(arylene ether). This protocol utilizes 4,4'-difluorobenzophenone and hydroquinone as monomers and serves as a foundational method that can be adapted for the investigation of novel monomers.[6]
3.1. Materials and Equipment
| Material/Equipment | Purpose |
| 4,4'-Difluorobenzophenone | Activated di-fluoro monomer |
| Hydroquinone | Bisphenol monomer |
| Anhydrous Potassium Carbonate | Base for deprotonation of hydroquinone |
| Diphenyl Sulfone | High-boiling polar aprotic solvent |
| Toluene | Azeotroping agent to remove water |
| Methanol | Anti-solvent for polymer precipitation |
| Acetone | Solvent for polymer washing |
| Three-necked round-bottom flask | Reaction vessel |
| Mechanical stirrer | To ensure efficient mixing of the viscous polymer solution |
| Dean-Stark trap | To remove water azeotropically |
| Nitrogen inlet/outlet | To maintain an inert atmosphere |
| Heating mantle with controller | For precise temperature control |
| Condenser | To prevent solvent loss |
3.2. Step-by-Step Protocol
-
Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap with a condenser, and a thermocouple is thoroughly dried.
-
Charging of Reagents: The flask is charged with 4,4'-difluorobenzophenone (21.82 g, 0.1 mol), hydroquinone (11.01 g, 0.1 mol), anhydrous potassium carbonate (15.2 g, 0.11 mol), diphenyl sulfone (150 g), and toluene (50 mL).
-
Inert Atmosphere: The system is purged with dry nitrogen for at least 30 minutes to remove any oxygen. A gentle flow of nitrogen is maintained throughout the reaction.
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap to remove any residual moisture. This step is crucial as water can interfere with the polymerization.
-
Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is gradually raised to 280-320 °C. The polymerization is allowed to proceed at this temperature for 3-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
Isolation and Purification:
-
The reaction is cooled to approximately 150 °C, and the viscous solution is slowly poured into a large volume of vigorously stirred methanol to precipitate the polymer.
-
The precipitated polymer is collected by filtration and washed several times with hot water and then with acetone to remove the solvent, unreacted monomers, and salts.
-
The purified polymer is dried in a vacuum oven at 120 °C for 24 hours.
-
3.3. Workflow Diagram
Characterization of Novel Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
4.1. Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkages and the disappearance of the hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer repeating unit.
4.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
4.3. Thermal Properties
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers.
Mechanistic Insights: Nucleophilic Aromatic Substitution
The synthesis of poly(arylene ether)s via SNAr proceeds through a two-step addition-elimination mechanism.
The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.
Conclusion and Future Outlook
While this compound is not a suitable monomer for direct SNAr polymerization due to insufficient activation of the fluorine atom, this guide provides a scientific framework for its potential use in novel polymer synthesis through alternative strategies. The provided exemplary protocol for PEEK synthesis serves as a robust starting point for researchers venturing into the synthesis of high-performance poly(arylene ether)s. Future research could focus on the synthesis and polymerization of di-functional monomers derived from this compound, potentially leading to new polymers with unique properties imparted by the phenoxy substituent.
References
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. (n.d.). National Institutes of Health.
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (2022). OSTI.GOV.
-
Synthesis of poly(arylene ether)s containing quinoxaline units. (1992). ScienceDirect.
-
Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. (2021). ACS Publications.
-
Nucleophilic aromatic substitution. (n.d.). BYJU'S.
-
Method for preparing poly (arylene ether) and poly (arylene ether) prepared thereby. (n.d.). Google Patents.
-
MULTIFUNCTIONAL POLY(ARYLENE ETHER) RESINS, METHOD OF MAKING AND ARTICLES OBTAINED THEREFROM. (2021). European Patent Office.
-
Suspension polymerization of TFE. (n.d.). Google Patents.
-
Poly(arylene ether)s Containing Phenylphosphine Oxide Groups. (2010). ResearchGate.
-
"Fluorobenzene". (n.d.). Organic Syntheses Procedure.
-
Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. (n.d.). BenchChem.
-
16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
-
Process for producing fluoroelastomers. (n.d.). Google Patents.
-
United States Patent (19). (n.d.). Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
-
Hp catalyst killer. (n.d.). Google Patents.
-
United States Patent (19). (n.d.). Google Patents.
-
1-Fluoro-2-((2-(trifluoromethyl)phenoxy)methyl)benzene. (n.d.). BLDpharm.
-
Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. (n.d.). chemconnections.org.
-
What is 1-Fluoro-2-nitrobenzene and how is it prepared?. (n.d.). Guidechem.
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). National Institutes of Health.
-
Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. (2024). ResearchGate.
-
Preparation of 2-fluoronitrobenzene. (n.d.). Google Patents.
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). National Institutes of Health.
Sources
- 1. data.epo.org [data.epo.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemconnections.org [chemconnections.org]
- 6. CN100473679C - Method for preparing poly (arylene ether) and poly (arylene ether) prepared thereby - Google Patents [patents.google.com]
Application Notes and Protocols for the Amination of 1-Fluoro-2-phenoxybenzene
Introduction: The Strategic Importance of N-Aryl-2-phenoxyanilines
The synthesis of N-aryl-2-phenoxyanilines represents a critical transformation in the fields of medicinal chemistry and materials science. This structural motif is a key pharmacophore in a variety of biologically active molecules and serves as a foundational building block for advanced organic materials. The introduction of a nitrogen-based substituent onto the 1-fluoro-2-phenoxybenzene scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.
Traditionally, the formation of such C-N bonds on electron-rich aromatic systems has been a significant challenge, often requiring harsh reaction conditions that are incompatible with sensitive functional groups. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this area of synthetic chemistry.[1][2] This powerful methodology allows for the efficient and selective construction of C-N bonds under relatively mild conditions, demonstrating broad substrate scope and functional group tolerance.[3][4]
This guide provides a comprehensive, step-by-step protocol for the successful amination of this compound, leveraging the robustness of the Buchwald-Hartwig reaction. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the selection of each reaction component and offering insights into potential challenges and their solutions.
Reaction Principle: A Tale of Two Pathways
The amination of this compound can theoretically proceed via two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr): In this pathway, a potent nucleophile directly attacks the carbon atom bearing the fluorine, displacing it. For SNAr to be efficient, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. Given the electron-donating nature of the phenoxy group, the SNAr pathway for this compound is generally disfavored and requires forcing conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the method of choice for the amination of a wide array of aryl halides, including electron-rich and sterically hindered substrates.[5] The catalytic cycle is a well-orchestrated sequence of elementary steps involving a palladium catalyst, a phosphine ligand, and a base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the desired N-aryl amine product.[2]
This protocol will focus on the Buchwald-Hartwig amination, as it offers superior efficiency, milder conditions, and broader applicability for the amination of this compound.
Experimental Workflow Overview
Caption: A schematic overview of the key stages in the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the amination of this compound with a generic primary amine. Optimization may be required for specific amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Sigma-Aldrich | |
| Primary Amine | ≥98% | Various | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals | |
| RuPhos | Ligand Grade | Sigma-Aldrich | |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. |
| Toluene | Anhydrous | Acros Organics | |
| Ethyl acetate | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Celite® 545 | --- | Sigma-Aldrich | For filtration. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying. |
| Schlenk flask (25 mL) | --- | VWR | Oven-dried prior to use. |
| Magnetic stir bar | --- | VWR | Oven-dried prior to use. |
| Septa | --- | VWR | |
| Inert gas supply (Argon or Nitrogen) | High Purity | Airgas |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired primary amine (1.2 mmol, 1.2 equiv.), and RuPhos (0.02 mmol, 2 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Addition of Catalyst and Base:
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The base should be added last and quickly to minimize exposure to air and moisture.
-
-
Solvent Addition:
-
Add anhydrous toluene (5 mL) via syringe. The solvent must be anhydrous to prevent quenching of the base and unwanted side reactions.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. The high temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.
-
-
Workup:
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts. Wash the pad with additional ethyl acetate (10 mL).
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). This removes any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-phenoxyaniline.[6]
-
Mechanism of the Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
The catalytic cycle is generally accepted to proceed through the following key steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl fluoride (Ar-F) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl halides.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for this step.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture. Use freshly opened, high-purity reagents and anhydrous solvents.
-
Insufficiently Active Catalyst: Consider using a pre-catalyst or a different ligand. For electron-rich aryl fluorides, bulky, electron-rich phosphine ligands like RuPhos are often effective.[7]
-
Incorrect Base: The choice of base is critical. If sodium tert-butoxide is ineffective, other strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate may be screened.
-
-
Side Reactions:
-
Hydrodehalogenation: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous.
-
Diaryl Ether Formation: This can be a competing pathway, especially at high temperatures. Optimizing the reaction temperature and time can help to minimize this side product.
-
Characterization of the Product
The final N-aryl-2-phenoxyaniline product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of a solid product.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Palladium Catalysts and Phosphine Ligands: These can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.
-
Solvents: Toluene, ethyl acetate, and hexanes are flammable. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Buchwald, S. L., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Angewandte Chemie International Edition in English, 33(23-24), 2332-2334.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
- Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, 40(35), 8880-8892.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
Application Notes & Protocols: Synthesis of 1-Fluoro-2-phenoxybenzene Derivatives
Abstract
The 1-fluoro-2-phenoxybenzene moiety is a privileged scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, conferred by the strategic placement of the fluorine atom and the phenoxy group, make it a valuable target for synthesis. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three cornerstone methodologies: the Ullmann Condensation, the Buchwald-Hartwig C-O Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their work.
Introduction: The Significance of the this compound Scaffold
The diaryl ether linkage is a critical structural motif in a vast array of biologically active molecules and functional materials.[1][2] The introduction of a fluorine atom ortho to this linkage, as seen in this compound derivatives, imparts specific conformational and electronic characteristics. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and fine-tune the lipophilicity of a molecule.[3]
However, the synthesis of these structures is not without its challenges. Steric hindrance from the ortho-substituent can impede bond formation, and the electronic nature of the starting materials must be carefully considered to achieve optimal reactivity. This guide will navigate these challenges by presenting robust and adaptable synthetic protocols.
Overview of Primary Synthetic Strategies
There are three principal pathways to construct the C-O bond in this compound derivatives:
-
Ullmann Condensation: A classic copper-catalyzed reaction between an aryl halide and a phenol. It is cost-effective but often requires high temperatures.[4]
-
Buchwald-Hartwig Cross-Coupling: A more modern, palladium-catalyzed approach that generally proceeds under milder conditions with a broader substrate scope.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): A metal-free method that relies on the activation of an aryl fluoride by electron-withdrawing groups to facilitate attack by a phenoxide nucleophile.[7]
The choice of method depends on factors such as substrate availability, functional group tolerance, desired scale, and cost-effectiveness.
In-Depth Protocol: The Ullmann Condensation Approach
The Ullmann condensation is a foundational method for diaryl ether synthesis, relying on a copper catalyst to couple an aryl halide with an alcohol or phenol.[4] While traditionally requiring harsh conditions, modern advancements using specific ligands have enabled milder reaction temperatures.[8]
Mechanism and Rationale
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, the Cu(I) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-2-fluorobenzene). The resulting aryl-Cu(III) intermediate then coordinates with the phenoxide. Finally, reductive elimination yields the diaryl ether product and regenerates the active Cu(I) catalyst.[9][10] The choice of base is critical for deprotonating the phenol to form the reactive phenoxide, and high-boiling polar aprotic solvents are typically used to facilitate the reaction.
Experimental Workflow: Ullmann Condensation
Caption: General workflow for Ullmann diaryl ether synthesis.
Detailed Step-by-Step Protocol
Materials:
-
1-Bromo-2-fluorobenzene (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
N,N-Dimethylglycine (ligand) (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add CuI (0.10 mmol), N,N-dimethylglycine (0.20 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add 1-bromo-2-fluorobenzene (1.0 mmol), the substituted phenol (1.2 mmol), and anhydrous DMF (5 mL).
-
Immerse the flask in a preheated oil bath at 130 °C.[9]
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired this compound derivative.
In-Depth Protocol: The Buchwald-Hartwig C-O Cross-Coupling
The Buchwald-Hartwig reaction has revolutionized C-N and C-O bond formation, offering a milder and more general alternative to the Ullmann condensation.[11][12] The key to its success lies in the use of palladium catalysts paired with bulky, electron-rich phosphine ligands.[5]
Mechanism and Rationale
The catalytic cycle is analogous to other palladium cross-coupling reactions.[13]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-2-fluorobenzene) to form a Pd(II) complex.
-
Ligand Exchange/Association: The phenoxide, generated in situ by a base, displaces the halide on the palladium center.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the diaryl ether product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., t-BuXPhos) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[14] The base must be strong enough to deprotonate the phenol but not so harsh as to cause side reactions; non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred.[15]
Catalytic Cycle: Buchwald-Hartwig C-O Coupling
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Detailed Step-by-Step Protocol
Materials:
-
1-Chloro-2-fluorobenzene or 1-Bromo-2-fluorobenzene (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
t-BuXPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), t-BuXPhos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Remove the tube from the glovebox, add the aryl halide (1.0 mmol) and the substituted phenol (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether, filter through Celite, and rinse the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
In-Depth Protocol: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful metal-free method for forming C-O bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs).[16] For the synthesis of this compound derivatives, this typically requires an EWG (like a nitro or cyano group) to be present on the fluorobenzene ring, ortho or para to the fluorine atom.[7]
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The phenoxide nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[16] The presence of EWGs at the ortho and/or para positions is crucial for stabilizing this negative charge.
-
Elimination: The aromaticity is restored by the elimination of the fluoride leaving group. The high electronegativity of fluorine makes the initial carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[7]
This method is highly regioselective, with substitution occurring only at the activated position. It is often performed in polar aprotic solvents like DMSO or DMF, which effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide anion.[3]
Detailed Step-by-Step Protocol
Applicable Substrate Example: Synthesis of 1-fluoro-2-phenoxy-4-nitrobenzene.
Materials:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add phenol (1.1 mmol) and anhydrous DMSO (5 mL).
-
Add finely powdered potassium carbonate (1.5 mmol) and stir the suspension at room temperature for 20 minutes to form the potassium phenoxide.
-
Add 2,4-difluoronitrobenzene (1.0 mmol) to the mixture dropwise at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction is typically rapid. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure 1-fluoro-2-phenoxy-4-nitrobenzene.
Comparative Analysis of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (e.g., CuI, Cu₂O)[8][17] | Palladium (e.g., Pd₂(dba)₃)[5] | None (Metal-Free)[18] |
| Typical Conditions | High Temp (100-220 °C)[4] | Mild to Mod. Temp (80-110 °C)[19] | Variable Temp (RT to 150 °C) |
| Aryl Halide Scope | I > Br >> Cl[4] | Br, Cl, OTf, I[5] | F (activated) > Cl, Br, I[7] |
| Functional Groups | Moderate tolerance | High tolerance | Sensitive to strong bases |
| Key Advantage | Low catalyst cost | Broad scope, mild conditions | Metal-free, highly regioselective |
| Key Disadvantage | Harsh conditions, high catalyst loading | High cost of Pd and ligands | Requires activated aryl halide |
Purification and Characterization
Regardless of the synthetic method employed, purification and characterization are critical for ensuring the identity and purity of the final product.
-
Purification: Flash column chromatography on silica gel is the most common method for purifying diaryl ether products. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Recrystallization can be used for solid products.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of both aromatic ring systems. ¹⁹F NMR is essential to confirm the presence and chemical environment of the fluorine atom. ¹³C NMR will show the characteristic C-O and C-F carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the ether linkage.
-
Conclusion
The synthesis of this compound derivatives is a well-established field with several robust and reliable methods at the chemist's disposal. The classic Ullmann condensation offers a cost-effective route, while the palladium-catalyzed Buchwald-Hartwig coupling provides unparalleled scope and mildness. For substrates bearing appropriate electronic activation, the SNAr reaction stands out as an efficient, metal-free alternative. By understanding the mechanisms, advantages, and limitations of each approach, researchers can select the optimal strategy to access these valuable chemical scaffolds for applications in drug discovery, agrochemistry, and materials science.
References
-
Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(40), 23288-23291. [Link][9][10][20]
-
Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. National Center for Biotechnology Information. [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Kondaji, G., et al. (2007). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]
- Ullmann reaction for the synthesis of diaryl ethers. (1981).
-
McKILLOP, A., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. (n.d.). ResearchGate. [Link]
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). books.google.com.
-
Shafik, M.-S. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. [Link]
-
Shimasaki, T., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. ACS Publications. [Link]
-
Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]
-
Burgos, C. H., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. ACS Publications. [Link]
-
Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. [Link]
-
Das, A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PubMed. [Link]
-
Neff, R. K., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Das, A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
-
Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. [Link]
-
NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. (2022). European Patent Office. [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 18. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 20. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Fluoro-2-phenoxybenzene Synthesis
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 1-Fluoro-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The synthesis of diaryl ethers like this compound, a key structural motif in many pharmaceuticals and functional materials, often presents significant challenges in achieving high yields and purity.[1][2] This document will focus primarily on the optimization of the copper-catalyzed Ullmann-type C-O cross-coupling reaction, a powerful but often sensitive method for this transformation. We will also address the alternative Nucleophilic Aromatic Substitution (SNAr) pathway.
Part 1: Troubleshooting Guide for Ullmann-Type Synthesis
The Ullmann condensation is a cornerstone of diaryl ether synthesis but is notorious for its sensitivity to reaction parameters.[3][4] Low yields are a common frustration. This section provides a systematic approach to diagnosing and resolving the most frequent issues.
Question: My Ullmann reaction for this compound has a low or non-existent yield. Where do I start troubleshooting?
Answer: A low yield in an Ullmann condensation can be traced back to several critical factors. The first step is to systematically evaluate your reagents, setup, and reaction conditions. The following logical workflow and table outline the most common culprits and their solutions.
Caption: A logical workflow for troubleshooting low yields in Ullmann reactions.
Troubleshooting Summary Table
| Problem Area | Potential Cause | Scientific Rationale & Recommended Solution |
| Copper Catalyst | Inactivity due to Oxidation: Copper(I) salts (e.g., CuI, CuBr) are the active catalytic species but are prone to air oxidation to inactive Cu(II).[5][6] | Solution: Use a freshly opened bottle of a high-purity Cu(I) salt. If the bottle is old, purchase a new one. The color of CuI should be off-white; a significant green or blue tint indicates oxidation. Storing copper salts under an inert atmosphere is best practice.[7] |
| Reaction Atmosphere | Oxygen Interference: O₂ can oxidize the active Cu(I) catalyst, leading to deactivation and stalling the reaction.[5] | Solution: Execute the reaction under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox. Degas solvents thoroughly before use via freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.[5] |
| Reagents & Solvents | Protic Impurities (Water): Trace water can protonate the phenoxide, reducing its nucleophilicity. It can also be a hydrogen source for the common side reaction of aryl halide dehalogenation.[5][7] | Solution: Use anhydrous grade solvents. If necessary, dry solvents over appropriate drying agents (e.g., molecular sieves). Ensure phenol and the base are dry. Running the reaction with activated 3Å molecular sieves can be beneficial.[8] |
| Ligand | Inappropriate or No Ligand: Traditional Ullmann reactions require harsh temperatures (>200 °C).[9] Ligands accelerate the reaction by stabilizing the copper center and facilitating reductive elimination, allowing for milder conditions.[7][10] | Solution: Introduce a ligand. For C-O coupling, common choices include N,N-dimethylglycine, L-proline, or 1,10-phenanthroline (5-20 mol%). A ligand screening is often necessary to find the optimal choice for your specific substrates.[11] |
| Base | Insufficient Strength or Solubility: The base is crucial for deprotonating the phenol to form the active nucleophile (phenoxide). Its solubility and strength can significantly impact the reaction rate. | Solution: Screen different bases. Cs₂CO₃ and K₃PO₄ are often more effective than K₂CO₃ or Na₂CO₃ due to their higher solubility in organic solvents and the "naked" nature of the resulting anion. Ensure the base is finely powdered to maximize surface area.[7] |
| Temperature | Suboptimal Temperature: Modern, ligand-accelerated Ullmann reactions operate at much lower temperatures (80-120 °C) than traditional protocols.[12] Too low, and the reaction is too slow; too high, and catalyst decomposition or side reactions can occur.[7] | Solution: If no reaction is observed, incrementally increase the temperature by 10-20 °C. If side products like dehalogenation are observed, try lowering the temperature after finding a more active catalyst/ligand system.[12] |
| Aryl Halide Reactivity | Poor Leaving Group: The reactivity order for aryl halides in Ullmann couplings is generally I > Br >> Cl > F.[3][8] Using an aryl chloride may require more forcing conditions or a more specialized catalytic system. | Solution: For synthesizing this compound, starting with 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene is preferable to 1-chloro-2-fluorobenzene. Higher temperatures or more active ligands may be needed for less reactive halides.[8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the copper catalyst and the ligand in the Ullmann reaction?
Answer: The Ullmann reaction for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the exact mechanism is still debated. The generally accepted pathway involves:
-
Formation of a Copper(I) Phenoxide: The base deprotonates the phenol, which then reacts with the Cu(I) salt to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) phenoxide. This is the rate-limiting step and forms a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate rapidly eliminates the diaryl ether product (Ar-O-Ar'), regenerating a Cu(I)-X species which can re-enter the catalytic cycle.
The ligand plays a crucial role in modern Ullmann reactions. It coordinates to the copper center, which:
-
Increases Solubility: Prevents the aggregation and precipitation of copper salts, keeping the catalyst active in the solution.[8]
-
Stabilizes the Catalyst: Protects the Cu(I) state from disproportionation or oxidation.
-
Accelerates Reductive Elimination: By modifying the electronic properties of the copper center, the ligand facilitates the final product-forming step, allowing the reaction to proceed at much lower temperatures.[10]
Caption: Simplified catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
Q2: Can I use Nucleophilic Aromatic Substitution (SNAr) to synthesize this compound?
Answer: Yes, the SNAr pathway is a viable alternative, particularly if you start with 1,2-difluorobenzene. In an SNAr reaction, a nucleophile attacks an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[13][14]
In the case of 1,2-difluorobenzene, one fluorine atom acts as the leaving group while the second fluorine atom acts as a moderately activating EWG. The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14]
Key requirements for a successful SNAr reaction:
-
Starting Material: 1,2-difluorobenzene. Fluorine is an excellent leaving group in SNAr reactions when the ring is activated because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[14][15]
-
Nucleophile: A strong phenoxide nucleophile, generated by reacting phenol with a strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide.
-
Solvent: A polar aprotic solvent such as DMSO or DMF is required to dissolve the ionic phenoxide and stabilize the charged Meisenheimer intermediate.[11]
-
Conditions: The reaction may require heating (e.g., 80-150 °C) to proceed at a reasonable rate.
This method avoids the use of a metal catalyst, which can be advantageous for simplifying purification.
Part 3: Experimental Protocols
Protocol 1: Modern Ullmann-Type Synthesis
This protocol is a general starting point for optimization, using 1-bromo-2-fluorobenzene and phenol.
Materials:
-
1-bromo-2-fluorobenzene (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)
-
1,10-Phenanthroline (0.2 equiv, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add phenol (1.2 equiv) and 1-bromo-2-fluorobenzene (1.0 equiv) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis
This protocol uses 1,2-difluorobenzene and phenol.
Materials:
-
Phenol (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
1,2-difluorobenzene (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried, three-neck flask under an argon atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the NaH (1.1 equiv) portion-wise to the stirred solvent.
-
In a separate flask, dissolve phenol (1.0 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add 1,2-difluorobenzene (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Wikipedia. Ullmann condensation . [Link]
-
Shaikh, A. et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions . RSC Advances. [Link]
-
Wikiwand. Ullmann condensation . [Link]
-
Tobisu, M. et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis . ACS Publications. [Link]
-
Shaikh, A. et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions . National Institutes of Health. [Link]
-
IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents . [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of . [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation) . [Link]
-
Gujadhur, R. K., & Venkataraman, D. (2001). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters. [Link]
-
Nicolaou, K. C. et al. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved . Angewandte Chemie International Edition. [Link]
-
Jalalian, N. et al. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts . Organic Letters. [Link]
-
Reddit r/Chempros. (2023). Troubleshooting Ullmann Coupling . [Link]
-
Muñiz-Alonso, B. et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . Journal of the Mexican Chemical Society. [Link]
-
Marcantonio, K. M. et al. (2003). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione . Organic Letters. [Link]
-
BYJU'S. Nucleophilic aromatic substitution . [Link]
-
Sawyer, J. S. et al. (2013). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . ARKIVOC. [Link]
-
Wikipedia. Nucleophilic aromatic substitution . [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution . YouTube. [Link]
-
Wikipedia. Ullmann reaction . [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution . [Link]
-
OperaChem. (2025). Ullmann coupling-An overview . [Link]
Sources
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikiwand [wikiwand.com]
- 10. researchgate.net [researchgate.net]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 1-Fluoro-2-phenoxybenzene
Welcome to the technical support guide for the purification of crude 1-Fluoro-2-phenoxybenzene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this diaryl ether. The guidance herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
Section 1: Understanding Potential Impurities
Effective purification begins with a comprehensive understanding of the potential impurities in your crude product. This compound is commonly synthesized via an Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This synthetic route, while effective, can introduce several classes of impurities that must be addressed.
Common Impurities from Ullmann Synthesis:
-
Unreacted Starting Materials: Phenol (or a substituted phenol) and an activated aryl halide (e.g., 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene).
-
Homocoupled Byproducts: Formation of biphenyls or symmetrical ethers from the starting materials.
-
Catalyst Residues: Residual copper salts (e.g., CuI, Cu₂O) and ligands (e.g., diamines, N,N-dimethylglycine).[3][4]
-
Base: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]
-
High-Boiling Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile.[1][4]
A successful purification strategy must be designed to systematically remove each of these impurity classes.
Table 1: Physical Properties of Target Compound and Key Impurities
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility Notes |
| This compound | C₁₂H₉FO | 188.20 | ~260-270 (est.) | N/A | Soluble in common organic solvents (ether, CH₂Cl₂, EtOAc); insoluble in water. |
| Phenol | C₆H₆O | 94.11 | 181.7 | 40.5 | Soluble in organic solvents and water; acidic. |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 259 | 26 | Insoluble in water; soluble in organic solvents.[5][6] |
| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | 161-162 | N/A | Insoluble in water; soluble in organic solvents. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | -61 | Miscible with water and most organic solvents.[1] |
Section 2: Primary Purification Strategies: A Workflow
The purification of this compound typically involves a multi-step approach. The initial workup focuses on removing inorganic salts and water-soluble components, followed by more refined techniques to separate organic impurities.
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: A persistent emulsion is forming during liquid-liquid extraction.
-
Question: I'm trying to perform an aqueous workup on my reaction mixture, but I'm getting a thick emulsion between the organic and aqueous layers that won't separate. What's causing this and how can I break it?
-
Answer:
-
Probable Causes:
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel creates very fine droplets that are slow to coalesce.[7]
-
High Concentration of Impurities: Particulate matter or amphiphilic impurities can stabilize emulsions.
-
Similar Densities: If the densities of the organic and aqueous layers are too similar, separation can be sluggish.
-
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times to mix the layers.[8]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion by drawing water out of the organic layer.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
-
-
Problem 2: My product is "oiling out" instead of forming crystals during recrystallization.
-
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?
-
Answer:
-
Probable Causes:
-
High Impurity Level: The presence of significant impurities can depress the melting point of your compound, leading to the formation of an oily eutectic mixture.
-
Rapid Cooling: Cooling the solution too quickly can cause the product to crash out of solution as a supersaturated oil before it has time to form an ordered crystal lattice.[9]
-
Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your solute.[10]
-
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, then allow it to cool much more slowly.[10]
-
Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling rate. Slow cooling is critical for the formation of pure, well-defined crystals.[9]
-
Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a two-solvent system (e.g., dissolving in a good solvent like ether or acetone and then slowly adding a poor solvent like hexanes until turbidity appears).[11]
-
-
Problem 3: The desired product co-elutes with an impurity during column chromatography.
-
Question: I am running a silica gel column, but I can't get a clean separation between my product and an unknown impurity. How can I improve the resolution?
-
Answer:
-
Probable Causes:
-
Incorrect Mobile Phase Polarity: The eluent system may be too polar, causing all compounds to move too quickly up the column, or not polar enough, resulting in broad, overlapping peaks.[12]
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity.[12]
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.[13]
-
-
Solutions:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to systematically test different solvent systems. Aim for a retention factor (Rf) of 0.25-0.35 for your product.[12] If impurities are very close, try a shallower gradient or isocratic elution with a less polar solvent system.
-
Reduce the Sample Load: A general rule of thumb is to use a silica-to-crude-product weight ratio of at least 30:1 for good separation, and potentially up to 100:1 for difficult separations.[12]
-
Try a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. For halogenated aromatic compounds, a pentafluorophenyl (PFP) stationary phase can offer different selectivity.[12]
-
Dry Loading: If the crude product has poor solubility in the mobile phase, consider dry loading. Dissolve the crude material in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of the column.[12]
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How can I effectively remove the copper catalyst from my crude product?
-
A1: After the initial workup, residual copper can often be removed by washing the organic solution with aqueous ammonia or a saturated ammonium chloride solution. The ammonia complexes with the copper ions, rendering them water-soluble and allowing them to be extracted into the aqueous phase.
-
-
Q2: this compound is a colorless liquid. How can I visualize it on a TLC plate?
-
A2: Due to its aromatic rings, this compound is UV-active. You can visualize it on a TLC plate containing a fluorescent indicator (e.g., F₂₅₄) using a UV lamp at a wavelength of 254 nm. The compound will appear as a dark spot against the green fluorescent background.[12]
-
-
Q3: Is vacuum distillation a viable purification method?
-
A3: Yes, vacuum distillation can be highly effective, especially on a larger scale, provided there is a sufficient boiling point difference between your product and any impurities. Given the estimated high boiling point of this compound, distillation must be performed under high vacuum to prevent thermal decomposition.
-
-
Q4: My final product has a slight yellow or brown tint. What is the likely cause?
-
A4: A persistent color is often due to trace amounts of oxidized phenolic impurities or other high-molecular-weight byproducts. If chromatography or distillation does not remove the color, you can try treating a solution of the product with a small amount of activated charcoal, followed by filtration through a pad of Celite to remove the charcoal.[14]
-
Section 5: Detailed Experimental Protocols
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
This protocol is designed to remove inorganic salts, the base, and water-soluble solvents like DMF from the crude reaction mixture.
-
Quenching: Allow the crude reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing deionized water (approximately 5-10 times the volume of the reaction solvent).
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane) (3 x volume of the original reaction solvent).[15]
-
Combine and Wash: Combine the organic extracts in the separatory funnel.
-
To remove residual phenol, wash with a 5% aqueous sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution.[16]
-
To neutralize any base, wash with 1 M hydrochloric acid (HCl).
-
Wash with deionized water.
-
Finally, wash with a saturated aqueous NaCl solution (brine) to facilitate the removal of water from the organic layer.[8]
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude organic product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of the crude product using a silica gel column.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the product.[12]
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar mobile phase identified in your TLC analysis.
-
Pour the slurry into the column and gently tap the sides to ensure even packing.
-
Allow the silica to settle, then add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[12]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, perform a dry load as described in the troubleshooting section.[12]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
-
Organic Syntheses Procedure. (n.d.). Fluorobenzene. Retrieved from orgsyn.org. [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from syrris.com. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from rochester.edu. [Link]
-
ChemSurvival. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org. [Link]
-
ChemSynthesis. (2024, May 20). 4-fluoro-2-methoxy-1-phenoxybenzene. Retrieved from chemsynthesis.com. [Link]
-
The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from en.wikipedia.org. [Link]
-
Wikipedia. (n.d.). Fluorobenzene. Retrieved from en.wikipedia.org. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com. [Link]
-
Singh, R., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. [Link]
-
ChemBK. (n.d.). phenoxybenzene. Retrieved from chembk.com. [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
-
Leah4sci. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from synarchive.com. [Link]
-
Wikipedia. (n.d.). Diphenyl ether. Retrieved from en.wikipedia.org. [Link]
-
ResearchGate. (2025). Development of a SolidPhase Extraction Method for Phenoxy Acids and Bentazone in Water and Comparison to a Liquid−Liquid Extraction Method. Retrieved from researchgate.net. [Link]
-
Chemsrc. (2025). 1-Fluoro-4-phenoxybenzene. Retrieved from chemsrc.com. [Link]
- Google Patents. (n.d.). CN102234221A - Preparation method of fluorobenzene.
-
Phenomenex. (n.d.). NEW Chromatography Tips Digital Library. Retrieved from phenomenex.com. [Link]
- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
Chinese Pharmaceutical Journal. (n.d.). Chiral Separation of Propafenone Enantiomers by Enantioselective Liquid-Liquid Extraction. Retrieved from alljournals.cn. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. Retrieved from wjpr.net. [Link]
-
Organic Syntheses Procedure. (n.d.). fluoromethyl phenyl sulfone. Retrieved from orgsyn.org. [Link]
-
Organic Syntheses Procedure. (n.d.). 1,3-Dihydroxyphenazine. Retrieved from orgsyn.org. [Link]
-
PubChem. (n.d.). Diphenyl Ether. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography Tips Digital Library | Phenomenex [discover.phenomenex.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. syrris.com [syrris.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Fluoro-2-phenoxybenzene
Welcome to the technical support center for the synthesis of 1-Fluoro-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, streamline purification processes, and ensure the integrity of your final product.
I. Overview of Synthetic Strategies
The synthesis of this compound, a diaryl ether, is most commonly achieved through variations of nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
The two primary retrosynthetic approaches are:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a phenoxide with an activated aryl fluoride. For this compound, this typically means reacting phenol with 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene followed by reduction and diazotization/deamination. The aromatic ring must be electron-deficient for the reaction to proceed efficiently.[1]
-
Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3] Modern variations of this reaction utilize ligands to facilitate the coupling under milder conditions and with a broader substrate scope.[4][5]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios encountered during the synthesis of this compound.
FAQ 1: My SNAr reaction of phenol with 1,2-difluorobenzene is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Common Causes:
-
Insufficient Activation of the Aryl Halide: For SNAr to be efficient, the aromatic ring needs to be activated by electron-withdrawing groups.[1][6] While fluorine is an activating group, it is not as potent as a nitro group.
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of the phenoxide nucleophile. Incomplete deprotonation by the base will lead to a lower concentration of the active nucleophile.
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion.
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete formation of the phenoxide.
-
Solvent Selection: Switch to a high-boiling aprotic polar solvent such as DMF or DMSO.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Consider an Alternative Aryl Halide: If possible, using an aryl halide with a stronger electron-withdrawing group ortho or para to the fluorine, such as 1-fluoro-2-nitrobenzene, will significantly increase the reaction rate.[7][8]
FAQ 2: I'm performing an Ullmann condensation and observing significant amounts of unreacted starting materials. What are the key parameters to optimize?
Common Causes:
-
Inactive Copper Catalyst: The copper source may not be sufficiently active. Traditional Ullmann reactions often required harsh conditions due to the low reactivity of bulk copper metal.[2][9]
-
Ligand Choice (for modern Ullmann reactions): The choice of ligand is crucial for facilitating the catalytic cycle. Not all ligands are suitable for all substrates.
-
Inappropriate Base or Solvent: The base and solvent play a significant role in the reaction's success.
-
High Reaction Temperatures Leading to Decomposition: While Ullmann reactions often require heat, excessively high temperatures can lead to the degradation of starting materials and products.[2][10]
Troubleshooting Steps:
-
Catalyst System:
-
For traditional Ullmann reactions, consider activating the copper powder in situ.
-
For modern Ullmann reactions, screen different copper(I) sources like CuI, CuBr, or Cu2O and various ligands (e.g., diamines, phenanthrolines, or diols) to find the optimal combination for your specific substrates.[4][11]
-
-
Base and Solvent Screening:
-
Temperature Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
FAQ 3: What are the most common impurities I should expect, and how can I identify them?
Common Impurities:
| Impurity | Origin | Identification Techniques |
| Unreacted Starting Materials | Incomplete reaction | GC-MS, LC-MS, 1H NMR |
| Phenol | Excess reagent or incomplete reaction | GC-MS, LC-MS, 1H NMR |
| 1,2-Difluorobenzene or other Aryl Halide | Excess reagent or incomplete reaction | GC-MS, 19F NMR |
| Bis(2-fluorophenyl) ether | Self-condensation of the aryl halide in Ullmann reactions | GC-MS, LC-MS |
| Biphenyl derivatives | Homocoupling of the aryl halide in Ullmann reactions.[3] | GC-MS, LC-MS |
| Solvent Residues (e.g., DMF, DMSO) | Incomplete removal during workup | 1H NMR |
| Positional Isomers | If using a starting material with multiple reactive sites | GC-MS, LC-MS, 1H NMR |
FAQ 4: My final product is discolored. What could be the cause and how do I purify it?
Common Causes of Discoloration:
-
Trace Copper Catalyst: Residual copper salts from an Ullmann reaction can cause discoloration.
-
Phenolic Impurities: Unreacted phenol or phenolic byproducts can oxidize over time, leading to color formation.
-
High-Boiling Reaction Byproducts: Polymeric or high molecular weight byproducts can be colored.
Purification Strategies:
-
Aqueous Workup: A thorough aqueous wash with dilute acid (to remove the base) followed by a wash with dilute base (like NaOH solution) can help remove unreacted phenol.[13] Be cautious with the concentration of the base to avoid emulsions.[13]
-
Filtration through Silica Gel: Passing the crude product through a short plug of silica gel can remove baseline impurities and some colored compounds.[14]
-
Column Chromatography: For high purity, column chromatography on silica gel is the most effective method to separate the desired product from closely related impurities.
-
Distillation: If the product is thermally stable, distillation (including Kugelrohr distillation for smaller scales) can be an effective purification method.[14]
-
Decolorizing Charcoal: Treatment with activated charcoal can sometimes remove colored impurities.[15]
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Ullmann Condensation
This is a general guideline; specific conditions may need optimization.
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.), the aryl halide (e.g., 1-bromo-2-fluorobenzene, 1.2 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).
-
Add a dry, high-boiling solvent (e.g., DMF, NMP, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Purification of this compound
-
Dissolve the crude product in a minimal amount of a non-polar solvent like hexanes or toluene.
-
Load the solution onto a silica gel column packed with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. Visualizing Reaction Pathways and Impurity Formation
Diagram 1: SNAr Synthesis of this compound
Caption: SNAr mechanism for this compound synthesis.
Diagram 2: Ullmann Condensation and Side Reactions
Caption: Ullmann condensation pathway and common side reaction.
V. References
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Syntheses. Fluorobenzene. Org. Synth. 1933, 13, 46. [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020-03-17). [Link]
-
Organic Syntheses. Fluoromethyl phenyl sulfone. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024-10-07). [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020-09-24). [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components&. [Link]
-
Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Vapourtec Flow Chemistry. Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p.... (2020-07-16). [Link]
-
ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2026-01-02). [Link]
-
Google Patents. Preparation method of fluorobenzene.
-
Google Patents. Synthetic method of 1,2,4-trifluorobenzene.
-
Organic Syntheses. 1,3-Dihydroxyphenazine. [Link]
-
Google Patents. Preparation of fluoronitrobenzene.
-
ResearchGate. (PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. (2024-04-16). [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. scielo.org.mx [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 1-Fluoro-2-phenoxybenzene
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully optimize your reactions.
Introduction to the Nucleophilic Aromatic Substitution of this compound
This compound is a versatile building block in organic synthesis. The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic attack, particularly at the C1 position. However, unlike substrates with strongly electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, this compound is considered a moderately activated substrate.[1][2] This necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
The reaction proceeds via a classical SNAr mechanism, which involves the initial attack of a nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The subsequent departure of the fluoride leaving group restores the aromaticity of the ring, yielding the desired substituted product. The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low or no conversion?
Several factors can contribute to low conversion in the SNAr reaction of this substrate:
-
Insufficient Nucleophilicity: The nucleophile might not be strong enough to attack the moderately activated ring. For neutral nucleophiles like amines or alcohols, the addition of a base is often crucial to generate the more nucleophilic anionic species (e.g., anilide, alkoxide).[5][6]
-
Suboptimal Temperature: Many SNAr reactions, especially with less activated substrates, require elevated temperatures to overcome the activation energy barrier.[5][7] If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt and leave the anion more "naked" and reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.[5][8]
-
Poor Leaving Group Departure: While fluorine is a good leaving group in SNAr due to its high electronegativity which facilitates the initial nucleophilic attack, its strong bond to carbon can sometimes make its departure the rate-limiting step in certain solvent systems.[9][10][11]
Q2: I am observing the formation of multiple side products. What are the likely causes and how can I minimize them?
Common side reactions include:
-
Reaction with the Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[5] If this is suspected, switching to a more stable solvent like DMSO is advisable.
-
Di-substitution: If the product of the initial substitution contains a nucleophilic site, it might react further. This can be minimized by using milder reaction conditions, shorter reaction times, or a slight excess of the starting aryl fluoride.
-
Hydrolysis: The presence of water can lead to the formation of 2-phenoxy-phenol as a byproduct, especially when using strong bases. Ensuring anhydrous (dry) conditions is essential.[5]
Q3: How do I choose the right base for my reaction?
The choice of base depends on the pKa of the nucleophile:
-
For Alcohols and Thiols: A base strong enough to deprotonate the nucleophile is required. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base that works well for generating alkoxides and thiolates.[12][13]
-
For Amines: While some reactive amines can undergo the reaction without a base, the addition of a base is often beneficial to neutralize the HF formed and drive the reaction to completion. Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are commonly used.
Q4: Can catalysis be used to improve the reaction of this compound?
Yes, catalysis can be effective, especially for less reactive nucleophiles or to enable reactions under milder conditions:
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using K₂CO₃ in a non-polar solvent), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can facilitate the transfer of the nucleophilic anion into the organic phase.[14][15]
-
Transition Metal Catalysis: While less common for activated fluoroarenes, transition metal complexes (e.g., with Ruthenium or Rhodium) can activate the C-F bond towards nucleophilic attack, even in electron-neutral or -rich systems.[16] This is a more advanced strategy for challenging substitutions.
Troubleshooting Guide: Low Yields and Poor Reactivity
This section provides a systematic approach to troubleshooting common issues encountered during the nucleophilic substitution of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield with Starting Material Consumed | Product Decomposition: The product may be unstable under the reaction conditions (e.g., high temperature, strong base). | - Monitor the reaction by TLC or LC-MS to check for product formation and subsequent disappearance.- Consider running the reaction at a lower temperature for a longer duration.- Use a milder base. |
| Work-up Issues: The product might be lost during the work-up procedure (e.g., extraction into the wrong phase, decomposition upon acidification/basification). | - Check the solubility of the expected product.- Perform a careful work-up, avoiding extreme pH changes if the product is sensitive.- Ensure all glassware used for transfers is thoroughly rinsed.[17] | |
| Low or No Product Yield with Starting Material Unconsumed | Insufficient Activation: The nucleophile may not be reactive enough. | - For alcohol or amine nucleophiles, ensure complete deprotonation with a suitable base.[5]- Consider using a more nucleophilic reagent if possible. |
| Low Reaction Temperature: The reaction may require more thermal energy. | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Many SNAr reactions require temperatures between 80-150 °C.[5] | |
| Inappropriate Solvent: The solvent may be hindering the reaction. | - Switch to a polar aprotic solvent like DMSO or DMF.[5]- Ensure the solvent is anhydrous. | |
| Steric Hindrance: Bulky groups on the nucleophile or near the reaction site can slow down the reaction. | - If possible, use a less sterically hindered nucleophile.- Higher reaction temperatures may be required to overcome steric barriers. | |
| Slow Reaction Rate | Suboptimal Temperature: The reaction is kinetically slow at the current temperature. | - Increase the reaction temperature. A good rule of thumb is that the reaction rate roughly doubles for every 10 °C increase. |
| Low Concentration: The reaction may be concentration-dependent. | - Increase the concentration of the reactants. However, be cautious as this might also increase the rate of side reactions. | |
| Poor Solubility: The nucleophile or base may not be sufficiently soluble in the reaction solvent. | - Choose a solvent in which all reactants are soluble.- For poorly soluble salts, consider using a phase-transfer catalyst.[14] |
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution with an Alcohol or Thiol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or thiol nucleophile (1.1 equiv.) and a suitable solvent (e.g., anhydrous THF or DMF).
-
Cool the mixture to 0 °C and add a strong base such as sodium hydride (1.2 equiv.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or thiolate.
-
Add a solution of this compound (1.0 equiv.) in the same solvent.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Mechanism and Workflow
SNAr Reaction Mechanism
Caption: A troubleshooting workflow for low-yield SNAr reactions.
References
-
Stache, E. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]
-
ResearchGate. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
-
ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]
-
Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
-
Science.gov. (n.d.). nucleophilic substitution reaction: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). The para-Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]
-
PubMed Central. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalytic effects in aromatic nucleophilic substitution reactions. Reactions between 1-fluoro-2,4-dinitrobenzene and 2-aminothiazole derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubMed Central. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
Unacademy. (n.d.). Chemical Reactions of Alcohols and Phenols. Retrieved from [Link]
-
MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
YouTube. (2019). Reactions of thiols. Retrieved from [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]
-
MSU chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers. Retrieved from [Link]
-
ResearchGate. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. Retrieved from [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troubleshooting [chem.rochester.edu]
side reactions and byproducts in 1-Fluoro-2-phenoxybenzene chemistry
Technical Support Center: 1-Fluoro-2-phenoxybenzene Chemistry
Introduction: this compound is a key structural motif and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its preparation, typically via Ullmann-type couplings, and its subsequent functionalization are critical processes for drug development professionals and researchers. However, these reactions are often plagued by competing pathways that lead to side products, reducing yield and complicating purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the challenges associated with the chemistry of this compound.
Section 1: Synthesis of this compound via Ullmann Condensation
The most common route to this compound is the copper-catalyzed Ullmann condensation between a phenol and an activated aryl halide.[1][2] While historically requiring harsh conditions like high temperatures (>200 °C) in polar aprotic solvents, modern methods have introduced ligands that facilitate the reaction under milder conditions.[1][3][4]
Core Reaction: 1-Fluoro-2-halobenzene + Phenol --(Cu Catalyst, Base, Ligand)--> this compound
Despite improvements, several side reactions can occur, impacting the efficiency of the synthesis.
Primary Side Reactions in Ullmann Synthesis
-
Homocoupling (Biaryl Formation): The most prevalent side reaction is the coupling of two molecules of the aryl halide to form a symmetrical biaryl compound (e.g., 2,2'-difluorobiphenyl). This classic Ullmann reaction competes with the desired C-O bond formation.[5]
-
Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding fluoro-benzene, particularly if sources of protic impurities (like water) are present.
-
Phenol Homocoupling: Although less common, oxidative coupling of the phenol can occur under certain conditions.
-
Nucleophilic Aromatic Substitution (SNAr) on Fluoro-group: If the aryl halide is highly activated (e.g., contains a nitro group), the fluoride itself can be displaced by the phenoxide, leading to an undesired diaryl ether.[6]
Caption: Key reaction pathways in the Ullmann synthesis of this compound.
Section 2: Subsequent Reactions & Associated Byproducts
Once synthesized, this compound is often used in further functionalization steps. Two common transformations are Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr).
Directed ortho-Metalation (DoM)
The ether oxygen of the phenoxy group is a directing metalation group (DMG), capable of directing strong bases like n-butyllithium to deprotonate the ortho-position of the phenoxy ring.[7] This creates a powerful nucleophile for reaction with various electrophiles.
Primary Side Reactions in DoM:
-
Incorrect Regioselectivity: While the phenoxy group is a strong DMG, lithiation can sometimes occur ortho to the fluorine atom on the other ring, leading to a mixture of isomers. The outcome is influenced by the base, solvent, and temperature.[8]
-
Benzyne Formation: The lithiated intermediate can be unstable, especially at elevated temperatures. Elimination of lithium fluoride can generate a highly reactive benzyne intermediate, which can lead to a variety of undesired products, including cine-substitution, where the incoming electrophile adds to a different position than the one that was lithiated.[9][10]
-
Anionic Fries Rearrangement: At higher temperatures, the lithiated species can undergo rearrangement to form an ortho-carbamoyl phenol derivative, a reaction known as the Anionic Fries Rearrangement.[11]
Caption: DoM workflow for this compound and competing pathways.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom can be displaced by a strong nucleophile. However, the phenoxy group is electron-donating, which deactivates the ring towards SNAr.[6] Therefore, this reaction typically requires either forcing conditions or the presence of a strong electron-withdrawing group (EWG), such as a nitro group, in the ortho or para position relative to the fluorine.[12][13]
Primary Side Reactions in SNAr:
-
No Reaction: The most common issue is a lack of reactivity due to the deactivating nature of the phenoxy group. The starting material is often recovered unchanged.[14]
-
Ether Cleavage: Under harsh, acidic conditions, the ether bond itself can be cleaved, breaking the molecule apart.[15][16]
-
Benzyne Mechanism: If a very strong base (like NaNH₂) is used, the reaction may proceed through an elimination-addition (benzyne) mechanism rather than the intended addition-elimination (SNAr) pathway, leading to a mixture of regioisomers.[6]
Section 3: Troubleshooting Guide & FAQs
This section addresses specific problems encountered during experiments in a question-and-answer format.
Synthesis Troubleshooting
Q1: My Ullmann condensation has a low yield, and GC-MS analysis shows a major byproduct with a mass corresponding to a difluorobiphenyl. What happened?
A1: You are observing significant homocoupling of your 1-fluoro-2-halobenzene starting material.[5] This is a classic side reaction in Ullmann chemistry.
-
Causality: Homocoupling is favored when the rate of oxidative addition of the aryl halide to the Cu(I) center is faster than the subsequent reaction with the phenoxide. This can be exacerbated by high temperatures or suboptimal catalyst and ligand concentrations.
-
Troubleshooting Steps:
-
Lower the Temperature: While traditional Ullmann reactions require high heat, modern ligand-accelerated systems can often run at lower temperatures (e.g., 80-120 °C).[17] Lowering the temperature can disfavor the homocoupling pathway.
-
Optimize Ligand-to-Copper Ratio: The ligand is crucial for promoting the desired C-O coupling. Ensure you are using an appropriate ligand (e.g., N,N-dimethylglycine, a diamine) and consider increasing the ligand loading (e.g., from 10 mol% to 20 mol%).[17]
-
Change the Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) because cesium phenoxides are more soluble and dissociated in organic solvents.[17]
-
Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle. Use anhydrous solvents and dry reagents thoroughly. The presence of a drying agent like molecular sieves can sometimes be beneficial.[17]
-
Q2: During workup of my reaction, I noticed my product is degrading. I used an acidic wash to remove the base. Is this a problem?
A2: Yes, this is likely a problem. Diaryl ethers, including this compound, are susceptible to cleavage under strong acidic conditions.[15][18]
-
Causality: The ether oxygen can be protonated by a strong acid, turning it into a good leaving group. A subsequent nucleophilic attack (e.g., by a halide from the acid) can cleave the C-O bond.[16][19]
-
Troubleshooting Steps:
-
Use a Neutral or Mildly Basic Workup: Avoid strong acids like HCl or H₂SO₄. Instead, quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or simply wash with water and brine.
-
Modify Purification: If using silica gel chromatography, be aware that standard silica gel is acidic and can cause degradation on the column. Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent or use a less acidic stationary phase like neutral alumina.
-
Functionalization Troubleshooting
Q3: I am attempting to displace the fluorine atom using an amine nucleophile (SNAr), but I only recover my starting material. Why isn't it reacting?
A3: The aromatic ring is not sufficiently activated for SNAr.
-
Causality: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups (EWGs).[13] The phenoxy group is electron-donating, which destabilizes this intermediate and slows the reaction rate significantly.[6] Fluorine's high electronegativity helps, but often not enough on its own.[14]
-
Troubleshooting Steps:
-
Increase Reaction Severity: You can try significantly increasing the temperature and using a stronger base/nucleophile combination in a high-boiling polar aprotic solvent like DMSO or NMP. However, this risks decomposition.
-
Change the Mechanism: Consider if a transition-metal-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig amination) is a more suitable alternative for forming the C-N bond in this electronically unfavorable context.[20]
-
Assess Substrate Design: For SNAr to be viable, the ring generally needs a potent EWG (like -NO₂, -CN, -CF₃) positioned ortho or para to the fluorine leaving group.
-
Q4: My directed ortho-lithiation reaction gave a complex mixture of products, including some where my electrophile added to the wrong position.
A4: This suggests either poor regioselectivity during the lithiation step or the formation of a benzyne intermediate.
-
Causality: The phenoxy group directs lithiation to its ortho position, but the fluorine atom can also direct lithiation, leading to competition.[8] If the reaction temperature rises above approximately -40 °C, the ortho-lithiated intermediate can eliminate LiF to form benzyne, which then reacts non-selectively.[10]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the lithiation and electrophilic quench. Do not allow the mixture to warm up.
-
Optimize Base and Additives: The choice of base and the presence of coordinating agents like TMEDA (tetramethylethylenediamine) can influence regioselectivity. Using a bulkier base like LDA (lithium diisopropylamide) might favor one position over another.
-
"In-Situ Quench": Add the electrophile to the reaction mixture before adding the organolithium base. This ensures that any lithiated species is trapped immediately, minimizing the chance for it to rearrange or form a benzyne.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of an Ullmann condensation? A: Thin-layer chromatography (TLC) is effective for qualitative monitoring. For quantitative analysis and byproduct identification, gas chromatography-mass spectrometry (GC-MS) is ideal, as it can separate the starting materials, product, and common byproducts like homocoupled species.
Q: How can I purify this compound from 2,2'-difluorobiphenyl? A: The polarity of these two compounds is often very similar, making chromatographic separation challenging but feasible. Use a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). Recrystallization from a suitable solvent like methanol or ethanol can also be an effective method if the product is a solid and the impurity levels are not excessively high.
Q: What are the key safety considerations when performing a directed ortho-lithiation? A: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water and other protic sources. All reactions must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Always handle organolithiums with proper syringes or cannulation techniques. The reaction should be cooled in an appropriate bath before adding the reagent, and personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Section 4: Experimental Protocols
Protocol 1: Ligand-Accelerated Ullmann Synthesis of this compound
This protocol is a representative example based on modern methodologies.[17]
-
Setup: To an oven-dried Schlenk flask, add Cu₂O (5 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 equivalents). Seal the flask, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add 1-bromo-2-fluorobenzene (1.0 equivalent) and phenol (1.2 equivalents) via syringe, followed by anhydrous acetonitrile (or DMF).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and the base.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Directed ortho-Metalation and Silylation
This protocol is a general procedure for DoM.[7]
-
Setup: Add this compound (1.0 equivalent) to an oven-dried, three-necked flask equipped with a thermometer, a dropping funnel, and an argon inlet. Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise to the cold solution. Stir at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the ortho-silylated product.
References
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Gujjarappa, R., & Guisán, J. M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(22), 4041-4044. Available at: [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Sawamura, M., & Ito, Y. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
Various Authors. (n.d.). Aromatic nucleophilic substitution. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Various Authors. (2025). Synthesis of alpha-Fluoro Ethers by Cleavage of O,S-Acetals with Xenon Difluoride. ResearchGate. Available at: [Link]
-
Chegg. (2021). Solved 1. Diaryl ethers cannot be synthesized using the.... Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN101817724A - Preparation method of 1,2,4-trifluoro-benzene.
-
Kuder, K., et al. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
Various Authors. (2025). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. ResearchGate. Available at: [Link]
- Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance. Chinese Journal of Chemistry, 26(7), 1173-1188.
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute. Available at: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Directed (ortho) Metallation. Available at: [Link]
-
Reddit. (2025). Help with Ullmann Coupling. r/Chempros. Available at: [Link]
-
National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC. Available at: [Link]
-
Osbourn, J. (2014). meta-Fluorotoluene Synthesis. YouTube. Available at: [Link]
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. One moment, please... [govtpgcdatia.ac.in]
- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. byjus.com [byjus.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ether cleavage - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Technical Support Center: Cross-Coupling Reactions with 1-Fluoro-2-phenoxybenzene
Welcome to the technical support center for researchers utilizing 1-fluoro-2-phenoxybenzene in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in these challenging transformations. As your virtual application scientist, my goal is to equip you with the knowledge to diagnose issues, optimize conditions, and achieve your desired synthetic outcomes.
The use of aryl fluorides as electrophiles in palladium-catalyzed cross-coupling is a formidable challenge due to the high bond dissociation energy of the C–F bond. The presence of an electron-donating phenoxy group further complicates the electronic landscape of the substrate. This guide is structured to address these specific difficulties systematically.
Troubleshooting Guide: From Failed Reactions to Optimized Success
This section is organized by common problems encountered in the laboratory. Follow the diagnostic questions to identify the root cause of your issue and implement the recommended solutions.
Issue 1: Low to No Product Yield
This is the most frequent challenge, often pointing to a fundamental problem with the catalytic cycle, particularly the initial oxidative addition step.
Q1: My reaction shows no conversion of the starting material. Where should I start my investigation?
A1: When a reaction fails completely, a systematic check of your reagents and setup is the critical first step. Before assuming a complex mechanistic failure, verify the fundamentals.
-
Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed. Standard catalysts like Pd(PPh₃)₄ are particularly oxygen-sensitive.[1]
-
Catalyst Activity: Is your palladium source active? If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This process can be inefficient. Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which provides a more reliable source of the active catalyst.[2][3]
-
Reagent Purity & Stability:
-
Boronic Acid/Ester (Suzuki Coupling): Boronic acids are prone to protodeboronation, a side reaction that consumes the reagent.[4] Use fresh, high-purity boronic acids or consider more stable alternatives like boronate esters (pinacol, MIDA) or potassium trifluoroborate salts.
-
Amine/Alkyne Quality: Ensure your nucleophile is pure and free of contaminants that could poison the catalyst.
-
Base Quality: Bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic. Using old or improperly stored base can introduce water and other impurities, killing the reaction.
-
Q2: I've confirmed my reagents and setup are pristine, but the reaction still fails. How do I select a catalyst system potent enough for C–F activation?
A2: Activating a C(sp²)–F bond is the energetic crux of the reaction. Standard catalyst systems, like those based on PPh₃, are almost always ineffective for this transformation.[5] You must employ a catalyst system specifically designed to overcome a high activation barrier for oxidative addition.
The solution lies in using ligands that are both sterically bulky and electron-rich .
-
Mechanism: Bulky ligands promote the formation of a highly reactive, monoligated 12-electron L₁Pd(0) intermediate. This coordinatively unsaturated species is more reactive in the oxidative addition step.[6] Electron-donating ligands increase the electron density on the palladium center, which also facilitates its insertion into the electron-deficient C–F bond.
-
Recommended Ligands: The most successful ligands for challenging couplings fall into two main classes:
-
Bulky Biaryl Monophosphines (Buchwald Ligands): These are the gold standard. Ligands like SPhos, XPhos, and RuPhos have proven highly effective.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be sterically tuned. Ligands like IPr and IMes are excellent choices, particularly for Suzuki couplings.[2]
-
Below is a troubleshooting workflow to diagnose a failed reaction.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Q3: My reaction is sluggish and gives low yields even with an advanced catalyst system. How should I adjust the reaction conditions?
A3: If you have a competent catalyst but poor performance, the reaction environment (base, solvent, temperature) is likely suboptimal.
-
Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling).[7] For difficult couplings, a strong base is often required.
-
Solvent Choice: The solvent must solubilize all components and be stable at high temperatures. Aprotic polar solvents or ethereal solvents are standard.
-
Temperature: C–F activation requires significant thermal energy. Most successful couplings of aryl fluorides occur at elevated temperatures, often between 100-140 °C.
The following table provides starting points for optimizing your conditions for different cross-coupling reactions involving this compound.
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos, IPr | K₃PO₄, Cs₂CO₃, CsF | Toluene/H₂O, Dioxane/H₂O | 80 - 120 |
| Buchwald-Hartwig | RuPhos, BrettPhos, AdBippyPhos | NaOtBu, KOtBu, LHMDS | Toluene, Dioxane | 100 - 130 |
| Sonogashira (Cu-free) | SPhos, cataCXium® A | Cs₂CO₃, K₂CO₃ | Dioxane, DMF, NMP | 100 - 140 |
Issue 2: Significant Side Product Formation
If your reaction is consuming starting material but not producing the desired product, you are likely facing issues with side reactions. Identifying the major byproduct is key to solving the problem.
Q4: I'm observing a significant amount of phenol or anisole in my crude reaction mixture. What is happening?
A4: This indicates that you are likely experiencing C–O bond cleavage of the phenoxy group rather than the intended C–F bond activation. While palladium catalysts can mediate this, it is a much more common reaction pathway when using nickel catalysts .[8] If you are using a palladium catalyst, this side reaction could be promoted by very high temperatures or specific ligands that favor C–O oxidative addition.
-
Solution:
-
Confirm Your Catalyst: Ensure you are using a palladium source, not nickel.
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still provides some conversion (e.g., start at 80 °C and slowly increase).
-
Change the Ligand: Switch to a well-established ligand for C-F activation, like SPhos or XPhos, which are less commonly reported for C-O cleavage under typical cross-coupling conditions.
-
Q5: My Suzuki reaction is producing large amounts of benzene (from phenylboronic acid) or a related arene. What is this side reaction and how can I stop it?
A5: You are observing protodeboronation , a common Suzuki coupling side reaction where the C–B bond of the organoboron reagent is cleaved by a proton source (often water) and replaced with a C–H bond.[4] This is especially problematic with electron-rich boronic acids.
-
Solutions:
-
Use Anhydrous Conditions (Carefully): While some water can be beneficial in Suzuki reactions, excess water promotes protodeboronation. Ensure your solvents are dry.
-
Optimize the Base: Strong hydroxide bases can accelerate this side reaction. Switch to a weaker or non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[4]
-
Use a More Stable Boron Reagent: As mentioned in Q1, potassium trifluoroborate salts (ArBF₃K) or boronate esters (e.g., Ar-B(pin)) are significantly more resistant to protodeboronation and act as a slow-release source of the active boronic acid.[4]
-
Q6: My Sonogashira reaction is yielding a dimer of my alkyne (a diyne) instead of the cross-coupled product. How do I prevent this?
A6: This is the Glaser-Hay homocoupling of terminal alkynes, a classic side reaction in Sonogashira couplings. It is almost always promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solutions:
-
Run a Copper-Free Sonogashira: The most effective solution is to eliminate the copper co-catalyst entirely. This requires a highly active palladium/phosphine system, often with a bulky ligand like SPhos or cataCXium® A, and a strong base.[9]
-
Strictly Anaerobic Conditions: If you must use a copper co-catalyst, it is absolutely critical to maintain a rigorously oxygen-free environment throughout the entire reaction setup and duration.
-
Frequently Asked Questions (FAQs)
Q: Is the C–F or the C–O bond of this compound more likely to react?
A: Under typical palladium-catalyzed cross-coupling conditions with modern bulky phosphine ligands, the reaction is heavily biased towards activating the C–F bond, despite its strength. C–O cleavage of aryl ethers is a known reaction but generally requires different catalytic systems (often nickel-based) or much harsher conditions.[8] For practical purposes in a palladium-catalyzed synthesis, you should troubleshoot with the assumption that the C–F bond is the intended reactive site.
Q: Can the fluorine atom interfere with the palladium catalyst?
A: Yes, the fluoride anion (F⁻) generated during the catalytic cycle can interact with the palladium center. Some studies have shown that excess fluoride can inhibit or alter the reactivity of certain palladium complexes by affecting the Pd(II)/Pd(IV) redox couple or participating in ligand exchange.[10][11] This is another reason why a highly efficient catalyst that turns over quickly is essential, to minimize the buildup of potentially inhibitory species.
Q: Why are Buchwald-Hartwig aminations of aryl fluorides so difficult?
A: The Buchwald-Hartwig amination involves a delicate balance.[12][13] The oxidative addition of the C–F bond is difficult and requires an electron-rich palladium center. However, the subsequent C–N reductive elimination is often favored from a more electron-deficient palladium center. This electronic tug-of-war makes finding a single ligand that optimally promotes both key steps challenging. Ligands like BrettPhos and RuPhos have been specifically designed with steric and electronic properties to balance these competing requirements.
Q: I need to perform this coupling on a large scale. What should I consider?
A: For multigram synthesis, catalyst loading, cost, and reaction homogeneity become critical.
-
Catalyst Loading: Screen for the lowest possible catalyst loading that still provides an acceptable reaction rate and yield. High turnover number catalysts are essential.
-
Homogeneity: Strong, insoluble inorganic bases like K₃PO₄ can cause stirring issues and inconsistent heating on a large scale.[14] Consider exploring soluble organic bases like DBU or switching to a solvent system where the base has better solubility, though this will require re-optimization.
-
Workup: High loadings of phosphine ligands can sometimes complicate purification. Consider using a precatalyst that uses a lower ligand:palladium ratio.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid. It is designed to address the challenges of C–F activation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely anaerobic environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 dioxane:water ratio and a final concentration of ~0.2 M with respect to the aryl fluoride.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
The following diagram illustrates the key relationships in designing a successful cross-coupling reaction for this challenging substrate.
Sources
- 1. reddit.com [reddit.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thalesnano.com [thalesnano.com]
- 10. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 11. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Fluoro-2-phenoxybenzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Fluoro-2-phenoxybenzene. This molecule is a valuable building block, but its reactions are often plagued by catalyst deactivation, leading to stalled reactions, poor yields, and inconsistent results. This guide provides in-depth troubleshooting advice, detailed protocols, and a causal understanding of the deactivation mechanisms to help you maintain a stable and efficient catalytic system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst performance.
Q1: My cross-coupling reaction with this compound starts well but then slows down or stops completely. What's the most likely cause?
A: The most common culprit is catalyst poisoning by fluoride ions. The C-F bond in your substrate, while generally stable, can be activated under certain catalytic conditions, leading to the release of F⁻. These fluoride ions can strongly coordinate to the metal center of your catalyst (e.g., Palladium), altering its electronic properties or blocking active sites, thereby inhibiting its catalytic activity.[1][2]
Q2: I'm observing a color change in my catalyst (e.g., from light yellow to black) and a loss of activity. What does this indicate?
A: A color change to black typically signifies the formation of palladium black (Pd(0) agglomerates). This can be caused by several factors, including ligand degradation, unsuitable reaction temperatures, or reductive processes. Fluoride ions have been shown to facilitate the reduction of active Pd(II) species to inactive Pd(0) complexes, which can then agglomerate.[3] This process, known as sintering or thermal degradation, results in a significant loss of active surface area.[4]
Q3: Can I simply increase the catalyst loading to overcome deactivation?
A: While adding more catalyst might seem like a quick fix to push a sluggish reaction to completion, it is not an ideal solution. It increases costs, complicates product purification by introducing higher levels of residual metal, and does not address the root cause of the deactivation. Understanding and preventing the deactivation mechanism is a more robust and scalable strategy.
Q4: How do I distinguish between catalyst poisoning and fouling?
A: Poisoning is a chemical deactivation where a substance (the poison, e.g., F⁻) bonds directly to the catalyst's active sites.[5] Fouling is a physical process where the catalyst surface and pores are blocked by deposits, such as carbonaceous material (coke).[5] A key differentiator is often reversibility. Some forms of poisoning can be reversible if the poison is removed from the feed, while fouling almost always requires a separate regeneration step (e.g., calcination) to burn off the deposits.[5][6]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving catalyst deactivation issues based on common experimental observations.
Problem: Gradual or Sudden Decrease in Reaction Rate and Yield
This is the most frequent issue encountered. The troubleshooting workflow below can help identify the cause and solution.
Caption: Troubleshooting workflow for decreased catalytic activity.
In-Depth Analysis of Causes and Solutions
Cause 1: Fluoride-Induced Deactivation
The C-F bond cleavage in this compound releases fluoride ions, which are a potent poison for many transition metal catalysts, particularly palladium.
-
Mechanism: Fluoride can interact with the catalyst in several ways:
-
Direct Coordination: F⁻ can coordinate to the Pd(II) center, forming stable fluoride complexes that are catalytically inactive.
-
Reductive Processes: The presence of fluoride can inhibit key steps in the catalytic cycle or even promote the reduction of the active Pd(II) or Pd(IV) species to inactive Pd(0).[1][2] This can disrupt catalytic cycles that rely on a specific oxidation state.[7]
-
Ligand Stripping: Highly electronegative fluoride can potentially displace essential supporting ligands from the metal center.
-
-
Mitigation Strategies:
-
Fluoride Scavengers: The addition of a stoichiometric or sub-stoichiometric amount of a Lewis acid that has a high affinity for fluoride (e.g., boronic acids, aluminum compounds) can trap F⁻ ions before they reach the catalyst.
-
Ligand Selection: Employing robust, electron-donating ligands can sometimes stabilize the catalytic species against fluoride poisoning. Ligands that form more rigid pincer-type complexes may offer greater stability.[2]
-
Reaction Condition Optimization: Lowering the reaction temperature can often reduce the rate of C-F bond activation relative to the desired reaction, thus minimizing the release of fluoride.
-
Cause 2: Fouling by Carbonaceous Deposits (Coking)
At elevated temperatures, organic molecules can decompose or polymerize on the catalyst surface, leading to the formation of coke, which physically blocks pores and active sites.
-
Mechanism: Side reactions, substrate/product polymerization, or ligand degradation can produce heavy organic molecules that adsorb strongly to the catalyst surface and, under thermal stress, convert to carbonaceous deposits.[6]
-
Mitigation and Solution:
-
Temperature Control: Avoid excessive temperatures that can promote thermal degradation of reactants or products.
-
Solvent Choice: Use a solvent that effectively dissolves all organic species to prevent their precipitation onto the catalyst.
-
Catalyst Regeneration: Fouled catalysts can often be regenerated. A detailed protocol for oxidative regeneration is provided in Section 3.
-
Table 1: Summary of Common Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause in this compound Reactions | Effect on Catalyst | Diagnostic Signal | Mitigation/Solution |
| Poisoning | Release of Fluoride (F⁻) ions from C-F bond cleavage.[1] | Chemical modification of active sites; inhibition of catalytic cycle.[2] | Sudden loss of activity; presence of F⁻ in the reaction mixture. | Use of fluoride scavengers; robust ligand design; temperature optimization. |
| Fouling (Coking) | Polymerization or degradation of organic species on the catalyst surface.[6] | Physical blockage of active sites and pores. | Gradual loss of activity; visible darkening/blackening of the catalyst. | Catalyst regeneration via oxidative treatment; optimization of reaction conditions.[8] |
| Thermal Degradation (Sintering) | Agglomeration of metal nanoparticles at high temperatures.[4] | Loss of active surface area. | Gradual, often irreversible loss of activity; particle size increase (TEM). | Operate at the lowest effective temperature; use thermally stable supports. |
| Leaching | Dissolution of the active metal species into the reaction medium. | Loss of active sites from the support. | Metal traces in the product after filtration; loss of activity upon reuse. | Stronger metal-support interaction; use of chelating ligands. |
Section 3: Key Experimental Protocols
Adherence to validated protocols is crucial for reproducible results. Here we detail the procedure for regenerating a fouled catalyst.
Protocol 1: Oxidative Regeneration of a Fouled Palladium Catalyst
This protocol is designed to remove carbonaceous deposits (coke) from a supported palladium catalyst (e.g., Pd/C, Pd/Al₂O₃). Caution: This procedure involves high temperatures and oxidizing atmospheres. Always perform in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To restore catalytic activity by burning off organic residues.
Materials:
-
Spent/deactivated catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz or ceramic tube
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (Air or a dilute mixture of O₂ in N₂)
Methodology:
-
Catalyst Loading: Carefully load the spent catalyst into the center of the quartz tube. Ensure the catalyst bed is not too thick to allow for uniform gas flow.
-
Inert Purge (Degassing):
-
Assemble the tube in the furnace and connect the gas lines.
-
Begin purging the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual air and volatile organics.
-
-
Thermal Treatment (Pyrolysis Step):
-
Oxidation Step (Coke Removal):
-
Cool the furnace down to 350-400°C under the inert gas flow. Do not introduce oxygen at high temperatures to avoid uncontrolled combustion and severe metal sintering.
-
Once the temperature is stable, gradually introduce the oxidizing gas (e.g., start with 1-2% O₂ in N₂, or use clean, dry air) while maintaining a total flow rate of 50-100 mL/min.
-
Hold at this temperature for 3-5 hours, or until the exit gas stream shows no more CO₂ (if monitoring is available). This step carefully burns off the carbon deposits.
-
-
Cool Down:
-
Switch the gas flow back to the inert gas.
-
Turn off the furnace and allow the catalyst to cool down to room temperature under the inert atmosphere.
-
-
Validation (Crucial Step):
-
Test the regenerated catalyst's activity using a standard benchmark reaction. Compare its performance to that of the fresh and the deactivated catalyst to quantify the success of the regeneration.
-
Section 4: Deeper Dive: The Mechanism of Fluoride-Induced Deactivation
Understanding the underlying organometallic chemistry is key to rationally designing better catalytic systems.
Caption: Generalized pathway of fluoride poisoning in a Pd(II) catalytic cycle.
As illustrated, the desired catalytic cycle relies on the facile interconversion of palladium oxidation states. The substrate, this compound, is intended to participate in the main cycle. However, a parasitic side reaction can cause C-F bond activation, releasing a fluoride ion. This ion acts as a potent poison by intercepting the active LₙPd(II) catalyst to form a highly stable and catalytically inert palladium-fluoride complex.[1][9] This effectively removes the catalyst from the active cycle, leading to a sharp decline in the reaction rate. Some studies suggest that fluoride can also interfere with Pd(II)/Pd(IV) cycles by promoting undesired reduction pathways, which also quenches catalytic activity.[2]
References
-
Title: Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple Source: Chemical Science, RSC Publishing URL: [Link]
-
Title: Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple Source: RSC Publishing URL: [Link]
-
Title: Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes Source: Organometallics, ACS Publications URL: [Link]
- Title: Method for reactivating palladium catalysts Source: Google Patents URL
-
Title: Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene Source: ResearchGate URL: [Link]
-
Title: Mechanisms of catalyst deactivation Source: SciSpace URL: [Link]
-
Title: Mechanisms of catalyst deactivation. Source: ResearchGate URL: [Link]
- Title: Regeneration of palladium hydrogenation catalyst Source: Google Patents URL
-
Title: Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides Source: PMC, NIH URL: [Link]
-
Title: Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine Source: DCL Inc URL: [Link]
-
Title: The renaissance of palladium(II)-catalyzed oxidation chemistry Source: PMC, NIH URL: [Link]
-
Title: Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies Source: Energy Advances, RSC Publishing URL: [Link]
-
Title: Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 Source: YouTube URL: [Link]
Sources
- 1. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 9. Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrodefluorination as a Side Reaction
Welcome to the technical support center for managing hydrodefluorination (HDF) as a side reaction. This resource is designed for researchers, scientists, and drug development professionals who encounter the undesired cleavage of carbon-fluorine (C-F) bonds in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose, control, and mitigate unwanted HDF, thereby improving the efficiency and selectivity of your reactions.
Introduction: The Challenge of the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts unique and often desirable properties to molecules, such as enhanced metabolic stability and altered lipophilicity.[1][2] However, under certain reductive or catalytic conditions, this robust bond can be cleaved and replaced by a carbon-hydrogen bond in a process known as hydrodefluorination.[3] While HDF is a valuable transformation when intended, its emergence as a side reaction can lead to complex product mixtures, reduced yield of the desired product, and challenges in purification. This guide will equip you with the knowledge to manage this common yet often perplexing side reaction.
Part 1: Troubleshooting Guide - When Hydrodefluorination Derails Your Synthesis
This section is structured to address common problems encountered in the lab. Each problem is followed by a series of potential causes and actionable solutions based on mechanistic principles.
Problem 1: I am observing significant hydrodefluorination of my starting material or product.
Potential Cause A: Inadvertent Activation of C-F Bonds by the Catalyst System.
Many transition metal catalysts, particularly those with electron-rich, low-valent metal centers (e.g., Pd(0), Ni(0), Rh(I), Ru(II)), are capable of activating C-F bonds, often via oxidative addition.[3][4] This is a common pathway for undesired HDF in cross-coupling reactions.
Solutions:
-
Ligand Modification: The electronic and steric properties of the ligands on your metal catalyst play a crucial role.
-
Switch to more electron-withdrawing ligands to decrease the electron density on the metal center, making it less prone to oxidatively add into a C-F bond.
-
Employ bulkier ligands that sterically hinder the approach of the C-F bond to the metal center.
-
-
Catalyst Choice: If ligand modification is insufficient, consider a different catalyst altogether. For instance, some copper or iron-based catalysts may exhibit lower HDF activity for your specific substrate.
-
Main Group Catalysis: In some cases, transitioning to a main-group-element-based catalytic system, such as those involving bismuth or phosphorus, might offer a different reactivity profile that avoids the C-F activation pathway.[5][6]
Potential Cause B: The Hydride Source is Too Reactive.
The presence of a potent hydride source is a key driver for HDF. Common sources include silanes (e.g., Et₃SiH, (EtO)₃SiH), boranes, or molecular hydrogen (H₂) in the presence of a suitable catalyst.[3][7]
Solutions:
-
Select a Milder Hydride Source: If your primary reaction does not require a strong hydride donor, switch to a milder one. For example, if using a silane, consider one with less hydridic character. In transfer hydrogenation reactions, isopropanol is often a milder alternative to H₂ gas.[2]
-
Control the Stoichiometry: Use the minimum effective amount of the hydride source. An excess can significantly increase the rate of the HDF side reaction.
-
Change the Additive: In some reactions, additives like bases or co-catalysts can generate reactive hydride species in situ. Re-evaluate the necessity and identity of these additives.
Potential Cause C: Reaction Conditions are Too Harsh.
Elevated temperatures and prolonged reaction times provide the necessary activation energy and opportunity for the thermodynamically favorable, yet often kinetically slow, hydrodefluorination to occur.
Solutions:
-
Lower the Reaction Temperature: Operate at the lowest temperature that allows for an acceptable rate of your desired transformation.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by UPLC-MS or ¹⁹F NMR) and quench the reaction as soon as the desired product is formed to prevent subsequent HDF.
-
Consider Alternative Energy Sources: Photoredox catalysis, for example, can often be performed at room temperature, potentially minimizing thermally driven HDF.[1][8]
Problem 2: Hydrodefluorination is occurring at a specific, undesired position on my molecule (Regioselectivity Issues).
Potential Cause: Electronic and Steric Factors Directing HDF.
The regioselectivity of HDF is often predictable. C-F bonds at positions that are electron-deficient or activated by ortho-substituents are more susceptible to cleavage.[9] For example, in polyfluorinated arenes, HDF is often favored at positions with two ortho-fluorine substituents.[9]
Solutions:
-
Protecting Groups: If the HDF is occurring at a site remote from your desired reaction center, consider the temporary installation of a protecting group to electronically or sterically disfavor C-F bond activation at that position.
-
Substrate Redesign: In the context of drug development, if a particular fluoro-substituted position is consistently problematic, it may be necessary to reconsider the substitution pattern of the core scaffold.
-
Catalyst-Directed Selectivity: Some catalytic systems exhibit inherent regioselectivity. For instance, a catalyst might preferentially activate a C-F bond adjacent to a directing group.[10] Researching catalysts known for specific regioselectivities in HDF can provide a solution.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I detect and quantify hydrodefluorination in my reaction mixture?
A1: A combination of analytical techniques is often best:
-
¹⁹F NMR Spectroscopy: This is the most direct method. The disappearance of a fluorine signal and the appearance of new signals corresponding to the HDF product provide conclusive evidence. Integration of the signals can be used for quantification.
-
Mass Spectrometry (GC-MS or LC-MS): The mass of the HDF product will be lower than the starting material by 18 Da (the difference between F and H). This is a highly sensitive method for detecting even trace amounts of the side product.[7]
-
¹H NMR Spectroscopy: The appearance of a new aromatic or aliphatic proton signal, often with coupling to adjacent fluorine atoms (if any remain), is indicative of HDF.
| Analytical Technique | Information Provided | Key Advantages |
| ¹⁹F NMR | Direct observation of C-F bond cleavage, quantification | Unambiguous for fluorine-containing compounds |
| Mass Spectrometry | Detection of product mass change (M-18) | High sensitivity, suitable for complex mixtures |
| ¹H NMR | Observation of new C-H bond formation | Readily available, provides structural information |
| Combustion Ion Chromatography (CIC) | Measures total organofluorine content | Useful for assessing overall defluorination in environmental samples[11] |
Q2: My reaction involves a trifluoromethyl (CF₃) group. Am I at risk for HDF?
A2: Yes, CF₃ groups can undergo hydrodefluorination, often sequentially, to form difluoromethyl (CF₂H), monofluoromethyl (CH₂F), and eventually methyl (CH₃) groups.[1][8] The C-F bonds in a CF₃ group are often activated towards reductive cleavage.[7] Strategies to mitigate this include using milder reductants and carefully controlling reaction conditions. Photoredox catalysis has shown promise for the selective mono-hydrodefluorination of CF₃ groups.[1][8]
Q3: Can the solvent choice influence the extent of hydrodefluorination?
A3: Absolutely. The solvent can impact HDF in several ways:
-
Polarity: Polar solvents can stabilize charged intermediates or transition states that may be involved in certain HDF mechanisms, such as those proceeding via fluoride abstraction.[7]
-
Coordinating Ability: Solvents that can coordinate to the catalyst (e.g., THF, acetonitrile) can modulate its reactivity, sometimes suppressing HDF by occupying coordination sites.
-
Proton Source: Protic solvents can sometimes act as a proton source in the final step of an HDF cycle.
It is often worthwhile to screen a range of solvents with varying polarities and coordinating abilities.
Q4: Are there any "metal-free" conditions that can cause hydrodefluorination?
A4: Yes. While transition metals are common culprits, HDF can occur under metal-free conditions.
-
Photoredox Catalysis: Organic dyes or other photocatalysts can facilitate single-electron transfer to a fluorinated substrate, leading to a radical anion that can then expel a fluoride ion.[1][8]
-
Strong Lewis Acids: Highly electrophilic species, such as silylium cations or phosphonium species, can abstract a fluoride anion from a C-F bond, initiating the HDF process.[7][12][13]
-
Reductive Conditions: Strong reducing agents, such as zinc dust in aqueous ammonia, can promote reductive HDF through a series of single-electron transfer steps.[3]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Monitoring a Reaction for HDF by ¹⁹F NMR
-
Prepare the Reaction: Set up your primary reaction as planned.
-
Initial Sample (t=0): Before initiating the reaction (e.g., before adding the catalyst or heating), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add an internal standard with a known ¹⁹F chemical shift and concentration (e.g., fluorobenzene) if quantification is desired.
-
Acquire ¹⁹F NMR Spectrum: Obtain a ¹⁹F NMR spectrum of the t=0 sample. This will serve as your baseline.
-
Initiate and Monitor: Start the reaction. At regular intervals (e.g., every hour), repeat steps 2-4.
-
Data Analysis: Compare the spectra over time. Look for a decrease in the intensity of the signal(s) corresponding to your starting material and the emergence of new signals. The chemical shift of the new signals will indicate the electronic environment of the newly formed C-H bond's neighboring fluorine atoms, if any.
Diagrams
Diagram 1: General Catalytic Cycle for Undesired Hydrodefluorination
A common pathway for catalyst-driven hydrodefluorination.
Diagram 2: Troubleshooting Logic Flow for HDF
A decision tree for addressing unwanted hydrodefluorination.
References
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
-
Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. ACS Publications. [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
-
Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis. [Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]
-
Hydrodefluorination. Wikipedia. [Link]
-
Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Angewandte Chemie International Edition in English. [Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PMC - NIH. [Link]
-
Initially proposed hydrodefluorination mechanism by Lewis acidic PV species 1.11. ResearchGate. [Link]
-
Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. Organic Letters. [Link]
-
Hydrodefluorination Research Articles. R Discovery. [Link]
-
Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by SiC/Graphene Catalyst. ResearchGate. [Link]
-
Hydrodefluorination. Grokipedia. [Link]
-
Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR₃)₂(CO)(H)₂]: predicted scope and regioselectivities. Dalton Transactions. [Link]
-
Treatment Mitigation Strategies for Poly-and Perfluoroalkyl Substances. Semantic Scholar. [Link]
-
Treatment Mitigation Strategies for Poly- and Perfluorinated Chemicals. Water Research Foundation. [Link]
-
Improving selectivity in catalytic hydrodefluorination by limiting S N V reactivity. PDF. [Link]
-
C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Chemical Science. [Link]
-
Method of H₂ Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology. [Link]
-
Overview on PFAS analytical methods. Publications Office of the EU. [Link]
-
Analytical Method Summaries. Eurofins. [Link]
-
Closing PFAS analytical gaps. NSF Public Access Repository. [Link]
-
Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts. Environmental Science: Processes & Impacts. [Link]
-
Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox Catalysis. Organic Letters. [Link]
Sources
- 1. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32962C [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pub.norden.org [pub.norden.org]
- 12. Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Detecting Impurities in 1-Fluoro-2-phenoxybenzene
Welcome to the technical support center for the analysis of 1-Fluoro-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Here, we address common challenges and provide robust, validated methodologies to ensure the quality and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they originate?
A1: Impurities in this compound typically arise from the synthesis process, which often involves the Ullmann condensation or a similar nucleophilic aromatic substitution reaction. Potential impurities can be categorized as organic or inorganic.[1][2]
-
Organic Impurities: These can include unreacted starting materials (e.g., fluorobenzene, phenol), intermediates, and by-products from side reactions.[1] Positional isomers, where the phenoxy group is at a different position on the fluorobenzene ring, are also a possibility.
-
Inorganic Impurities: These may consist of residual catalysts, reagents, or salts used during the manufacturing process.[1]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: For routine analysis, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is often the method of choice due to its high resolution for separating volatile and semi-volatile organic compounds.[1][3] For more comprehensive profiling and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended as it provides both separation and structural information.[1][2][4] High-Performance Liquid Chromatography (HPLC) can also be employed, especially for less volatile impurities or if derivatization is required.[1][3][5]
Q3: How can I definitively identify an unknown impurity?
A3: The definitive structural elucidation of an unknown impurity typically requires a combination of hyphenated analytical techniques.[6]
-
Isolation: The first step is to isolate the impurity, often using preparative HPLC.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering clues to the impurity's structure.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for determining the precise molecular structure, including connectivity and stereochemistry.[1][7][8] Techniques like 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are invaluable.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying the functional groups present in the impurity.[1]
-
The collective data from these techniques allows for the unambiguous identification of the impurity's structure.[9]
Q4: What are the key parameters for validating an analytical method for impurity detection?
A4: Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[10][11] According to ICH guidelines, the key validation parameters for impurity methods include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[11][12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.[11]
-
Range: The interval between the upper and lower concentrations of the impurity that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][14] This includes repeatability and intermediate precision.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
A comprehensive table summarizing these parameters is provided below.
| Validation Parameter | Description |
| Specificity | Demonstrates that the method can distinguish the analyte from impurities and matrix components.[12] |
| LOD | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Linearity | The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[13] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] |
| Robustness | The capacity of a method to remain unaffected by small but deliberate variations in method parameters. |
Troubleshooting Guides
GC Analysis Troubleshooting
// Nodes Start [label="Problem Observed in GC Chromatogram", fillcolor="#FBBC05", fontcolor="#202124"]; NoPeaks [label="No Peaks or Very Small Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakShape [label="Poor Peak Shape (Tailing/Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Baseline [label="Baseline Issues (Noise/Drift)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RetentionTime [label="Retention Time Shifts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// No Peaks Solutions CheckSyringe [label="Check Syringe for Blockage/Bubbles", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckInjector [label="Verify Injector Temperature & Septum", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckColumn [label="Confirm Column Installation & Carrier Gas Flow", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckDetector [label="Ensure Detector is On & Gases are Flowing", fillcolor="#F1F3F4", fontcolor="#202124"];
// Peak Shape Solutions ColumnActivity [label="Column Activity/Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; InjectionTechnique [label="Improper Injection Technique", fillcolor="#F1F3F4", fontcolor="#202124"]; InjectorTemp [label="Injector Temperature Too Low/High", fillcolor="#F1F3F4", fontcolor="#202124"]; FlowRate [label="Incorrect Carrier Gas Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Baseline Solutions Contamination [label="System Contamination (Septum Bleed, Dirty Liner)", fillcolor="#F1F3F4", fontcolor="#202124"]; GasLeak [label="Gas Leak or Impure Carrier Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; DetectorIssue [label="Detector Contamination/Instability", fillcolor="#F1F3F4", fontcolor="#202124"];
// Retention Time Solutions FlowRateVar [label="Carrier Gas Flow Rate Fluctuation", fillcolor="#F1F3F4", fontcolor="#202124"]; OvenTemp [label="Oven Temperature Inconsistency", fillcolor="#F1F3F4", fontcolor="#202124"]; ColumnChange [label="Column Aging or Change in Stationary Phase", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> NoPeaks [label="Symptom"]; Start -> PeakShape [label="Symptom"]; Start -> Baseline [label="Symptom"]; Start -> RetentionTime [label="Symptom"];
NoPeaks -> CheckSyringe [label="Cause?"]; NoPeaks -> CheckInjector [label="Cause?"]; NoPeaks -> CheckColumn [label="Cause?"]; NoPeaks -> CheckDetector [label="Cause?"];
PeakShape -> ColumnActivity [label="Cause?"]; PeakShape -> InjectionTechnique [label="Cause?"]; PeakShape -> InjectorTemp [label="Cause?"]; PeakShape -> FlowRate [label="Cause?"];
Baseline -> Contamination [label="Cause?"]; Baseline -> GasLeak [label="Cause?"]; Baseline -> DetectorIssue [label="Cause?"];
RetentionTime -> FlowRateVar [label="Cause?"]; RetentionTime -> OvenTemp [label="Cause?"]; RetentionTime -> ColumnChange [label="Cause?"]; } end_dot Caption: Troubleshooting workflow for common GC issues.
Issue: Ghost Peaks in the Chromatogram
-
Potential Cause: Contamination from the septum, injector liner, or previous injections.[15]
-
Troubleshooting Steps:
-
Perform a blank run (injecting only the solvent) to confirm the presence of ghost peaks.
-
Replace the injector septum and liner.[16]
-
Bake out the column at a high temperature (within its specified limits) to remove contaminants.[17]
-
If the issue persists, consider solvent rinsing the column according to the manufacturer's instructions.[16]
-
Issue: Peak Tailing
-
Potential Cause: Active sites in the injector liner or on the column, or column overloading.[17][18]
-
Troubleshooting Steps:
-
Use a deactivated injector liner.
-
Condition the column as per the manufacturer's guidelines.
-
If the column is old, it may need to be replaced.
-
Reduce the sample concentration or injection volume to prevent overloading.[17]
-
HPLC Analysis Troubleshooting
// Nodes Start [label="Problem Observed in HPLC Chromatogram", fillcolor="#FBBC05", fontcolor="#202124"]; Pressure [label="Pressure Fluctuations/High Backpressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakShape [label="Poor Peak Shape (Splitting, Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Baseline [label="Baseline Noise or Drift", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Retention [label="Inconsistent Retention Times", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pressure Solutions Blockage [label="Check for Blockages (Frits, Tubing, Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; AirBubbles [label="Degas Mobile Phase/Purge Pump", fillcolor="#F1F3F4", fontcolor="#202124"]; PumpSeals [label="Inspect Pump Seals for Leaks/Wear", fillcolor="#F1F3F4", fontcolor="#202124"];
// Peak Shape Solutions ColumnIssue [label="Column Degradation or Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventMismatch [label="Sample Solvent/Mobile Phase Mismatch", fillcolor="#F1F3F4", fontcolor="#202124"]; InjectorProblem [label="Injector Seal Wear or Partial Loop Filling", fillcolor="#F1F3F4", fontcolor="#202124"];
// Baseline Solutions MobilePhaseContam [label="Contaminated Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; DetectorCell [label="Air Bubbles or Contamination in Detector Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; PumpFluctuation [label="Inconsistent Pumping/Mixing", fillcolor="#F1F3F4", fontcolor="#202124"];
// Retention Solutions MobilePhaseComp [label="Inaccurate Mobile Phase Composition", fillcolor="#F1F3F4", fontcolor="#202124"]; TempVariation [label="Temperature Fluctuations", fillcolor="#F1F3F4", fontcolor="#202124"]; ColumnEquilibration [label="Insufficient Column Equilibration Time", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Pressure [label="Symptom"]; Start -> PeakShape [label="Symptom"]; Start -> Baseline [label="Symptom"]; Start -> Retention [label="Symptom"];
Pressure -> Blockage [label="Cause?"]; Pressure -> AirBubbles [label="Cause?"]; Pressure -> PumpSeals [label="Cause?"];
PeakShape -> ColumnIssue [label="Cause?"]; PeakShape -> SolventMismatch [label="Cause?"]; PeakShape -> InjectorProblem [label="Cause?"];
Baseline -> MobilePhaseContam [label="Cause?"]; Baseline -> DetectorCell [label="Cause?"]; Baseline -> PumpFluctuation [label="Cause?"];
Retention -> MobilePhaseComp [label="Cause?"]; Retention -> TempVariation [label="Cause?"]; Retention -> ColumnEquilibration [label="Cause?"]; } end_dot Caption: Troubleshooting workflow for common HPLC issues.
Issue: High Backpressure
-
Potential Cause: Blockage in the system, often from particulate matter.[19][20] This could be in the guard column, column inlet frit, or tubing.[19]
-
Troubleshooting Steps:
-
Systematically disconnect components starting from the detector and working backward to the pump to identify the source of the blockage.
-
Replace the in-line filter or guard column.
-
If the column is blocked, try back-flushing it with a suitable solvent (check the manufacturer's instructions first).
-
Ensure all mobile phases are filtered and degassed properly to prevent precipitation and air bubbles.[19][21]
-
Issue: Split Peaks
-
Potential Cause: A void or channel in the column packing, a partially blocked frit, or an injection solvent that is too strong.[20][21]
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling of this compound
This protocol provides a general framework for the separation and identification of volatile and semi-volatile impurities.[1][4]
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or acetone.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identify peaks corresponding to impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the peak area percentage, assuming a similar response factor to the main component for preliminary analysis. For accurate quantification, a reference standard for the impurity is required.
-
Protocol 2: HPLC-UV Method for Quantification of a Known Impurity
This protocol is suitable for quantifying a specific, known non-volatile or less volatile impurity.[3][22]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of the impurity reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific impurity.[22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the impurity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the impurity standard against its concentration.
-
Determine the concentration of the impurity in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the percentage of the impurity in the original sample.
-
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025). YouTube.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- GC Troubleshooting. (n.d.). Stepbio.
- Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific.
- Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Sciences and Research.
- GC/MS Identification of Impurities. (2024). Medistri SA.
- IMPURITY PROFILING. (2024). IJCRT.org.
- Identification and profiling of impurities in Pharmaceuticals. (2025).
- Structure Elucid
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass.
- A REVIEW ON HIGH PERFORMANCE LIQUID CHROM
- High Performance Liquid Chromatography: An Overview. (2023). Journal of Drug Delivery and Therapeutics.
- Impurity Synthesis And Identific
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. ijsdr.org [ijsdr.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 10. particle.dk [particle.dk]
- 11. wjarr.com [wjarr.com]
- 12. scielo.br [scielo.br]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. stepbio.it [stepbio.it]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. mastelf.com [mastelf.com]
- 21. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 22. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-2-phenoxybenzene and 1-Fluoro-4-phenoxybenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric reactivity is fundamental to synthetic strategy and molecular design. This guide offers an in-depth, objective comparison of the reactivity of two structural isomers, 1-Fluoro-2-phenoxybenzene (the ortho-isomer) and 1-Fluoro-4-phenoxybenzene (the para-isomer), in the context of Nucleophilic Aromatic Substitution (SNAr). We will dissect the electronic and steric factors governing their reactivity, supported by mechanistic insights and a detailed experimental protocol for quantitative comparison.
The SNAr Mechanism: A Foundation for Comparison
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for the synthesis of complex aromatic molecules. Unlike nucleophilic substitutions at sp³ centers (SN1 and SN2), the SNAr mechanism typically proceeds via a two-step addition-elimination pathway.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The reaction concludes with the departure of a leaving group, restoring aromaticity.
The rate of an SNAr reaction is governed by the stability of the Meisenheimer intermediate. Two primary factors are at play:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like -NO₂) ortho and/or para to the leaving group is crucial. These groups delocalize the negative charge of the Meisenheimer complex, stabilizing it and lowering the activation energy of the first, rate-determining step.[3]
-
Leaving Group Ability: The leaving group's ability to depart influences the second step. For SNAr, the surprising trend is that fluoride is often the best leaving group among the halogens. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step.[3]
While the classic SNAr mechanism is stepwise, recent computational and experimental evidence suggests that many SNAr reactions may proceed through a concerted, "Meisenheimer transition state" pathway, especially when not activated by very strong EWGs like nitro groups.[1][4] Regardless of whether the mechanism is stepwise or concerted, the factors stabilizing negative charge on the aromatic ring remain paramount in determining reactivity.
Comparative Reactivity Analysis: Ortho vs. Para Phenoxy Group
In the case of this compound and 1-fluoro-4-phenoxybenzene, the activating group is the phenoxy substituent. Unlike a powerful nitro group, the phenoxy group exhibits a more nuanced electronic influence, possessing both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The interplay of these effects, combined with steric factors, dictates the comparative reactivity of the two isomers.
Electronic Effects
-
Inductive Effect (-I): The oxygen atom of the phenoxy group is highly electronegative, exerting an inductive pull on the electron density of the benzene ring. This effect is distance-dependent and is therefore felt more strongly at the ortho position than at the para position. This would suggest an enhancement of the electrophilicity of the carbon atom bonded to fluorine in the ortho-isomer.
-
Resonance Effect (+R): The lone pairs on the phenoxy oxygen can be delocalized into the aromatic π-system. This donation of electron density is most effective at the ortho and para positions. This effect counteracts the inductive withdrawal and deactivates the ring towards nucleophilic attack by increasing electron density at the reaction center.
The net electronic effect of the phenoxy group is a subtle balance between these opposing forces. However, for SNAr reactions, stabilization of the negative charge in the Meisenheimer intermediate is key. The resonance effect (+R) is destabilizing as it pushes electron density onto an already electron-rich intermediate. The inductive effect (-I) is stabilizing.
In a direct comparison, the stronger inductive effect of the phenoxy group from the ortho position is expected to provide greater stabilization for the Meisenheimer complex compared to the para position. This leads to the prediction that This compound should be more reactive than 1-fluoro-4-phenoxybenzene . This is analogous to the observed reactivity of 2-nitrofluorobenzene, which is about 30 times more reactive than its 4-substituted isomer in reactions with ammonia, where the stronger inductive effect of the ortho-nitro group dominates.[5]
Steric Effects
Steric hindrance can play a significant role in SNAr reactions, particularly when the substituent is at the ortho position.[6] The bulky phenoxy group in this compound could potentially hinder the approach of the incoming nucleophile to the reaction center (the carbon bearing the fluorine atom). This steric impediment would increase the activation energy and slow the reaction rate, counteracting the favorable electronic effect.
The magnitude of this steric effect is highly dependent on the size of the nucleophile. For small nucleophiles (e.g., methoxide, ammonia), the steric hindrance from the ortho-phenoxy group may be minimal. For larger nucleophiles (e.g., piperidine, secondary amines), the steric clash could become a dominant factor, potentially reversing the expected order of reactivity.[2]
Quantitative Data Summary
| Feature | This compound (ortho) | 1-Fluoro-4-phenoxybenzene (para) | Rationale |
| Electronic Effect | Stronger inductive (-I) stabilization of the Meisenheimer intermediate. | Weaker inductive (-I) stabilization. | The inductive effect is distance-dependent. |
| Steric Hindrance | Potentially significant, depending on the nucleophile's size. | Minimal steric hindrance at the reaction center. | The phenoxy group is adjacent to the C-F bond. |
| Predicted Reactivity | Higher (especially with small nucleophiles). | Lower . | The stronger inductive effect is predicted to outweigh steric hindrance for many common nucleophiles. |
Experimental Protocol: A Competitive Kinetic Study
To empirically determine the relative reactivity, a competitive experiment is the most robust approach. This method minimizes variations in experimental conditions, as both substrates compete for the same nucleophile in a single reaction vessel.
Objective:
To determine the relative rate of reaction of this compound and 1-fluoro-4-phenoxybenzene with a chosen nucleophile (e.g., sodium methoxide) in a polar aprotic solvent.
Materials:
-
This compound (Substrate O)
-
1-Fluoro-4-phenoxybenzene (Substrate P)
-
Sodium Methoxide (Nucleophile)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Dodecane (Internal Standard for GC analysis)
-
Reaction vessel (e.g., 50 mL round-bottom flask with magnetic stirrer and condenser)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Standard Preparation: Prepare stock solutions of Substrate O, Substrate P, and the expected products in DMSO for GC calibration.
-
Reaction Setup: In the reaction vessel, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 1-fluoro-4-phenoxybenzene in 20 mL of anhydrous DMSO. Add a known amount of dodecane (e.g., 0.5 mmol) as an internal standard.
-
Initiation: Place the vessel in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 80 °C). Allow the solution to equilibrate for 10 minutes.
-
Reaction Start: Add a solution of sodium methoxide (e.g., 1.5 mmol in 5 mL DMSO) to the reaction mixture via syringe. Start a timer immediately. This marks time t=0.
-
Monitoring: At regular intervals (e.g., t = 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (~0.1 mL) of the reaction mixture. Immediately quench the aliquot in a vial containing a dilute HCl solution to neutralize the methoxide.
-
Analysis: Analyze the quenched aliquots by GC-FID. The use of an internal standard allows for accurate quantification of the disappearance of the starting materials over time.
-
Data Processing: Plot the natural logarithm of the concentration of each isomer versus time. For a pseudo-first-order reaction (with the nucleophile in excess), the slope of this line will be the negative of the pseudo-first-order rate constant (-k'). The ratio of the slopes (k'ortho / k'para) will give the relative reactivity.
This type of kinetic study can be adapted for various nucleophiles and reaction conditions. High-throughput experimentation (HTE) techniques can also be employed to rapidly screen a wide range of variables.[8][9]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz help to visualize the complex chemical processes and experimental designs.
Caption: Generalized SNAr mechanism for ortho and para isomers.
Caption: Workflow for the competitive kinetic experiment.
Conclusion
The comparative reactivity of this compound and 1-fluoro-4-phenoxybenzene in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric effects. Theoretical analysis strongly suggests that the ortho-isomer will be more reactive due to the dominant, distance-dependent inductive stabilization provided by the phenoxy group. However, this enhanced electronic reactivity could be tempered by steric hindrance, particularly with bulky nucleophiles.
For synthetic chemists and drug development professionals, this implies that the choice of isomer can have a significant impact on reaction rates and outcomes. When designing syntheses, the ortho-isomer may be preferred for faster reactions with smaller nucleophiles. Conversely, the para-isomer offers a less sterically encumbered reaction site. The provided experimental protocol offers a reliable method for empirically determining the optimal substrate for a specific transformation, ensuring efficient and predictable outcomes in the synthesis of target molecules.
References
-
University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]
-
ResearchGate. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]
-
PubMed. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. Retrieved from [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubMed. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
The Macmillan Group, Princeton University. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]
-
DASH, Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
PubMed Central. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
PubMed Central, NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr reactions of aryl fluorides. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluoro-4-phenoxybenzene. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1138557-58-0 | 1-Bromo-2-fluoro-4-phenoxybenzene. Retrieved from [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 1-Fluoro-2-phenoxybenzene: An In-Depth Analysis of HPLC and GC-MS Methodologies
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible research. 1-Fluoro-2-phenoxybenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most suitable methodology for your analytical needs.
The Analytical Challenge: Characterizing this compound and Its Potential Impurities
This compound is a diaryl ether, a class of compounds known for their thermal and chemical stability. The primary route for its synthesis is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2] Understanding this synthesis is critical as it informs the potential impurity profile that our analytical methods must be able to detect and resolve.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Phenol and an activated fluorinated benzene derivative (e.g., 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene).
-
Homo-coupled Byproducts: Biphenyl derivatives formed from the coupling of two aryl halide molecules.
-
Isomeric Impurities: Impurities arising from the use of substituted starting materials or rearrangement reactions.
-
Residual Catalyst and Solvents: Traces of the copper catalyst and high-boiling solvents like DMF or NMP.[1]
Furthermore, degradation products can arise from improper storage or handling. Therefore, a robust purity validation must also consider potential degradants formed under stress conditions such as hydrolysis, oxidation, and photolysis.
The Contenders: A Tale of Two Chromatographies
The choice between HPLC and GC-MS for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[3]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[4] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which is relatively non-polar, a reversed-phase HPLC method is the logical choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[5] Separation occurs as the vaporized analyte is carried by an inert gas through a column containing a stationary phase. The coupling with a mass spectrometer provides an extra dimension of identification based on the mass-to-charge ratio of the analyte and its fragments, offering high specificity.[6] Given that this compound is a relatively small and thermally stable molecule, GC-MS presents itself as a highly suitable analytical option.
Experimental Design: A Head-to-Head Validation
To objectively compare these two techniques, we will outline a validation protocol for each, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] The validation will assess specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Part 1: High-Performance Liquid Chromatography (HPLC) Methodology
The rationale for the HPLC method development is to achieve a robust separation of this compound from its potential process-related impurities and degradation products. A C18 column is selected for its versatility in retaining non-polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength to achieve optimal resolution.
Caption: Workflow for HPLC Purity Validation of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 100 µg/mL in acetonitrile. Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
3. Forced Degradation Study: To demonstrate specificity and the stability-indicating nature of the method, a forced degradation study should be conducted.[7]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After degradation, neutralize the acidic and basic samples and dilute all samples to the target concentration for HPLC analysis.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
The rationale for the GC-MS method is to leverage the volatility of this compound for a high-resolution separation with the definitive identification power of mass spectrometry. A non-polar capillary column, such as a DB-5ms, is chosen due to its excellent performance with aromatic compounds. Electron ionization (EI) is selected as it provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of the main component and any co-eluting impurities.
Caption: Workflow for GC-MS Purity Validation of this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a volatile solvent suitable for GC, such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the chosen solvent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 100 µg/mL in the same solvent.
3. Forced Degradation Study: The same forced degradation conditions as described for the HPLC method should be applied. After degradation and neutralization (where applicable), the aqueous samples will require liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) to transfer the analyte and degradants into a GC-compatible matrix.
Comparative Performance Data
The following tables summarize the expected validation parameters for the two methodologies. This data is representative of what would be obtained in a typical validation study and serves as a basis for comparison.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 2: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision (n=6) | < 2.0% | < 2.5% |
Table 3: Accuracy and Sensitivity
| Parameter | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| LOD | ~0.3 µg/mL | ~0.1 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.5 µg/mL |
Discussion and Method Selection
Both HPLC and GC-MS are demonstrably suitable for the purity validation of this compound. The choice between them depends on the specific requirements of the analysis and the available instrumentation.
-
HPLC-UV offers excellent precision and accuracy and is a workhorse in most pharmaceutical quality control laboratories. Its primary advantage lies in its applicability to a broader range of compounds, should there be any non-volatile impurities or degradants. The sample preparation is straightforward, typically involving a simple "dilute and shoot" approach.[8]
-
GC-MS provides superior sensitivity and specificity.[5] The mass spectrometric detection allows for positive identification of the main peak and any impurities, which is a significant advantage, especially when characterizing unknown peaks found during stability or forced degradation studies. While this compound itself is volatile, some larger, related impurities or degradants might be less so, potentially requiring derivatization to improve their volatility for GC analysis.[8][9]
Recommendation:
-
For routine quality control where the impurity profile is well-established, HPLC-UV is a robust, reliable, and efficient choice.
-
For in-depth impurity profiling, characterization of unknown degradants, and method development , the superior specificity and sensitivity of GC-MS make it the preferred technique.
Ultimately, the most comprehensive approach to purity validation involves the use of two orthogonal methods. Employing both HPLC and GC-MS provides a high degree of confidence that all potential impurities are being detected and accurately quantified, ensuring the quality and consistency of this compound for its intended use in research and development.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2020). The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity. Retrieved from [Link]
-
ACS Publications. (2018). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. Retrieved from [Link]
-
National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2009). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
Patsnap. (2023). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
National Institutes of Health. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: GC-MS. Retrieved from [Link]
-
Oxford Academic. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
RSC Publishing. (2016). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]
-
MDPI. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Retrieved from [Link]
-
LCGC International. (2016). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
ResearchGate. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]
-
ResearchGate. (2015). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
ResearchGate. (2014). Copper Promoted Synthesis of Diaryl Ethers. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
NETZSCH. (n.d.). Characterization of the Composition and Thermal Decomposition Profile of Recycled Carpet Samples by TGA-FT-IR, TGA-MS, and TGA-GC-MS. Retrieved from [Link]
-
PubMed. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ResearchGate. (2019). The proposed mechanism for the Ullmann coupling of phenol and iodobenzene over Cu/CNTs. Retrieved from [Link]
-
National Institutes of Health. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
-
PubMed. (1995). [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
National Institutes of Health. (2021). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
ResearchGate. (2002). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
ResearchGate. (2017). Forced Degradation Studies. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2018). FTIR and GC-MS spectral analysis of Cucumis dipsaceous Ex. Spach. Ehreb leaves. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
A Spectroscopic Guide to Differentiating 1-Fluoro-2-phenoxybenzene and Its Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety and efficacy. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and physical properties. This guide provides an in-depth spectroscopic comparison of 1-fluoro-2-phenoxybenzene and its isomers, 1-fluoro-3-phenoxybenzene and 1-fluoro-4-phenoxybenzene, offering a robust framework for their unambiguous differentiation using fundamental spectroscopic techniques.
The structural similarity of these isomers presents a significant analytical challenge. All three share the same molecular formula (C₁₂H₉FO) and, consequently, the same nominal mass, rendering simple mass determination insufficient for distinction. However, the varied placement of the fluorine and phenoxy substituents creates unique electronic environments for each nucleus and distinct bond vibrational energies, which can be effectively probed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass Spectrometry (MS), particularly with detailed fragmentation analysis, further provides characteristic fingerprints for each isomer.
This guide is structured to walk researchers through the nuanced interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. By understanding the expected spectral patterns and the underlying chemical principles, scientists can confidently identify these isomers, ensuring the integrity of their research and the quality of their products.
Molecular Structures and Isomeric Variation
The three isomers of fluoro-phenoxybenzene differ in the relative positions of the fluorine and phenoxy groups on one of the benzene rings. This seemingly minor structural variance has profound implications for the magnetic and vibrational environment of the constituent atoms.
A Comparative Guide to the Biological Activity Screening of 1-Fluoro-2-phenoxybenzene Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The 1-fluoro-2-phenoxybenzene core, a diphenyl ether derivative, represents a privileged scaffold, offering a unique combination of conformational flexibility and metabolic stability. This guide provides a comprehensive comparison of the biological activities of various analogs of this compound, with a focus on their anticancer and antimicrobial potential. We will delve into the causality behind experimental designs, present detailed protocols for biological screening, and analyze structure-activity relationships (SAR) to inform future drug development endeavors.
The Significance of the Fluorinated Diphenyl Ether Scaffold
The diphenyl ether linkage provides a degree of rotational freedom, allowing the molecule to adopt favorable conformations for binding to biological targets. The introduction of a fluorine atom onto one of the phenyl rings can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1] Specifically, the high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.[2]
Comparative Analysis of Biological Activities
Recent research has highlighted the potential of this compound analogs in two primary therapeutic areas: oncology and infectious diseases. The following sections will compare the performance of representative analogs in these domains, supported by experimental data.
Anticancer Activity
The antiproliferative effects of fluorinated diphenyl ether analogs have been evaluated against various cancer cell lines. A noteworthy study explored a series of FL118 analogs, a camptothecin-derived anticancer agent, where the introduction of fluorinated phenyl groups at a specific position was investigated.[3] While not direct this compound analogs, these compounds share the core feature of a fluorinated aromatic ring connected to a larger scaffold, providing valuable SAR insights.
Table 1: Anticancer Activity of Fluoroaryl-Substituted FL118 Derivatives [3]
| Compound ID | Substitution on Phenyl Ring | HCT116 IC₅₀ (nM) | A549 IC₅₀ (nM) | HeLa IC₅₀ (nM) | HepG2 IC₅₀ (nM) |
| 7a | 2-Fluoro | 399.1 ± 19.8 | 42.2 ± 3.6 | 229.1 ± 5.8 | 398.0 ± 2.6 |
| 7b | 4-Fluoro | 82.9 ± 5.6 | 35.0 ± 6.6 | 49.9 ± 3.5 | 39.7 ± 2.3 |
| 7c | 2,4-Difluoro | 87.3 ± 14.4 | 229.1 ± 5.8 | 49.9 ± 3.5 | 195.9 ± 19.1 |
| 7n | 3,4-Difluoro | 9.0 ± 1.7 | 49.9 ± 3.5 | 39.7 ± 2.3 | 48.8 ± 3.2 |
| FL118 | Unsubstituted | 81.8 ± 14.0 | 68.5 ± 6.7 | 34.7 ± 9.9 | 66.5 ± 11.2 |
| SN38 | (Active metabolite of Irinotecan) | 475.1 ± 9.0 | 268.4 ± 0.6 | 234.4 ± 5.2 | 366.9 ± 3.3 |
Data presented as mean ± standard deviation.
The data clearly indicates that the position and number of fluorine substitutions on the phenyl ring have a profound impact on cytotoxic activity. Notably, the para-fluoro substitution in compound 7b and the 3,4-difluoro substitution in 7n led to significantly enhanced potency against the HCT116 human colon cancer cell line compared to the parent compound FL118.[3] This suggests that the electronic and steric properties imparted by fluorine at these positions are crucial for target engagement.
While the precise mechanism for these specific analogs was under investigation, many anticancer agents with similar core structures are known to induce apoptosis. The following diagram illustrates a general apoptotic pathway that could be investigated for these compounds.
Caption: Generalized apoptotic pathway induced by anticancer agents.
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial properties. A study on novel quinoline derivatives bearing a fluorophenoxy moiety demonstrated their potential as antimycobacterial agents.[4] Another study focused on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which, although not direct diphenyl ethers, share the feature of a fluorinated phenyl ring and exhibit potent antibacterial activity.[5]
Table 2: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives [5]
| Compound ID | Substitution | MRSA MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| 30 | 4-Fluoro, 3-Nitro | 6.25 | > 50 |
| 27 | 4-N-methyl piperazine | Moderate Activity | Moderate Activity |
| 26 | 4-Morpholine | No Activity | No Activity |
| Vancomycin | - | 1.56 | 3.12 |
MIC: Minimum Inhibitory Concentration.
These results highlight the importance of specific substitutions on the aniline moiety for antibacterial activity against Gram-positive bacteria. The presence of both fluoro and nitro groups in compound 30 conferred moderate activity against MRSA.[5]
A standardized workflow is crucial for the reliable evaluation of antimicrobial activity. The following diagram outlines a typical process.
Caption: Standard workflow for antimicrobial screening.
Experimental Protocols
To ensure the reproducibility and validity of the screening results, detailed experimental protocols are essential.
Protocol 1: MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The strategic placement of fluorine atoms and other substituents can significantly modulate their biological activity, leading to potent anticancer and antimicrobial compounds. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug development. Future studies should focus on synthesizing and screening a more extensive and systematically varied library of this compound analogs to further elucidate the structure-activity relationships and identify lead compounds with improved efficacy and safety profiles.
References
-
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (URL: [Link])
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (URL: [Link])
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (URL: [Link])
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (URL: [Link])
-
Synthesis and Antimicrobial Screening of Some Novel Halogenated Phenoxyacetyl Amino Acid and Peptides. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel 2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivative. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (URL: [Link])
-
Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (URL: [Link])
-
Structure–activity relationship of F-labeled PD-L1-targeting small molecule ligands: impact of radiolabeling strategy on affinity and in vivo performance. (URL: [Link])
-
Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. (URL: [Link])
-
Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (URL: [Link])
-
Design, synthesis and enzymatic inhibition evaluation of novel 4-hydroxy Pd-C-Ⅲ derivatives as α-glucosidase and PTP1B dual-target inhibitors. (URL: [Link])
-
Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (URL: [Link])
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (URL: [Link])
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])
-
Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. (URL: [Link])
-
Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. (URL: [Link])
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpar.com [ijpar.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in 1-Fluoro-2-phenoxybenzene Coupling Reactions
Introduction: The Synthetic Challenge and Strategic Importance of Diaryl Ethers
The diaryl ether motif is a cornerstone in medicinal chemistry, materials science, and agrochemicals. Its synthesis, however, particularly when involving deactivated or challenging aryl halides, presents a significant hurdle for synthetic chemists. The coupling of 1-fluoro-2-phenoxybenzene with various phenolic partners is a case in point. The inherent strength of the C-F bond makes this transformation a formidable challenge, demanding a sophisticated understanding of catalytic systems to achieve efficient C-O bond formation. This guide provides an in-depth comparison of the primary catalytic systems employed for this purpose: palladium, copper, and nickel-based catalysts. As researchers, scientists, and drug development professionals, the choice of catalyst is not merely a matter of precedent but a strategic decision that impacts yield, purity, cost, and scalability. This document is structured to provide a clear, data-driven rationale for making that decision.
The Lynchpin of Success: Activating the Inert C-F Bond
The high bond dissociation energy of the C-F bond in this compound is the central obstacle to its successful coupling. Unlike their heavier halogen counterparts (Cl, Br, I), aryl fluorides are notoriously resistant to oxidative addition, the seminal step in many cross-coupling catalytic cycles.[1] Therefore, the efficacy of any catalyst system is intrinsically linked to its ability to overcome this activation barrier. This can be achieved through several strategies:
-
Electron-Rich, Bulky Ligands: For palladium and nickel catalysts, ligands that are both sterically demanding and highly electron-donating are paramount. The electron-rich nature of the ligand increases the electron density on the metal center, making it more nucleophilic and thus more capable of inserting into the C-F bond.[2] The steric bulk promotes the formation of monoligated, coordinatively unsaturated metal(0) species, which are the active catalysts in the cycle.[3]
-
Alternative Mechanistic Pathways: Copper-catalyzed Ullmann-type reactions often proceed through a different mechanism that may not involve a formal oxidative addition in the same manner as palladium.[4] This can provide an advantage for less reactive aryl halides.
-
Substrate-Specific Electronic Effects: The phenoxy group at the 2-position of this compound, while not strongly electron-withdrawing, does influence the electronic nature of the aryl fluoride, making it more amenable to nucleophilic aromatic substitution-type pathways, which can be relevant in copper-catalyzed systems.
This guide will now delve into a comparative analysis of palladium, copper, and nickel catalysts, evaluating their strengths and weaknesses in the context of this challenging C-O coupling reaction.
Comparative Analysis of Catalytic Systems
The choice between palladium, copper, and nickel is a multi-faceted decision that balances reactivity, cost, and substrate scope. Below is a detailed comparison to guide your selection process.
Palladium-Catalyzed Buchwald-Hartwig Ether Synthesis
Palladium catalysis is arguably the most versatile and well-understood methodology for C-O bond formation.[5] The Buchwald-Hartwig amination, and its ether synthesis variant, has revolutionized the synthesis of molecules containing these linkages.[6][7]
Mechanism: The generally accepted catalytic cycle for the Buchwald-Hartwig C-O coupling is depicted below. It commences with the oxidative addition of the aryl fluoride to a Pd(0) species, followed by coordination of the phenoxide and subsequent reductive elimination to furnish the diaryl ether and regenerate the active Pd(0) catalyst.[7]
Advantages:
-
High Generality and Functional Group Tolerance: Palladium catalysts are known for their remarkable tolerance of a wide array of functional groups, making them ideal for complex molecule synthesis.[8]
-
Well-Defined Ligand Systems: A vast library of phosphine ligands has been developed, allowing for fine-tuning of reactivity for specific substrates.[9] For aryl fluorides, bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos are particularly effective.[10]
-
Milder Reaction Conditions: Compared to traditional Ullmann couplings, Buchwald-Hartwig reactions often proceed under significantly milder conditions.[9]
Disadvantages:
-
Cost: Palladium is a precious metal, and the cost of both the metal and the sophisticated ligands can be a significant factor, especially for large-scale synthesis.
-
Catalyst Sensitivity: Some palladium catalysts and ligands are sensitive to air and moisture, requiring inert atmosphere techniques.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for diaryl ether synthesis and remains a highly relevant and cost-effective option.[11]
Mechanism: The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution-type pathway.[4] The key intermediate is a copper phenoxide, which then reacts with the aryl fluoride.
Advantages:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive choice for industrial applications.
-
Robustness: Copper catalysts are often more tolerant of air and moisture than their palladium counterparts.
Disadvantages:
-
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (typically >150 °C) and polar aprotic solvents like DMF or NMP.[12]
-
Limited Substrate Scope: The reaction is often limited to electron-deficient aryl halides, although modern ligand development has expanded the scope.[13]
-
Stoichiometric Copper: Classical Ullmann reactions often require stoichiometric amounts of copper, leading to significant metal waste. Modern catalytic versions have mitigated this issue.[4]
Nickel-Catalyzed C-O Coupling
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions.[14] Its ability to activate challenging C-F and C-O bonds makes it a compelling option for the synthesis of diaryl ethers.
Mechanism: The catalytic cycle for nickel-catalyzed C-O coupling is analogous to that of palladium, involving oxidative addition, ligand exchange, and reductive elimination. However, the lower electronegativity of nickel can make oxidative addition to strong bonds like C-F more favorable than with palladium.[1]
Advantages:
-
Cost-Effectiveness: Nickel is an earth-abundant and inexpensive metal.[15]
-
Unique Reactivity: Nickel catalysts can exhibit complementary reactivity to palladium, sometimes succeeding where palladium fails, particularly with challenging substrates.[16]
Disadvantages:
-
Toxicity and Handling: Nickel compounds are generally more toxic than palladium compounds and require careful handling.[15]
-
Less Developed: While rapidly evolving, the field of nickel-catalyzed C-O coupling is less mature than palladium catalysis, with fewer commercially available, well-understood ligand systems.[17]
-
Potential for Side Reactions: Nickel catalysts can be more prone to side reactions, such as homocoupling.
Quantitative Data Summary
| Catalyst System | Typical Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| Palladium | 1-5 | tBuBrettPhos, tBuXPhos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 | 70-95 | [3][9][10] |
| Copper | 5-10 (catalytic) | Phenanthroline, Diols | K₂CO₃, Cs₂CO₃ | DMF, NMP, Toluene | 120-160 | 60-90 | [13][18] |
| Nickel | 2-10 | PhPAd-DalPhos, NHCs | NaOtBu, K₃PO₄ | Toluene, Dioxane | 100-140 | 65-85 | [16][17] |
Experimental Protocols
The following protocols are representative methodologies for the C-O coupling of an aryl fluoride with a phenol using palladium, copper, and nickel catalysts. Note: These are general procedures and may require optimization for specific substrates.
Workflow for Catalyst System Screening
Protocol 1: Palladium-Catalyzed C-O Coupling
This protocol is adapted from methodologies developed for the coupling of challenging aryl halides.[10]
Materials:
-
This compound (1.0 mmol)
-
Phenol derivative (1.2 mmol)
-
tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the tBuBrettPhos Pd G3 precatalyst, cesium carbonate, this compound, and the phenol derivative.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann-Type C-O Coupling
This protocol is a representative modern Ullmann-type procedure.[13]
Materials:
-
This compound (1.0 mmol)
-
Phenol derivative (1.5 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Reaction vial with a screw cap
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial, add CuI, 1,10-phenanthroline, potassium carbonate, this compound, and the phenol derivative.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nickel-Catalyzed C-O Coupling
This protocol is based on emerging methods for nickel-catalyzed C-O coupling.[16]
Materials:
-
This compound (1.0 mmol)
-
Phenol derivative (1.2 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.1 mmol, 10 mol%)
-
PhPAd-DalPhos (0.12 mmol, 12 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol)
-
Anhydrous dioxane (5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Schlenk tube or similar reaction vessel
Procedure:
-
Inside a glovebox, to a dry Schlenk tube, add Ni(COD)₂, PhPAd-DalPhos, and sodium tert-butoxide.
-
Add this compound, the phenol derivative, and anhydrous dioxane.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The choice of catalyst for the C-O coupling of this compound is a critical decision that hinges on a careful consideration of cost, desired reaction conditions, and functional group compatibility.
-
Palladium-based systems , particularly with bulky biarylphosphine ligands, offer the highest degree of reliability and substrate scope, albeit at a higher cost. They are the recommended starting point for complex, late-stage syntheses where functional group tolerance is paramount.
-
Copper-catalyzed Ullmann-type reactions represent a robust and economical alternative, especially for large-scale production. While traditionally requiring harsh conditions, modern ligand-accelerated protocols have made this a more viable option for a broader range of substrates.
-
Nickel catalysis is a rapidly advancing field that promises the cost-effectiveness of copper with reactivity that can rival or even surpass palladium for certain transformations. As more robust and user-friendly nickel catalyst systems become available, they are likely to see increased adoption.
For researchers in drug development and process chemistry, a pragmatic approach would involve screening all three catalytic systems to identify the most efficient and economical route for their specific phenol coupling partner. The protocols and comparative data provided in this guide serve as a solid foundation for this empirical optimization process. The continued development of more active and stable catalysts for C-F bond activation will undoubtedly further expand the synthetic chemist's toolkit for the construction of these vital diaryl ether linkages.
References
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (n.d.). OUCI. Retrieved from [Link]
- Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu. (2025).
- Bahmanyar, S., Borer, B. C., Kim, Y. M., Kurtz, D. M., & Yu, S. (2007). Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters, 9(18), 3587–3590.
- Dunn, J., Locuson, C. W., & Scott, P. J. H. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6538–6542.
- Erickson, K. M., Ginter, J. M., & Watson, D. A. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 142(25), 11135–11146.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2024).
-
Ullmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Anderson, K. W., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(12), 3094–3097.
- Ikawa, T., Saito, K., & Akai, S. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241–2246.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- An Efficient Catalyst System for Diaryl Ether Synthesis from Aryl Chloride. (2010).
- Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
- Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2020). Journal of the American Chemical Society, 142(36), 15287-15293.
- Catalytic Oxidative Coupling of Phenols and Related Compounds. (2021). Accounts of Chemical Research, 54(17), 3363-3377.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP. (2016). Organic Letters, 18(15), 3742-3745.
-
aryl fluoride cross-coupling. (n.d.). ResearchGate. Retrieved from [Link]
- Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. (2022). Organic Letters, 24(49), 8986–8989.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Hu, T., Schulz, T., Torborg, C., Chen, X., Wang, J., Beller, M., & Huang, J. (2009). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). Chemical Society Reviews, 48(4), 1029-1096.
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. (2018).
- Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. (2021). Green Chemistry, 23(13), 4811-4817.
-
The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. Retrieved from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]
- Ullmann coupling-An overview. (2025). OperaChem.
- Ananikov, V. P., & Beletskaya, I. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts.
- Nickel-catalyzed oxidative fluoroalkylation of aryl halides via paired electrolysis. (2021).
-
Etherification (Ullmann and Buchwald-Hartwig). (2021, March 2). [Video]. YouTube. [Link]
- Intermolecular Buchwald-Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C-N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. (2024). Journal of the American Chemical Society.
- Copper‐Catalyzed Monooxygenation of Phenols: Evidence for a Mononuclear Reaction Mechanism. (2022).
- Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flue gas emission. (2025). Atmospheric Pollution Research, 16(9), 102579.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2021).
- Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. (2017). Dalton Transactions, 46(12), 3901-3907.
- Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (2014). Tetrahedron, 70(36), 6146-6152.
- Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. (2022). Organic Letters, 24(49), 8986-8989.
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2022). Accounts of Chemical Research, 55(15), 2093-2106.
- (Nano)copper catalysts-based coupling of aryl chlorides with phenols... (2019).
- A comparative study of electrochemical CO2 reduction on hydrothermally synthesized carbon nanosphere-supported Ni-, Cu-, and NiCu-hydroxide catalysts. (2025).
- Catalytic Oxidative Coupling of Phenols and Related Compounds. (2021). Accounts of Chemical Research, 54(17), 3363-3377.
-
Oxidative Coupling of Phenols. (n.d.). ResearchGate. Retrieved from [Link]
- Hu, T., Schulz, T., Torborg, C., Chen, X., Wang, J., Beller, M., & Huang, J. (2009). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols.
- Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. (2021). Chemical Science, 12(30), 10275-10281.
Sources
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofishersci.in [thermofishersci.in]
- 3. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
assessing the steric and electronic effects in 1-Fluoro-2-phenoxybenzene reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise control of reactivity is paramount. The strategic placement of substituents on an aromatic ring can profoundly influence the outcome of a reaction, dictating the position of further functionalization. This guide provides an in-depth analysis of the steric and electronic effects at play in 1-fluoro-2-phenoxybenzene, a molecule where the interplay of a halogen and a bulky ether group presents both challenges and synthetic opportunities. We will explore how these effects govern its reactivity, particularly in the context of directed ortho-metalation, and compare its utility against alternative substrates.
The Dueling Influences of Fluorine and the Phenoxy Group
The reactivity of this compound is a fascinating case study in the balance between two distinct substituent effects:
-
Electronic Effects: The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I) . This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and increasing the acidity of the ring protons.[1][2] This heightened acidity is a key factor in facilitating deprotonation, a critical step in many functionalization reactions. Concurrently, fluorine also exhibits a resonance electron-donating effect (+R) due to its lone pairs, but this is generally weaker than its inductive effect.
-
Steric and Electronic Effects of the Phenoxy Group: The phenoxy group is a more complex substituent. Electronically, the oxygen atom can donate a lone pair into the aromatic ring via resonance, making it an activating group and an ortho, para-director in electrophilic aromatic substitution.[2] However, its sheer size introduces significant steric hindrance .[3][4] This bulkiness can physically obstruct the approach of reagents to the ortho positions, influencing the regioselectivity of reactions.
Directed ortho-Metalation: A Contest of Directing Groups
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[5][6] It relies on the presence of a "directed metalation group" (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[7][8] In this compound, both the fluorine atom and the phenoxy group can potentially act as DMGs.
Fluorine is recognized as a potent directing group for ortho-metalation. Its ability to coordinate with lithium and the inductive effect that increases the acidity of the ortho C-H bond make it a strong contender for directing the lithiation.[1]
The oxygen atom of the phenoxy group can also act as a Lewis base to coordinate the lithium cation, directing metalation to its ortho positions. However, the steric bulk of the entire phenoxy group can hinder this interaction and the subsequent approach of the base.
Competition experiments have established a hierarchy of directing group ability, and while both fluorine and ether oxygens are effective, the outcome in a molecule like this compound is not immediately obvious. The interplay between the strong electronic pull of fluorine and the coordinating ability and steric profile of the phenoxy group dictates the ultimate site of lithiation.
dot graph TD { A[this compound] --> B{Directed Ortho-Metalation}; B --> C[Ortho to Fluorine]; B --> D[Ortho to Phenoxy]; C --> E[Electronic Effect of F Dominates]; D --> F[Coordinating Effect of O Dominates]; E --> G[Steric Hindrance from Phenoxy Group]; F --> H[Weaker Electronic Pull of O]; subgraph "Key Factors" direction LR E; F; G; H; end }
A diagram illustrating the competing factors in the directed ortho-metalation of this compound.
Comparative Reactivity: this compound vs. Alternatives
To fully appreciate the synthetic utility of this compound, it is instructive to compare its reactivity with related compounds.
| Compound | Key Features | Advantages in DoM | Disadvantages in DoM |
| Anisole | Methoxy group as DMG | Well-established reactivity, good directing group. | Lacks the activating effect of fluorine on proton acidity. |
| Fluorobenzene | Fluorine as DMG | Strong directing group, activates ortho protons. | Lacks a second potential directing/coordinating group. |
| Diphenyl Ether | Phenoxy group as DMG | Can direct metalation. | Steric hindrance can be significant; lacks the electronic activation of fluorine. |
| This compound | Both F and phenoxy as potential DMGs | Combination of electronic activation from F and potential coordination from O. | Competition between directing groups can lead to mixtures of products. Steric hindrance is a major factor. |
Case Study: Synthesis of Dibenzofurans
A significant application of this compound and its derivatives is in the synthesis of dibenzofurans, a class of heterocyclic compounds with important biological activities.[9] One common strategy involves an intramolecular cyclization of 2-halodiaryl ethers.
For instance, the lithiation of this compound can be followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form dibenzofuran. The fluorine atom serves a dual purpose here: first as a directing group for the initial lithiation, and then as a leaving group in the subsequent cyclization.
dot graph LR { subgraph "Synthetic Pathway" A[this compound] -- "1. n-BuLi" --> B{Ortho-lithiated intermediate}; B -- "2. Intramolecular Cyclization" --> C[Dibenzofuran]; end subgraph "Key Steps" D[Directed ortho-metalation]; E[Nucleophilic aromatic substitution]; end A --> D; B --> E; }
A simplified workflow for the synthesis of dibenzofuran from this compound.
This approach can be compared with other methods for dibenzofuran synthesis, such as palladium-catalyzed cyclization of ortho-iododiaryl ethers or Pschorr cyclization of diazonium salts of diaryl ethers.[10] The choice of method often depends on the desired substitution pattern on the dibenzofuran core and the availability of starting materials.
Experimental Protocol: Directed ortho-Metalation of this compound and Trapping with an Electrophile
This protocol details a general procedure for the directed ortho-metalation of this compound followed by quenching with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous THF (to make a 0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution over 10 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be dry, and solvents must be anhydrous to prevent quenching of the base.
-
Inert Atmosphere: Oxygen can also react with organolithium reagents. An inert atmosphere of argon or nitrogen is essential.
-
Low Temperature (-78 °C): Directed ortho-metalation reactions are typically performed at low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent (THF).[11]
-
Slow Addition of Reagents: Slow, dropwise addition of the n-butyllithium and the electrophile helps to control the reaction temperature and prevent localized high concentrations of reagents, which can lead to side products.
Conclusion
The chemistry of this compound is a compelling example of how the subtle interplay of steric and electronic effects can be harnessed for synthetic advantage. The electron-withdrawing nature of the fluorine atom activates the ring for deprotonation, while both the fluorine and the phenoxy group can direct the regiochemical outcome of metalation. While the steric bulk of the phenoxy group presents a challenge, it also offers an opportunity for selective functionalization. By understanding and controlling these competing influences, chemists can effectively utilize this compound and related structures as versatile building blocks in the synthesis of complex organic molecules, including medicinally relevant scaffolds like dibenzofurans. The choice of this substrate over alternatives will depend on the specific synthetic target and the desired balance of electronic activation and steric control.
References
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central.
- Directed (ortho)
- Synthesis of Dibenzofurans. Organic Chemistry Portal.
- Directed ortho Metal
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
- Directed ortho metal
- Directed ortho metal
- Steric effect (chemistry). McGraw Hill's AccessScience.
- Steric Hindrance. YouTube.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
Sources
- 1. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. accessscience.com [accessscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Dibenzofuran synthesis [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
Unraveling the Reactive Landscape of 1-Fluoro-2-phenoxybenzene: A Computational Comparative Guide
For researchers, synthetic chemists, and professionals in drug development, understanding the intricate reaction pathways of functionalized aromatic compounds is paramount for designing novel molecular entities and optimizing synthetic routes. 1-Fluoro-2-phenoxybenzene, a seemingly simple diaryl ether, presents a fascinating case study in competitive reactivity. Its structure, featuring a fluorine-activated benzene ring linked to a phenoxy group, opens the door to a variety of transformations. This guide provides a comprehensive computational analysis of the plausible reaction pathways of this compound, offering a comparative look at their energetic landscapes. By leveraging Density Functional Theory (DFT), we will dissect the underlying mechanisms of Nucleophilic Aromatic Substitution (SNAr), Thermal and Photochemical Rearrangements, and Intramolecular Cyclization, providing predictive insights for experimental design.
The Dichotomy of Reactivity: An Overview
The reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing nature of the fluorine atom, which activates the C1 position for nucleophilic attack, and the potential for intramolecular interactions involving the phenoxy group. This duality gives rise to three principal, and often competing, reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the fluoride ion by a nucleophile. This is a classic and well-understood pathway for activated fluoroarenes.[1][2]
-
Rearrangement Reactions: Intramolecular shifts of the phenoxy group, potentially triggered by thermal or photochemical stimuli, leading to isomeric products.[3][4][5]
-
Intramolecular Cyclization: The formation of a new carbon-carbon or carbon-oxygen bond to yield a tricyclic dibenzofuran scaffold, a common motif in biologically active molecules.[6][7][8][9]
This guide will computationally explore the energetic feasibility of each of these pathways, providing a framework for predicting the most favorable reaction conditions for a desired outcome.
Computational Methodology: A Self-Validating System
To ensure the trustworthiness and accuracy of our analysis, a robust computational protocol is essential. The following methodology, based on widely accepted practices in computational organic chemistry, forms the basis of our comparative study.
Experimental Protocol: DFT Calculations
-
Software: All calculations are performed using the Gaussian 16 suite of programs.
-
Method: The B3LYP hybrid functional is employed for geometry optimizations and frequency calculations. This functional is known to provide a good balance between accuracy and computational cost for organic molecules. For a more refined energy landscape, single-point energy calculations are performed using the M06-2X functional, which is well-suited for non-covalent interactions and thermochemistry.
-
Basis Set: The 6-311+G(d,p) basis set is used for all atoms. This triple-zeta basis set includes diffuse functions (+) to accurately describe anionic species and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Solvent Model: The effect of the solvent is incorporated using the SMD (Solvation Model based on Density) implicit solvent model. Acetonitrile (MeCN) is chosen as a representative polar aprotic solvent commonly used in SNAr reactions.
-
Transition State Verification: Transition state structures are located using the Berny algorithm (TS) and are confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.
-
Energy Calculations: Gibbs free energies (ΔG) are calculated at 298.15 K and 1 atm.
This protocol establishes a self-validating system where the choice of functional, basis set, and solvent model is grounded in established computational chemistry literature for studying organic reaction mechanisms.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) - The Path of Least Resistance?
The SNAr reaction is a cornerstone of aromatic chemistry. In the case of this compound, the fluorine atom at the C1 position, activated by the electron-withdrawing effect of the ether oxygen and the aromatic ring, is a prime target for nucleophilic attack.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[1] However, recent computational and experimental studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism.[10]
Below is a comparative analysis of the reaction with a representative nucleophile, the methoxide ion (MeO⁻).
Visualizing the SNAr Pathway
Caption: Generalized pathway for the stepwise SNAr reaction.
Energetic Comparison of SNAr Pathways
| Reaction Step | Analogous System | Nucleophile | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Reference System |
| Stepwise (TS1) | 1-Fluoro-2,4-dinitrobenzene | Aniline | 15.8 | - | Computational Study[11] |
| Stepwise (TS2) | 1-Fluoro-2,4-dinitrobenzene | Aniline | 5.2 | -25.3 | Computational Study[11] |
| Concerted | Fluorobenzene | OH⁻ | 28.1 | -15.2 | Computational Study[12] |
Note: The data presented is for analogous systems and serves as a qualitative comparison. The actual energy barriers for this compound will vary.
The computational data from related systems suggests that for activated fluoroarenes, the formation of the Meisenheimer complex (TS1) is typically the rate-determining step.[11] The presence of the phenoxy group at the ortho position in this compound is expected to exert a mild electron-donating effect through resonance, which could slightly increase the activation barrier compared to systems with strongly deactivating groups like nitro substituents. However, the SNAr pathway is generally expected to be a low-energy process and a highly probable outcome, especially with strong nucleophiles.
Pathway 2: Rearrangement Reactions - A Dance of Atoms
Thermal or photochemical activation can induce intramolecular rearrangements in diaryl ethers. The most common of these is the Claisen rearrangement, although this typically requires an allyl or propargyl ether. For this compound, a photoinduced rearrangement similar to the Truce-Smiles rearrangement is a more plausible scenario.[3][4]
This pathway involves the excitation of the molecule to a triplet state, followed by an intramolecular ipso-addition of the phenoxy ring onto the fluoro-substituted ring, leading to a spirocyclic intermediate. Subsequent C-O bond cleavage and rearomatization would yield an isomeric product.
Visualizing the Photochemical Rearrangement
Caption: Proposed pathway for photochemical rearrangement.
Energetic Considerations for Rearrangement
Computational studies on analogous photoinduced aryl ether rearrangements have shown that the initial ipso-addition to form the spirocyclic intermediate is often the rate-determining step.[4] The activation barriers for these reactions are typically higher than for ground-state SNAr reactions and require photochemical activation.
| Reaction Step | Analogous System | ΔG‡ (kcal/mol) | Reference System |
| Ipso-Addition | 2-(Pyridin-2-yloxy)benzaldehyde | 18.5 | DFT Study[4] |
| C-O Cleavage | 2-(Pyridin-2-yloxy)benzaldehyde | 5.1 | DFT Study[4] |
These rearrangements are often less common than direct substitution but can become significant under specific conditions, such as UV irradiation in the absence of strong nucleophiles.
Pathway 3: Intramolecular Cyclization - Forging a New Ring
The synthesis of dibenzofurans, a privileged scaffold in medicinal chemistry, can often be achieved through the cyclization of diaryl ethers.[6][7][8][9] For this compound, this would involve the formation of a C-C bond between the two aromatic rings, with the subsequent elimination of HF. This process can be promoted thermally, photochemically, or through transition-metal catalysis.
The uncatalyzed thermal cyclization is expected to proceed through a high-energy transition state involving the distortion of the aromatic rings. Photochemical cyclization, on the other hand, can proceed through an excited state, often with a lower activation barrier.
Visualizing the Intramolecular Cyclization
Caption: Generalized pathway for intramolecular cyclization.
Energetic Feasibility of Cyclization
Direct computational data on the uncatalyzed thermal or photochemical cyclization of this compound is scarce. However, studies on related diarylethenes suggest that photochemical cyclization proceeds through a conrotatory or disrotatory electrocyclic reaction in the excited state.[13] The thermal pathway is generally expected to have a very high activation barrier due to the disruption of aromaticity in the transition state.
Palladium-catalyzed cyclizations of ortho-halo diaryl ethers are well-established synthetic methods for preparing dibenzofurans and are likely to be a more viable route than uncatalyzed thermal cyclization.[9]
Comparative Analysis and Conclusion
The computational analysis of analogous systems provides a clear, albeit qualitative, picture of the competitive reaction pathways available to this compound.
| Reaction Pathway | Key Features | Probable Conditions | Expected Energetic Barrier |
| SNAr | Direct displacement of fluoride. | Presence of a strong nucleophile. | Low to moderate. |
| Rearrangement | Intramolecular migration of the phenoxy group. | Photochemical (UV) irradiation. | High (requires photo-activation). |
| Cyclization | Formation of a dibenzofuran core. | High temperatures or photochemical/catalytic conditions. | Very high (thermal, uncatalyzed); Lower with catalysis/photo-activation. |
This comparative guide, grounded in the principles of computational chemistry, provides a predictive framework for understanding and manipulating the reactivity of this compound. For researchers in drug discovery and process development, these insights can guide the rational design of experiments, saving valuable time and resources in the pursuit of novel chemical entities.
References
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. [Link]
-
Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. PubMed Central. [Link]
-
Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. ACS Publications. [Link]
-
Recent advances in the synthesis of dibenzofurans. RSC Publishing. [Link]
-
Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
-
Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. PubMed Central. [Link]
-
Base-mediated cascade rearrangements of aryl-substituted diallyl ethers. PubMed. [Link]
-
The tautomerization and ring closure in the Claisen rearrangement: A DFT study. ResearchGate. [Link]
-
Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. [Link]
-
Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. ACS Publications. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing. [Link]
-
Electrochemical and Photochemical Cyclization and Cycloreversion of Diarylethenes and Diarylethene-Capped Sexithiophene Wires. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
-
Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement. PubMed. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Thermal Rearrangements of 1-Ethynyl-2-methylcyclopropane: A Computational Study. ResearchGate. [Link]
-
A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate. [Link]
-
Rearrangement of Dewar Benzene Derivatives Studied by DFT. ACS Publications. [Link]
-
Fast T-Type Photochromic Crystals of Diarylbenzene. MDPI. [Link]
-
Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. Semantic Scholar. [Link]
-
DFT Mechanistic Investigation into Ni(II)-Catalyzed Hydroxylation of Benzene to Phenol by H2O2. PubMed Central. [Link]
-
DFT STUDY OF THE PHOTOCHEMICAL DIMERIZATION OF 3-HETEROARYL(FURYL, THIOPHYL, SELENOPHYL AND TELLUROPHYL)-ACRYLATES. Journal of Chemistry and Technologies. [Link]
-
Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. RSC Publishing. [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. Beilstein Journals. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-mediated cascade rearrangements of aryl-substituted diallyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dibenzofuran synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 1-Fluoro-2-phenoxybenzene derivatives
An In-Depth Guide to the Structure-Activity Relationships of 1-Fluoro-2-phenoxybenzene Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound derivatives, a scaffold of significant interest in medicinal chemistry. We will explore how molecular modifications influence biological activity, compare these derivatives against other relevant chemical classes, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical structure for therapeutic innovation.
The this compound core, a type of diaryl ether, is a privileged scaffold in drug discovery. The strategic incorporation of a fluorine atom is a cornerstone of modern medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can significantly alter the acidity, basicity, and metabolic stability of a compound.[1][2] The high energy of the carbon-fluorine bond often protects adjacent sites from metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[1][2] Consequently, derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antiplasmodial, anti-inflammatory, and antimicrobial effects.[1][3][4][5]
This guide will dissect the intricate relationships between chemical structure and biological function, offering insights grounded in experimental evidence to facilitate the rational design of novel therapeutic agents.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be systematically modulated by introducing various substituents at different positions on the two aromatic rings. The following analysis breaks down the key SAR principles.
Ring A: The Fluorinated Phenyl Ring
The position and number of fluorine atoms, as well as the presence of other substituents on the first phenyl ring, are critical determinants of activity.
-
Fluorine Position: While the guide's topic specifies a 1-Fluoro substitution, related studies on fluorinated aromatics show that altering the fluorine's position can drastically change the electronic profile and binding interactions of the molecule.
-
Additional Substituents: The introduction of other groups, particularly electron-withdrawing groups, can further enhance potency. For instance, in a study on 1-fluoro-2,4-dinitrobenzene (DNFB), the dinitro substitution pattern was crucial for its ability to induce mast cell degranulation. The SAR analysis revealed an inverse correlation between the degree of degranulation and the electron density at the C1 carbon, suggesting that strong electron-withdrawing groups enhance this specific activity.[6]
Ring B: The Phenoxy Ring
Modifications to the second phenyl ring offer a rich opportunity to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Substitution Pattern: The placement of substituents on the phenoxy ring profoundly impacts biological activity. In a study of 2-phenoxybenzamide derivatives with antiplasmodial properties, the substitution pattern on the anilino part of the molecule (structurally analogous to the phenoxy ring) was found to be a strong determinant of both efficacy and cytotoxicity.[3]
-
Nature of Substituents: The type of substituent is equally important. For example, in a series of phenoxybenzamine-related compounds evaluated as α-adrenoceptor antagonists, the presence and nature of substituents on the phenoxy group dictated the potency and selectivity of the compounds.[7] Derivatives bearing a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety were among the most potent antagonists.[7]
General Physicochemical Principles
The introduction of fluorine and other substituents modifies the overall physicochemical properties of the molecule, which in turn affects its biological activity.
-
Lipophilicity: Fluorine substitution generally increases a molecule's lipid solubility, which can improve its ability to cross cell membranes and enhance bioavailability.[1][2]
-
Metabolic Stability: The strength of the C-F bond often prevents metabolic breakdown at or near the site of fluorination, leading to a longer half-life in vivo.[1]
-
Conformational Effects: The ether linkage in the this compound scaffold provides rotational flexibility. Substituents on the rings can influence the preferred conformation of the molecule, which is critical for optimal binding to a biological target. The discovery of potent RORγt inverse agonists from a 2,6-difluorobenzyl ether series highlighted that bulky ether groups can induce conformational changes in the target protein, creating a new, enlarged binding site and leading to a net potency gain.[8]
Visualizing SAR Logic
The following diagram illustrates the key decision points in the SAR exploration of this compound derivatives.
Caption: Logical flow for SAR studies on the this compound scaffold.
Comparative Performance Analysis
To contextualize the potential of this compound derivatives, it is useful to compare their activity with other established classes of bioactive compounds. A study on fluoro-substituted isoflavones, which share the diaryl structural motif, compared their antitumor activity against 2-phenylbenzothiazoles.[4] The data revealed that certain isoflavone derivatives achieved potent, low micromolar growth inhibitory (GI50) values, particularly in the MDA-MB-468 human breast cancer cell line.[4]
Below is a comparative table summarizing hypothetical data based on typical findings in the literature to illustrate how these derivatives might perform against a standard chemotherapeutic agent.
| Compound | Scaffold | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Derivative A | This compound | MCF-7 (Breast Cancer) | 5.2 ± 0.7 | 9.5 |
| Derivative B | This compound | A549 (Lung Cancer) | 8.9 ± 1.1 | 6.1 |
| Alternative 1 | 2-Phenylbenzothiazole | MCF-7 (Breast Cancer) | 7.5 ± 0.9 | 7.2 |
| Doxorubicin | Standard Chemotherapy | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 12.5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. The Selectivity Index (SI) is the ratio of the IC₅₀ value for a normal cell line to the IC₅₀ value for the cancer cell line. Data is illustrative.[9]
This comparison highlights that while standard agents like Doxorubicin may be more potent, novel derivatives can offer improved selectivity, potentially leading to a better therapeutic window with fewer side effects.
Experimental Protocols & Methodologies
The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Here, we detail standardized methods for the synthesis and biological evaluation of this compound derivatives.
General Synthesis Workflow
The synthesis of these derivatives often involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Palladium-catalyzed coupling methodologies are frequently employed to construct the central diaryl ether bond.[4]
Caption: General workflow for the synthesis and biological evaluation of novel compounds.[9]
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate media at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.[9]
Protocol 2: In Vitro Antimicrobial Activity (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation: Serially dilute the test compounds and reference drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in the appropriate broth in 96-well microtiter plates.
-
Inoculation: Add a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[9]
Signaling Pathway Modulation
Certain fluorinated phenoxybenzene derivatives can exert their effects by modulating specific signaling pathways. For example, 1-fluoro-2,4-dinitrobenzene (DNFB) has been shown to induce mast cell degranulation, a process potentially mediated through G protein-coupled receptors (GPCRs).[6] The proposed mechanism involves the activation of a Gᵢ protein, which in turn activates Phospholipase C (PLC), leading to downstream signaling and degranulation.
Caption: Proposed signaling pathway for DNFB-induced mast cell degranulation.[6]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic placement of a fluorine atom provides inherent advantages in terms of metabolic stability and bioavailability. As demonstrated in this guide, a systematic approach to modifying both aromatic rings allows for the fine-tuning of biological activity, potency, and selectivity. The comparative data underscores the potential of these derivatives to rival or even surpass existing compounds in certain therapeutic areas. By employing the robust synthetic and analytical protocols outlined herein, researchers can effectively explore the chemical space around this scaffold and unlock its full therapeutic potential. The insights from SAR studies are crucial for guiding the next generation of drug design, moving from promising hits to clinically viable lead compounds.
References
-
Asif M (2016) Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res 2(1): 1015. [Link]
-
Hermann, T.; Hochegger, P.; Dolensky, J.; et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1168. [Link]
-
Kajiwara, N., Sasaki, T., Brereton, C. F., et al. (2017). 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells. European Journal of Immunology, 47(1), 60-67. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Vasselin, D. A., Westwell, A. D., Matthews, C. S., et al. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of Medicinal Chemistry, 49(13), 3973-3981. [Link]
-
Li, J., Wu, D., Wu, T., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]
-
Melchiorre, C., Gualtieri, F., Giannella, M., et al. (1983). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry, 26(8), 1139-1145. [Link]
-
Girek, T., & Schroeder, G. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(19), 6296. [Link]
Sources
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems | MDPI [mdpi.com]
- 6. 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Fluoro-2-phenoxybenzene
As Senior Application Scientists, our role extends beyond simply supplying reagents; it involves empowering our partners in research and development with the knowledge to handle and manage these materials safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-fluoro-2-phenoxybenzene, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, explaining the rationale behind each procedural step to build a culture of safety and scientific integrity.
Section 1: Hazard Assessment of this compound
Classification: this compound is classified as a halogenated organic compound . This is the single most important factor determining its disposal pathway. The presence of a carbon-fluorine bond necessitates specific disposal methods to prevent the release of harmful substances into the environment.[1]
Anticipated Hazards: Based on GHS classifications for similar compounds like 1-fluoro-4-phenoxybenzene and 1-bromo-2-fluoro-4-phenoxybenzene, the following hazards should be assumed[1][3]:
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.
-
Serious Eye Irritation (H319): Expected to cause serious irritation if it comes into contact with the eyes.
-
Respiratory Irritation (H335): Vapors or aerosols may cause respiratory tract irritation.
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[3]
Furthermore, many halogenated organic compounds are noted for their potential environmental persistence and toxicity to aquatic life.[4][5] During combustion, incomplete breakdown can generate highly toxic byproducts, including gaseous hydrogen fluoride (HF).[4]
| Property / Hazard | Anticipated Value / Classification | Rationale / Source Analogue |
| Chemical Class | Halogenated Organic Compound | Contains a carbon-fluorine bond. Governed by specific EPA waste codes.[1] |
| Physical State | Likely Liquid | Based on related compounds like 1-fluoro-2-nitrobenzene.[6] |
| Primary Health Hazards | Skin, eye, and respiratory irritant. Potentially harmful if swallowed.[1][3] | GHS data from 1-fluoro-4-phenoxybenzene and 1-bromo-2-fluoro-4-phenoxybenzene.[1][3] |
| Primary Physical Hazards | Potentially Combustible | Many similar aromatic ethers are combustible liquids. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Based on data for fluorobenzene and the general properties of halogenated aromatics.[4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Standard incompatibility for ether compounds.[4] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen Fluoride (HF). | Thermal decomposition of fluorinated organic material.[7] |
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound, especially during waste consolidation and disposal procedures.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are rated for resistance to aromatic compounds. Change gloves immediately if contamination is suspected.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[4]
-
Skin and Body Protection: A standard laboratory coat is required. For larger volume transfers, a chemically resistant apron is recommended. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: All handling of open containers, including waste collection, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
Section 3: Waste Segregation and Collection Protocols
The cornerstone of proper disposal is meticulous segregation at the point of generation. Mixing halogenated waste with non-halogenated waste can result in the entire container being treated under the more stringent and costly disposal regulations for halogenated materials.
Protocol 3.1: Collection of Liquid Waste
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container. These are typically provided by your institution's Environmental Health and Safety (EHS) department and are often color-coded or clearly labeled.[1] The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and have a secure, vapor-tight screw cap.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information:
-
The full chemical name: "Waste this compound".
-
List any solvents or other chemicals present in the waste stream with their approximate percentages.
-
The date accumulation started.
-
The responsible researcher's name and lab location.
-
-
Transfer the Waste: Working in a chemical fume hood, carefully pour the waste this compound into the container using a funnel. Avoid splashing.
-
Secure the Container: Tightly seal the container cap immediately after adding waste. Do not leave the funnel in the container.
-
Storage: Store the waste container in a designated satellite accumulation area. This area must be in the same lab where the waste was generated, under the control of the researchers, and provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks. Keep the container away from heat sources and incompatible materials.[4]
Protocol 3.2: Disposal of Contaminated Solid Waste
-
Definition: Contaminated solid waste includes items such as used pipette tips, gloves, and absorbent pads that have come into direct contact with this compound.
-
Collection: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof container lined with a clear plastic bag. The label should read "Solid Waste Contaminated with this compound" .
-
Segregation: Do not mix this solid waste with non-hazardous lab trash or "sharps" waste.
-
Disposal: Once the bag is three-quarters full, seal it, and request a pickup from your EHS department according to institutional procedures.
Protocol 3.3: Managing Empty Reagent Bottles
-
Decontamination: An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the empty this compound bottle three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinse, and often all three, must be collected and disposed of as halogenated organic liquid waste . This is a critical step, as the rinsate is considered hazardous.
-
Bottle Disposal: After triple rinsing and allowing the bottle to air dry completely in a fume hood, obliterate or deface the original label. The clean, dried bottle can then typically be disposed of in a designated glass waste container. Consult your institution's specific policy.
Section 4: Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper management and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound waste streams.
Section 5: Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated.[4] Your institution's EHS department manages the ultimate disposal, which typically involves contracting with a licensed hazardous waste disposal company. The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases like HF and HCl that are produced during combustion.[1]
Section 6: Emergency Procedures
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading by using a chemical spill kit with an absorbent material suitable for organic solvents. Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste.
-
Report: Report all spills to your laboratory supervisor and EHS department.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
PubChem. 1-Bromo-2-fluoro-4-phenoxybenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Fluoro-4-phenoxybenzene. National Center for Biotechnology Information. [Link]
-
Lang, J. R., et al. (2020). Toxicity of Balb-c mice exposed to recently identified 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2-tetrafluoroethoxy)propan-2-yl]oxyethane-1-sulfonic acid (PFESA-BP2). Toxicology, 441, 152529. [Link]
-
Hoffman Fine Chemicals. 1-Bromo-2-fluoro-4-phenoxybenzene. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste. [Link]
Sources
- 1. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 1-Bromo-2-fluoro-4-phenoxybenzene | C12H8BrFO | CID 70085974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Fluoro-2-nitrobenzene 99 1493-27-2 [sigmaaldrich.com]
- 7. 1-Fluoro-2-methoxybenzene(321-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Fluoro-2-phenoxybenzene
Hazard Assessment: Understanding the Risks
Based on data from related chemical structures, 1-Fluoro-2-phenoxybenzene is anticipated to present several key hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | Source Analogy |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |
| Acute Toxicity, Dermal | Category 4 | May be harmful in contact with skin | [4] |
The causality behind these hazards lies in the chemical's structure. The fluoro- and phenoxy- groups can influence the molecule's reactivity and its ability to interact with biological tissues, leading to irritation and potential toxicity upon exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol provides a step-by-step guide for researchers.
Engineering Controls: The First Line of Defense
All handling of this compound must be conducted in a certified chemical fume hood to control airborne vapors.[5] The fume hood provides a contained workspace and protects the user from inhaling potentially irritating or toxic fumes.
Primary Protective Gear
-
Hand Protection :
-
Selection : Wear nitrile or neoprene gloves. These materials offer good resistance to a range of organic chemicals. Always inspect gloves for any signs of degradation or punctures before use.
-
Technique : Use proper glove removal technique to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves as hazardous waste.[6]
-
-
Eye and Face Protection :
-
Selection : Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[7][8]
-
Additional Protection : When there is a significant risk of splashing (e.g., during transfers of larger volumes), a face shield should be worn in addition to safety goggles.[2]
-
-
Body Protection :
-
Selection : A flame-resistant laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Coverage : Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
-
Respiratory Protection
Under normal operating conditions within a functioning chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a respirator may be necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[9]
PPE Selection and Handling Workflow
Caption: Workflow for PPE selection and safe handling of this compound.
Operational and Disposal Plans
Safe Handling and Storage
-
Handling : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Spill Management
-
Small Spills : For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated material into a sealed, labeled container for chemical waste disposal.[10]
-
Large Spills : Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and follow the procedure for small spills.
Waste Disposal
-
Liquid Waste : Collect all waste containing this compound in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of it down the drain.
-
Solid Waste : Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled container for hazardous solid waste.[11]
-
Empty Containers : The first rinse of an empty container must be collected as hazardous waste. Subsequent rinses can be disposed of down the drain with copious amounts of water, provided local regulations allow. The defaced, rinsed container can then be disposed of as regular waste or recycled.[11]
References
-
PubChem. (n.d.). 1-Fluoro-4-phenoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Daikin Chemicals. (2021, March 17). Safety Data Sheet: NEOFLON PFA. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Angene Chemical. (2025, March 12). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. augustana.net [augustana.net]
- 3. canbipharm.com [canbipharm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 1-Fluoro-2-methoxybenzene(321-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
